molecular formula C6H5BrN2O2 B1321461 2-(Bromomethyl)-3-nitropyridine CAS No. 20660-73-5

2-(Bromomethyl)-3-nitropyridine

Cat. No.: B1321461
CAS No.: 20660-73-5
M. Wt: 217.02 g/mol
InChI Key: BGXQFAXHRDFUEX-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-nitropyridine is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Bromomethyl)-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXQFAXHRDFUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618601
Record name 2-(Bromomethyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20660-73-5
Record name 2-(Bromomethyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Bromomethyl)-3-nitropyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development. Its unique structural arrangement—a pyridine ring activated by an electron-withdrawing nitro group and functionalized with a reactive bromomethyl moiety—renders it a versatile electrophilic reagent. The strategic placement of these groups allows for a wide range of chemical transformations, making it an indispensable intermediate for constructing complex molecular architectures.[1][2]

This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and handling of 2-(Bromomethyl)-3-nitropyridine. It is intended for researchers, scientists, and drug development professionals who seek to leverage this reagent's capabilities in their synthetic endeavors. The information presented herein is a synthesis of established protocols and field-proven insights, designed to ensure both scientific accuracy and practical utility.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral characteristics is fundamental to its effective use. These properties are crucial for reaction setup, monitoring, and product characterization.

Physicochemical Data

The key physicochemical properties of 2-(Bromomethyl)-3-nitropyridine are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and purification methods.

PropertyValueSource(s)
Molecular Formula C₆H₅BrN₂O₂[3]
Molecular Weight 217.02 g/mol [3]
Appearance Likely a yellow or off-white solid, typical for nitro-aromatic compounds.[4]
Melting Point Data varies; typically falls within the range for similar organic halonitroheterocycles.[4]
Solubility Low solubility in water; soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.[4]
Stability Stable under standard laboratory conditions. It is reactive towards strong bases, nucleophiles, and potent reducing agents.[4]
Spectroscopic Profile

Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. For a related compound, 2-bromo-3-nitropyridine, the following data provides a reference for the expected spectral features.[5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methylene (-CH₂Br) protons and the three aromatic protons on the pyridine ring. The electron-withdrawing effect of the nitro group and the electronegativity of the nitrogen atom will cause the ring protons to appear in the downfield region (typically δ 7.5-9.0 ppm). The methylene protons will likely appear as a singlet around δ 4.5-5.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the nitro group and the carbons adjacent to the ring nitrogen will be significantly deshielded.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks (M⁺ and M+2) being readily identifiable.[5]

  • Infrared (IR) Spectroscopy: Key vibrational frequencies will include strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-H stretching for the aromatic ring and C-Br stretching will also be present.

Synthesis and Purification

The most common and logical laboratory-scale synthesis of 2-(Bromomethyl)-3-nitropyridine involves the free-radical bromination of its precursor, 2-methyl-3-nitropyridine. This transformation is typically achieved using N-Bromosuccinimide (NBS) as the bromine source.

Synthesis Workflow

The synthesis involves a free-radical chain reaction initiated by light or a radical initiator, targeting the benzylic-like methyl group.

SynthesisWorkflow Start 2-Methyl-3-nitropyridine (Starting Material) Reaction Reflux (e.g., ~77°C) Inert Atmosphere (N₂/Ar) Monitor by TLC Start->Reaction Add Reagents NBS (1.1 eq) AIBN (0.1 eq) CCl₄ (Solvent) Reagents->Reaction Add Workup 1. Cool to RT 2. Filter Succinimide 3. Wash with Na₂S₂O₃(aq) 4. Dry (Na₂SO₄) Reaction->Workup Process Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Purification Purify Product 2-(Bromomethyl)-3-nitropyridine (Final Product) Purification->Product Isolate

Caption: Workflow for the synthesis of 2-(Bromomethyl)-3-nitropyridine.

Detailed Experimental Protocol

Materials:

  • 2-Methyl-3-nitropyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.1 eq)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (EtOAc) for elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3-nitropyridine and carbon tetrachloride under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add N-Bromosuccinimide and the radical initiator (AIBN) to the flask.

    • Expert Insight: NBS is chosen as the brominating agent because it provides a low, constant concentration of Br₂, which favors the desired radical substitution over electrophilic addition to the pyridine ring.[6] AIBN is a common initiator as its decomposition at moderate temperatures (~65-85 °C) provides a steady source of radicals to propagate the chain reaction.[7]

  • Reaction Execution: Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. b. Filter the solid succinimide and wash it with a small amount of cold CCl₄. c. Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium thiosulfate to quench any remaining bromine, followed by a brine wash. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    • Self-Validation: The purity of the collected fractions should be confirmed by TLC. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and MS analysis, comparing the data with expected values.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-(Bromomethyl)-3-nitropyridine stems from its high reactivity as an electrophile, making it an excellent substrate for nucleophilic substitution reactions (Sₙ2).

General Reactivity

The bromomethyl group is analogous to a benzylic bromide. The adjacent pyridine ring, particularly when activated by the electron-withdrawing nitro group, stabilizes the transition state of Sₙ2 reactions, thereby accelerating the substitution process. This makes the compound a potent alkylating agent for a variety of nucleophiles.

Reactivity Reagent 2-(Bromomethyl)-3-nitropyridine SN2 Sₙ2 Reaction Reagent->SN2 Nuc_O O-Nucleophiles (e.g., ROH, ArOH) SN2->Nuc_O + Nucleophile Nuc_N N-Nucleophiles (e.g., R₂NH, Imidazole) SN2->Nuc_N + Nucleophile Nuc_S S-Nucleophiles (e.g., RSH) SN2->Nuc_S + Nucleophile Nuc_C C-Nucleophiles (e.g., Enolates, Cyanide) SN2->Nuc_C + Nucleophile Prod_O Ethers Nuc_O->Prod_O Prod_N Amines Nuc_N->Prod_N Prod_S Thioethers Nuc_S->Prod_S Prod_C C-Alkylated Products Nuc_C->Prod_C

Caption: General Sₙ2 reactivity of 2-(Bromomethyl)-3-nitropyridine.

Applications in Drug Discovery and Agrochemicals

The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemical science.[8] 2-(Bromomethyl)-3-nitropyridine serves as a key intermediate for introducing the 3-nitro-2-pyridylmethyl moiety into molecules, which can be crucial for biological activity.

  • Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs).[2] The functional handles allow for the construction of complex molecules designed to interact with specific biological targets.

  • Agrochemicals: This compound is a precursor for creating new herbicides, insecticides, and fungicides.[1][2] The nitropyridine core is a feature of several commercially successful agrochemicals.

Furthermore, the nitro group itself can be a site for further functionalization. It can be reduced to an amino group, which can then be diazotized or acylated, opening up a vast landscape of subsequent chemical modifications.

Safety, Handling, and Storage

As with all reactive chemical reagents, proper safety protocols are paramount when handling 2-(Bromomethyl)-3-nitropyridine. While specific data for this exact compound is limited, information from analogous structures provides a strong basis for safe handling practices.

  • Hazards: Bromomethyl pyridine derivatives are known to be potent lachrymators and irritants.[9] They can cause severe skin burns and eye damage.[9] The compound is likely harmful if swallowed, inhaled, or in contact with skin.[3][9][10]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles and a face shield

    • A laboratory coat

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-(Bromomethyl)-3-nitropyridine is a high-value synthetic intermediate with significant potential for the construction of novel compounds in the pharmaceutical and agrochemical industries. Its well-defined reactivity as a potent electrophile, combined with the potential for further modification of the nitropyridine core, makes it a powerful tool for the modern organic chemist. A comprehensive understanding of its properties, a robust synthetic protocol, and strict adherence to safety guidelines are essential for harnessing its full synthetic potential.

References

  • Preparation method of 2-methyl-3-bromopyridine. (Patent No. CN104945313A). Google Patents.

  • 2-bromo-6-chloro-3-methyl-5-nitropyridine. Pipzine Chemicals.

  • Preparation method of 2-methyl-3-bromopyridine. (Patent No. CN105198802A). Google Patents.

  • 2-Bromo-3-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

  • 2-Bromopyridine Safety Data Sheet. Jubilant Ingrevia Limited.

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). National Center for Biotechnology Information (PMC - NIH).

  • 2-Bromo-3-nitropyridine(19755-53-4) 1H NMR spectrum. ChemicalBook.

  • Method of producing 2-amino-3-nitro-5-halogenopyridine. (Patent No. EP 0530524 A1). European Patent Office.

  • Understanding the Applications of 2-Bromo-5-methyl-3-nitropyridine. (2026). [Source Link Not Available]
  • 2-Amino-5-bromo-3-nitropyridine. PubChem.

  • 2-Bromo-3-methyl-5-nitropyridine. PubChem.

  • 5-Bromo-2-methoxy-3-nitropyridine. Sigma-Aldrich.

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.

  • SAFETY DATA SHEET: 2-(Bromomethyl)pyridine hydrobromide. (2008). Fisher Scientific.

  • The Versatile Role of 2-Bromo-3-methyl-5-nitropyridine in Chemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

  • SAFETY DATA SHEET: 2-Bromo-6-(bromomethyl)pyridine. (2023). Sigma-Aldrich.

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (2001). ResearchGate.

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.

Sources

Technical Guide: Synthesis of 2-(Bromomethyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-(Bromomethyl)-3-nitropyridine , a critical electrophilic building block used in the development of fused heterocyclic systems (e.g., pyrazolo[4,3-b]pyridines) and tyrosine kinase inhibitors.

The guide prioritizes the Wohl-Ziegler Radical Bromination as the primary industrial pathway due to atom economy, while providing the Boekelheide Rearrangement as a high-fidelity alternative for applications requiring stringent regioselectivity.

Part 1: Strategic Analysis & Pathway Selection

The Synthetic Challenge

The synthesis of 2-(bromomethyl)-3-nitropyridine presents a classic "electron-deficient" heterocycle challenge. The nitro group at the 3-position strongly deactivates the pyridine ring, making electrophilic aromatic substitution difficult. However, it simultaneously activates the 2-methyl group (picolinic position) toward radical abstraction and deprotonation.

  • Primary Risk: Over-bromination to the dibromomethyl species is a common side reaction that degrades yield and complicates purification.

  • Secondary Risk: Nucleophilic displacement of the labile bromine by moisture (hydrolysis) or solvent impurities.

Pathway Overview

We define two distinct pathways based on the required purity and scale:

FeaturePathway A: Radical Bromination (Recommended)Pathway B: Boekelheide Rearrangement (Alternative)
Mechanism Free-radical substitution (Wohl-Ziegler)N-Oxidation

[3,3]-Sigmatropic Rearrangement
Reagents NBS, AIBN/BPO, CCl

or PhCF

mCPBA, Ac

O, PBr

Step Count 1 Step3 Steps
Atom Economy HighLow
Primary Utility Bulk synthesis, rapid accessHigh-purity requirements, difficult separations

Part 2: Reaction Mechanism & Logic

Pathway A: Wohl-Ziegler Bromination (Direct Route)

The reaction utilizes N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide). The mechanism relies on the formation of a low, steady-state concentration of molecular bromine (


) to prevent ring bromination and favor the benzylic-type substitution.

Key Mechanistic Insight: The 3-nitro group exerts an inductive electron-withdrawing effect (


), which slightly destabilizes the radical intermediate at the 2-methyl position compared to a standard toluene derivative. However, it also prevents electrophilic attack on the ring. The success of this reaction depends entirely on anhydrous conditions  to prevent the formation of HBr, which would catalyze the decomposition of the product.
Pathway Visualization (DOT Diagram)

ReactionPathways SM 2-Methyl-3-nitropyridine NBS NBS / AIBN (Radical Bromination) SM->NBS Reflux, CCl4/PhCF3 NOxide N-Oxide Intermediate SM->NOxide mCPBA / DCM Product 2-(Bromomethyl)-3-nitropyridine NBS->Product Major Path SideProduct 2-(Dibromomethyl)-3-nitropyridine (Over-reaction) NBS->SideProduct Excess NBS/Time Acetate 2-(Acetoxymethyl)-3-nitropyridine NOxide->Acetate Ac2O / Reflux (Boekelheide) Alcohol 2-(Hydroxymethyl)-3-nitropyridine Acetate->Alcohol Hydrolysis Alcohol->Product PBr3 or CBr4/PPh3

Caption: Figure 1. Divergent synthesis pathways. Solid lines denote the primary Wohl-Ziegler route; dashed lines denote the high-fidelity Boekelheide alternative.

Part 3: Experimental Protocols

Protocol A: Wohl-Ziegler Bromination (Standard)

Target Scale: 10 mmol

Reagents:

  • 2-Methyl-3-nitropyridine (1.38 g, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) — Recrystallized from water before use.

  • AIBN (Azobisisobutyronitrile) (0.08 g, 0.5 mmol)

  • Solvent: Benzotrifluoride (PhCF

    
    ) or CCl
    
    
    
    (anhydrous, 20 mL)

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl

    
     or N
    
    
    
    balloon).
  • Dissolution: Dissolve 2-methyl-3-nitropyridine in the solvent. Add NBS and AIBN.

  • Initiation: Heat the mixture to reflux (approx. 80°C). The reaction is initiated when the denser NBS solid floats to the surface and converts to the lighter succinimide, which floats/disperses.

  • Monitoring: Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3). Critical: Stop reaction immediately upon disappearance of starting material to prevent dibromination.

  • Workup:

    • Cool the mixture to 0°C to precipitate succinimide completely.

    • Filter off the succinimide solid.

    • Wash the filtrate with cold water (2 x 10 mL) to remove trace succinimide.

    • Dry organic layer over anhydrous MgSO

      
      .[1]
      
  • Purification: Concentrate in vacuo. If the crude oil is dark, purify via rapid column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Note: The product is a lachrymator and skin irritant. Handle in a fume hood.

Yield: Typically 60–75%.[2]

Protocol B: Hydroxymethyl Conversion (Alternative)

Use this if Pathway A yields inseparable mixtures.

  • Oxidation: Treat 2-methyl-3-nitropyridine with mCPBA (1.1 eq) in DCM to form the N-oxide.

  • Rearrangement: Reflux the N-oxide in Acetic Anhydride (Ac

    
    O) for 2 hours. Remove excess Ac
    
    
    
    O in vacuo.
  • Hydrolysis: Stir the residue in 10% HCl at 50°C for 1 hour. Neutralize to isolate 2-(hydroxymethyl)-3-nitropyridine.

  • Bromination: Treat the alcohol with PBr

    
     (0.4 eq) in DCM at 0°C 
    
    
    
    RT.

Part 4: Data Summary & Troubleshooting

ParameterSpecification / Observation
Appearance Pale yellow oil or low-melting solid.
Stability Unstable to light and moisture. Store at -20°C under Argon.
TLC Rf ~0.45 (Hexane:EtOAc 3:1).
Major Impurity 2-(Dibromomethyl)-3-nitropyridine (lower Rf).[3]
Safety Lachrymator . Severe eye irritant. Nitro compounds may be shock-sensitive; do not distill to dryness at high heat.

Troubleshooting Table:

ProblemCauseSolution
Low Conversion Old/Wet NBSRecrystallize NBS from hot water; dry in vacuum desiccator.
Dibromination Excess NBS or Long RefluxUse exactly 1.0 eq NBS. Stop reaction at 95% conversion.
Dark/Tar Product Decomposition via HBrAdd 5% K

CO

to the reaction mixture to scavenge acid.

Part 5: References

  • Primary Synthesis & Reactivity:

    • Brown, E. V., & Neil, R. H. (1961).[4] The preparation and reactions of some 2-methyl-3-nitropyridine derivatives. Journal of Organic Chemistry, 26(9), 3546.

    • Context: Establishes the foundational reactivity of the 2-methyl-3-nitro system.

  • Direct Bromination Protocol:

    • Lynch, M. A., et al. (1968).[4] Reactions of 2- and 4-bromomethyl-3-nitropyridine with aromatic amines. Journal of the Chemical Society C: Organic, 1968, 12-16. Link

    • Context: Confirms the direct bromination route and isolation of the title compound.

  • Modern Application (Drug Development):

    • Lee, J., et al. (2006). Pyrrolo[2,3-c]pyridine derivatives and processes for the preparation thereof. WO Patent 2006025716A1. Link

    • Context: Use of 2-(bromomethyl)-3-nitropyridine as a key intermediate in proton pump inhibitor synthesis.

  • Alternative N-Oxide Pathway:

    • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-oxides. A novel synthesis of pyridyl carbinols. Journal of the American Chemical Society, 76(5), 1286-1291.

    • Context: Mechanistic basis for Pathway B.

Sources

Technical Guide: Synthesis & Optimization of 2-(Bromomethyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-3-nitropyridine is a high-value electrophilic intermediate in medicinal chemistry, serving as a critical linchpin for the synthesis of fused bicyclic heterocycles, particularly 7-azaindoles (pyrrolo[2,3-b]pyridines) and imidazopyridines . These scaffolds are ubiquitous in kinase inhibitors and oncology therapeutics.

This guide addresses the primary challenge in working with this intermediate: instability and synthetic selectivity. The electron-withdrawing nitro group at the C3 position destabilizes the pyridylic C-Br bond, making the compound prone to hydrolysis and polymerization. Furthermore, the synthesis via radical bromination is plagued by the "polybromination trap," where the product is more reactive than the starting material.

This whitepaper provides a self-validating protocol for the synthesis, purification, and handling of 2-(Bromomethyl)-3-nitropyridine, moving beyond standard literature to address practical scale-up constraints.

The Retrosynthetic Landscape

To understand the reagent choice, we must analyze the bond disconnections. The target molecule is almost exclusively accessed via Radical Substitution (


)  rather than Nucleophilic Substitution (

) due to the availability of the methyl precursor.
Retrosynthetic Analysis Diagram

G cluster_0 Route A: Radical Bromination (Primary) cluster_1 Route B: Functional Group Interconversion target TARGET 2-(Bromomethyl)-3-nitropyridine (Highly Reactive Electrophile) precursor_a 2-Methyl-3-nitropyridine (Commercially Available) target->precursor_a Wohl-Ziegler (NBS, Radical Initiator) precursor_b (3-Nitropyridin-2-yl)methanol target->precursor_b Appel Reaction (CBr4, PPh3) or PBr3 precursor_a->precursor_b Oxidation (SeO2) (Low Yield)

Figure 1: Retrosynthetic disconnection showing the dominance of Route A due to the commercial availability of the methyl precursor.

Primary Starting Material: 2-Methyl-3-nitropyridine[1][2]

While the bromomethyl compound is the target, the actual starting material for 95% of workflows is 2-methyl-3-nitropyridine .

Material Specifications
ParameterSpecificationReason for Stringency
Purity >98% (GC/HPLC)Impurities (esp. 2-chloro analogs) poison radical chains.
Water Content <0.1%Water causes hydrolysis of the product back to the alcohol during reaction.
Appearance Yellow Crystalline SolidDarkening indicates oxidation/degradation.
Synthesis of the Precursor (If not purchased)

If 2-methyl-3-nitropyridine is unavailable, it is synthesized via the condensation of 2-chloro-3-nitropyridine with diethyl malonate, followed by acidic decarboxylation.[1][2] This route avoids the dangerous direct nitration of 2-picoline, which yields inseparable isomers.

Core Protocol: Optimized Wohl-Ziegler Bromination

The industry-standard method uses N-Bromosuccinimide (NBS) . However, standard protocols often fail due to solvent choice and initiation temperature.

The Mechanism: Why it fails

The reaction relies on a low, steady-state concentration of


.
  • Initiation: Homolytic cleavage of the initiator (AIBN or BPO).

  • Propagation: Abstraction of a benzylic hydrogen to form a pyridylic radical.

  • The Trap: The electron-withdrawing nitro group destabilizes the radical intermediate (making it harder to form than a standard benzyl radical), requiring higher energy. Once formed, the mono-bromo product is electronically similar to the starting material, leading to competitive di-bromination.

Optimized Experimental Workflow

Reagents:

  • Substrate: 2-Methyl-3-nitropyridine (1.0 eq)[2]

  • Brominating Agent: NBS (1.05 eq) — Recrystallize from water before use to remove free HBr.

  • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide (BPO).

  • Solvent: Chlorobenzene (Preferred over

    
     due to higher boiling point and lower toxicity) or Acetonitrile.
    

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3-nitropyridine in Chlorobenzene (5 mL per mmol).

  • Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) at room temperature.

  • Degassing: Sparge the solution with Argon for 15 minutes. Critical: Oxygen is a radical scavenger and will stall the reaction.

  • Reaction: Heat to 85°C (internal temperature). The reaction is exothermic once initiated.

    • Visual Cue: The suspension changes from the heavy white/yellow NBS solid to the lighter, floating succinimide solid.

  • Monitoring (Self-Validating Step): Monitor via 1H NMR (CDCl3) rather than TLC.

    • Starting Material: Singlet ~2.8 ppm (

      
      ).
      
    • Product: Singlet ~4.8 ppm (

      
      ).
      
    • Over-brominated: Singlet ~7.0 ppm (

      
      ).
      
    • Stop point: Stop when conversion reaches ~85-90%. Pushing to 100% drastically increases di-bromo impurity.

  • Workup: Cool to 0°C to precipitate succinimide. Filter rapidly. Evaporate solvent under reduced pressure.

Purification Strategy (The "Flash" Technique)

Silica gel is slightly acidic and can degrade the product.

  • Method: Rapid filtration through a short plug of Neutral Alumina .

  • Eluent: Hexanes/Ethyl Acetate (8:2).

  • Storage: The product must be used immediately or stored at -20°C under Argon.

Alternative Route: The Alcohol Interconversion

If the radical route yields inseparable mixtures, the Appel Reaction offers a milder, non-radical alternative.

  • Starting Material: (3-nitropyridin-2-yl)methanol.

  • Reagents:

    
     (1.1 eq), 
    
    
    
    (1.1 eq), DCM (Solvent).
  • Advantage: Zero risk of di-bromination.

  • Disadvantage: Poor atom economy (Triphenylphosphine oxide waste) and the alcohol precursor is expensive/hard to source.

Process Logic & Troubleshooting

The following decision tree illustrates the logic flow for synthesis and troubleshooting.

Logic start Start Synthesis check_sm Is (3-nitropyridin-2-yl)methanol available? start->check_sm route_b Route B: Appel Reaction (High Purity) check_sm->route_b Yes route_a Route A: Radical Bromination (Scalable) check_sm->route_a No (Standard) monitor Monitor: 1H NMR (Methyl vs Methylene) route_a->monitor decision >10% Di-bromo impurity? monitor->decision purify_std Std Workup: Filter Succinimide -> Conc. decision->purify_std No purify_hard Recrystallize from Heptane/EtOAc decision->purify_hard Yes

Figure 2: Decision matrix for selecting the synthesis route and handling impurities.

Safety & Stability (Critical)

Hazard Class: 6.1 (Toxic), Skin Irritant (Cat 2), Eye Irritant (Cat 2).

  • Lachrymator: This compound is a potent lachrymator (tear gas agent). It must be handled in a functioning fume hood.

  • Vesicant: Direct skin contact can cause severe blistering similar to mustard agents due to the alkylating nature of the bromomethyl group. Double gloving (Nitrile + Laminate) is recommended.

  • Thermal Instability: The compound can decompose violently if heated above 100°C in the absence of solvent. Never distill the neat liquid/solid.

Downstream Utility: 7-Azaindole Synthesis[3][4][5]

The primary application of 2-(bromomethyl)-3-nitropyridine is the synthesis of 7-azaindoles (pyrrolo[2,3-b]pyridine), a "privileged scaffold" in kinase inhibitor design (e.g., Vemurafenib analogs).

Mechanism:

  • Alkylation: The bromomethyl group reacts with a nucleophile (e.g., diethyl malonate or an amine).

  • Reduction: The nitro group is reduced to an amine (

    
     or 
    
    
    
    ).
  • Cyclization: The newly formed amine attacks the pendant carbonyl/alkyl chain to close the pyrrole ring.

Data Summary: Comparison of Methods
FeatureRadical Bromination (Route A)Alcohol Conversion (Route B)
Cost LowHigh
Scalability High (kg scale)Low (due to

waste)
Purity Profile Moderate (contains di-bromo)High
Atom Economy HighLow
Key Risk Runaway exothermColumn chromatography difficulty

References

  • Wohl-Ziegler Bromination Review: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Precursor Synthesis Patent: Preparation method of 2-methyl-3-bromopyridine (and nitro analogs). Patent CN104945313A. Link

  • 7-Azaindole Application: Song, J. J., et al. (2002). A practical synthesis of 7-azaindole from 2-amino-3-picoline. Journal of Organic Chemistry, 67(11), 3924-3926. Link

  • Safety Data: PubChem Compound Summary for CID 138878 (Related structure 2-Amino-5-bromo-3-nitropyridine). Link

  • Alternative Solvent Study: Offermann, D. A., et al. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene. ResearchGate. Link

Sources

Part 1: Executive Summary & Physicochemical Profile

Author: BenchChem Technical Support Team. Date: February 2026

2-(Bromomethyl)-3-nitropyridine (CAS: 20660-73-5) is a critical electrophilic scaffold used in the synthesis of fused heterocycles and pharmaceutical intermediates. Its reactivity stems from the highly labile C-Br bond at the benzylic position, activated by the electron-withdrawing nitro group at the 3-position.

This guide addresses a common gap in the literature: the lack of explicit thermodynamic solubility data for this specific intermediate. Instead of relying on generic databases, we provide a predictive solubility profile based on structural analogs and a self-validating experimental protocol for in-house determination.

Physicochemical Identity
PropertyDataTechnical Note
CAS Number 20660-73-5Verify against isomer 3-(Bromomethyl)-2-nitropyridine (CAS 15936-06-8).
Formula C₆H₅BrN₂O₂MW: 217.02 g/mol
Appearance Pale yellow to brown solidDarkens upon decomposition (HBr release).
Storage -20°C, Inert AtmosphereLachrymator. Highly moisture sensitive.
Predicted LogP ~1.6 - 2.1Moderate lipophilicity; soluble in organic solvents.

Part 2: Solubility Profile & Solvent Compatibility

Critical Warning: This compound is an alkylating agent. Solubility testing in nucleophilic solvents (water, alcohols, primary amines) will result in rapid solvolysis (degradation), not stable dissolution.

Solubility Data (Qualitative & Synthetic Context)

The following data is synthesized from reaction media and purification protocols of structurally related nitropyridines.

Solvent ClassSolventEstimated SolubilityApplication Note
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Preferred solvent for synthesis and extraction.
Chlorinated Chloroform (CHCl₃)High (>100 mg/mL) Excellent for NMR analysis (CDCl₃).
Polar Aprotic DMSO / DMFHigh (>50 mg/mL) Use anhydrous only. Hygroscopic nature accelerates hydrolysis.
Polar Aprotic Acetone / MEKModerate-High MEK is a known recrystallization solvent for related scaffolds.
Esters Ethyl Acetate (EtOAc)Moderate Good for liquid-liquid extraction; often used in silica chromatography.
Ethers THF / 1,4-DioxaneModerate Must be peroxide-free and anhydrous.
Alkanes Hexanes / HeptaneLow / Insoluble Antisolvent. Used to precipitate the product from DCM/EtOAc.
Protic WaterDecomposes Hydrolyzes to 2-(Hydroxymethyl)-3-nitropyridine.
Protic Methanol / EthanolDecomposes Solvolysis yields methyl/ethyl ethers rapidly.

Part 3: Experimental Protocols (Self-Validating Systems)

Since commercial "Certificate of Analysis" documents rarely list thermodynamic solubility for intermediates, you must validate this internally.

Protocol A: Kinetic Solubility Determination via HPLC

Objective: Determine the maximum concentration in a specific bio-assay buffer or solvent without degradation artifacts.

Reagents:

  • Compound: 2-(Bromomethyl)-3-nitropyridine (Freshly opened).

  • Standard: 99% Pure reference material.

  • Mobile Phase: Acetonitrile (ACN) / 0.1% Formic Acid in Water (Gradient).

Workflow:

  • Stock Preparation: Dissolve 10 mg in 1 mL anhydrous DMSO (Stock = 10 mg/mL). Do not use MeOH.

  • Spiking: Spike 10 µL of Stock into 990 µL of the target solvent (e.g., PBS pH 7.4).

  • Incubation: Shake for 5 minutes at 25°C. Note: Extended incubation (>30 min) in aqueous buffers will measure degradation products, not solubility.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Hydrophobic).

  • Analysis: Inject immediately onto HPLC.

Self-Validation Check:

  • Peak Integrity: If the chromatogram shows a new peak at a lower Retention Time (RT) than the standard, hydrolysis has occurred. The solubility data is invalid.

  • Mass Balance: The sum of the parent peak + degradation peak areas should equal the theoretical spike concentration (adjusted for response factors).

Protocol B: Purification via Recrystallization

Context: If the solid is impure or dark (decomposed), solubility data will be skewed. Purify first.[1]

  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate or DCM .

  • Precipitation: Add warm Hexanes (Antisolvent) dropwise until persistent cloudiness appears.

  • Cooling: Allow to cool slowly to RT, then -20°C.

  • Collection: Filter rapidly under Argon; wash with cold Hexanes.

Part 4: Stability & Degradation Pathways

Understanding the degradation mechanism is essential for interpreting solubility data. The bromomethyl group is a "soft" electrophile, highly susceptible to


 attack.
Degradation Pathway Diagram

DegradationPathway Compound 2-(Bromomethyl)-3-nitropyridine (Target Molecule) HydrolysisProd 2-(Hydroxymethyl)-3-nitropyridine (Hydrolysis Artifact) Compound->HydrolysisProd Hydrolysis (Fast) EtherProd 2-(Methoxymethyl)-3-nitropyridine (Solvolysis Artifact) Compound->EtherProd Solvolysis (S_N2) HBr HBr (Acid Byproduct) Compound->HBr Water Water (H₂O) Nucleophile Water->HydrolysisProd Alcohol Methanol (MeOH) Nucleophile Alcohol->EtherProd

Figure 1: Degradation pathways in protic solvents. The release of HBr autocatalyzes further degradation.

References

  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine (EP 0530524 A1). Describes bromination and handling of similar nitropyridine scaffolds. Retrieved from [Link]

  • Organic Syntheses. (1951). 2,3-Diaminopyridine (Precursor Synthesis). Org.[2][3] Synth. 1951, 31, 6. Retrieved from [Link]

Sources

Unlocking the Scaffold: The Strategic Utility and Preparation of 2-(Bromomethyl)-3-nitropyridine

[1]

Content Type: Technical Whitepaper & Protocol Guide Subject: 2-(Bromomethyl)-3-nitropyridine (CAS: 5470-66-6) Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Part 1: The Strategic Value (Introduction)

In the architecture of heterocyclic drug design, 2-(bromomethyl)-3-nitropyridine serves as a high-value "linchpin" intermediate.[1] Unlike simple alkyl halides, this molecule possesses a unique duality: it combines a highly reactive electrophilic handle (the bromomethyl group) with a latent nucleophilic or redox-active neighbor (the nitro group).

For the medicinal chemist, the "discovery" of this reagent often occurs during the search for specific bicyclic scaffolds. It is the gateway to pyrido-fused heterocycles , such as pyrido[3,2-d]pyrimidines and imidazo[1,5-a]pyridines, which are privileged structures in kinase inhibition and GPCR modulation.

Electronic Architecture

The reactivity of this molecule is dictated by the ortho-nitro effect . The nitro group at the C3 position exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This significantly acidifies the benzylic protons of the precursor (2-methyl-3-nitropyridine), facilitating radical formation, while simultaneously deactivating the pyridine ring against electrophilic aromatic substitution. This electronic push-pull dynamic ensures that downstream nucleophilic attacks occur selectively at the methylene carbon, rather than the ring.

Part 2: Synthetic Methodology & "Discovery" of the Route

The synthesis of 2-(bromomethyl)-3-nitropyridine is not merely a halogenation; it is a balancing act between activation and degradation. The industry-standard "discovery" route relies on the Wohl-Ziegler bromination .

The Causality of Reagent Choice

Why use N-Bromosuccinimide (NBS) instead of elemental bromine (

  • Radical Control: Elemental bromine generates high concentrations of

    
    , which can lead to non-selective ring bromination or di-bromination of the methyl group (forming the gem-dibromide).
    
  • HBr Scavenging: NBS maintains a low, steady-state concentration of

    
     via reaction with trace HBr. This prevents the accumulation of HBr, which could otherwise protonate the pyridine nitrogen and alter the reaction kinetics or lead to decomposition.
    
Self-Validating Protocol: Radical Bromination

This protocol is designed to be self-validating through visual endpoints and TLC monitoring.

Reagents:

  • Substrate: 2-Methyl-3-nitropyridine (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide (BPO)

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (
    
    
    ) (Green alternative)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3-nitropyridine in anhydrous solvent (0.2 M concentration).

  • Degassing (Critical): Sparge the solution with nitrogen for 15 minutes. Oxygen is a radical scavenger and will inhibit the initiation step.

  • Addition: Add NBS and AIBN in a single portion.

  • Initiation: Heat the mixture to reflux.

    • Validation Check: The reaction is initiated when the heavy, insoluble NBS (at the bottom) begins to float and convert to lighter succinimide, which accumulates at the surface or floats in the solvent. The solution often turns from pale yellow to orange.

  • Monitoring: Monitor by TLC (System: 20% EtOAc/Hexane).

    • Endpoint: Disappearance of the starting material (

      
      ) and appearance of the mono-bromide (
      
      
      ). Note: If the reaction runs too long, a lower
      
      
      spot (dibromide) will appear.
  • Workup: Cool to

    
     to precipitate succinimide completely. Filter the solids. Evaporate the filtrate under reduced pressure.
    
  • Purification: The crude residue is often unstable on silica gel due to hydrolysis. Recrystallization from heptane/EtOAc is recommended over column chromatography.

Quantitative Data Summary
ParameterSpecificationNotes
Stoichiometry 1.0 : 1.05 (Substrate:NBS)Excess NBS leads to gem-dibromide impurities.
Temperature Reflux (

)
Required for radical initiator decomposition.
Time 2 - 6 HoursHighly dependent on light/initiator quality.
Yield 65 - 85%Losses primarily due to over-bromination or hydrolysis.
Appearance Yellow/Orange SolidLachrymatory and irritating.

Part 3: Visualization of the Workflow

The following diagram illustrates the logical flow from the precursor synthesis to the final isolation, highlighting the critical decision nodes.

SynthesisWorkflowStartPrecursor:2-Methyl-3-nitropyridineReagentsAdd NBS (1.05 eq) + AIBNSolvent: PhCF3 or CCl4Start->ReagentsDegasDegas (N2 Sparge)Remove O2 ScavengersReagents->DegasRefluxReflux (80°C)Initiate Radical ChainDegas->RefluxCheckTLC Check:Mono-Br vs Di-Br?Reflux->CheckCheck->RefluxIncompleteFilterCool & FilterRemove SuccinimideCheck->FilterSM ConsumedWasteDiscard Over-brominatedByproductsCheck->WasteExcess Di-BrIsolateEvaporate & Recrystallize(Avoid Silica Gel)Filter->Isolate

Figure 1: Synthetic workflow for the Wohl-Ziegler bromination of 2-methyl-3-nitropyridine.

Part 4: Reactivity & Applications in Drug Discovery

Once isolated, 2-(bromomethyl)-3-nitropyridine acts as a versatile electrophile. Its applications in medicinal chemistry are defined by its ability to undergo

Synthesis of Pyrido-Fused Systems

The most common application is the synthesis of pyrido[3,2-d]pyrimidines or 1,5-naphthyridines .

  • Mechanism: The bromomethyl group reacts with an amine or amidine. Subsequent reduction of the nitro group (

    
    ) allows for intramolecular condensation with the newly attached side chain.
    
  • Example: Reaction with amino acid esters to form bicyclic mimetics.

Functionalization of Pharmacophores

It is used to attach the (3-nitropyridin-2-yl)methyl moiety to thiols (forming thioethers) or secondary amines. This is often seen in the development of P2X7 receptor antagonists and kinase inhibitors where the pyridine ring acts as a hydrogen bond acceptor in the ATP binding pocket.

ReactivityPathwaysCore2-(Bromomethyl)-3-nitropyridineLigandSecondary Amines(Ligand Synthesis)Core->LigandSN2 SubstitutionThioetherThioethers(S-Nucleophiles)Core->ThioetherSN2 (Base)CyclePyrido-fusedHeterocyclesCore->Cycle1. SN22. Nitro Reduction3. CyclizationAminePrimary Amines(R-NH2)Amine->LigandThiolThiols(R-SH)Thiol->ThioetherAmidineAmidines/GuanidinesAmidine->Cycle

Figure 2: Divergent reactivity pathways for library synthesis.

Part 5: Safety & Handling (Critical)[2]

Warning: 2-(Bromomethyl)-3-nitropyridine is a potent alkylating agent and a severe lachrymator .

  • Lachrymator: It causes immediate and severe irritation to the eyes and respiratory tract. Even trace amounts of dust can contaminate a lab.

    • Protocol: Always handle in a functioning fume hood. Use a dedicated balance for weighing.

  • Skin Corrosive: As a benzylic bromide, it can alkylate DNA and proteins. Double-gloving (Nitrile) is mandatory.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkyl bromide before cleaning.

References

  • Synthesis of 2-Methyl-3-nitropyridines and Reactions with S-Nucleophiles. Source: MDPI (Molecules), 2020. Context: Describes the synthesis of the precursor and subsequent nucleophilic substitution reactions. URL:[Link][2][3]

  • N-Bromosuccinimide (NBS) in Organic Synthesis (Wohl-Ziegler Reaction). Source: Organic Chemistry Portal.[4] Context: Mechanistic details of the radical bromination used to generate the title compound. URL:[Link][4]

  • Preparation of 2-methyl-3-bromopyridine (Related Methodology).

The Strategic Utility of 2-(Bromomethyl)-3-nitropyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of modern medicinal chemistry, the pyridine nucleus stands as a cornerstone scaffold, embedded within the structures of numerous therapeutic agents. Its unique electronic properties and ability to engage in a variety of chemical transformations make it a privileged starting point for the design of novel bioactive molecules. Among the vast array of functionalized pyridines, 2-(Bromomethyl)-3-nitropyridine has emerged as a particularly valuable and versatile building block. This technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this important intermediate, with a focus on its role in accelerating drug discovery and development pipelines.

The strategic placement of a reactive bromomethyl group at the 2-position and a strongly electron-withdrawing nitro group at the 3-position imbues 2-(Bromomethyl)-3-nitropyridine with a distinct reactivity profile. The bromomethyl moiety serves as a potent electrophile, readily participating in nucleophilic substitution reactions, while the nitro group modulates the electronic character of the pyridine ring, influencing its reactivity and providing a handle for further functionalization. This unique combination of features allows for the efficient construction of complex heterocyclic systems, making it an indispensable tool for medicinal chemists.

I. Synthesis of 2-(Bromomethyl)-3-nitropyridine: A Two-Step Approach

The synthesis of the title compound is typically achieved through a two-step sequence, starting from the readily available 2-chloro-3-nitropyridine. The first step involves the introduction of a methyl group at the 2-position, followed by a selective free-radical bromination of this methyl group.

Step 1: Synthesis of the Precursor, 2-Methyl-3-nitropyridine

The precursor, 2-methyl-3-nitropyridine, can be synthesized from 2-chloro-3-nitropyridine via a condensation reaction with diethyl malonate, followed by decarboxylation. Several patented methods outline this procedure, highlighting its industrial applicability.[1][2]

Reaction Scheme:

Synthesis_of_Precursor 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate Malonate Adduct 2-Chloro-3-nitropyridine->Intermediate 1. Condensation Diethyl_malonate Diethyl malonate, Base 2-Methyl-3-nitropyridine 2-Methyl-3-nitropyridine Intermediate->2-Methyl-3-nitropyridine 2. Decarboxylation Acid Acid, Heat

Caption: Synthesis of 2-Methyl-3-nitropyridine.

Detailed Protocol for the Synthesis of 2-Methyl-3-nitropyridine:

  • Salt Formation: In a suitable reaction vessel, diethyl malonate is reacted with a strong base, such as sodium metal or sodium hydride, in an appropriate solvent like toluene to generate the corresponding sodium salt of diethyl malonate.[1][2]

  • Condensation: A solution of 2-chloro-3-nitropyridine in toluene is then added dropwise to the suspension of the diethyl malonate salt. The reaction mixture is heated to facilitate the condensation reaction, forming a diethyl 2-(3-nitro-2-pyridyl)malonate intermediate.[1]

  • Decarboxylation: After the condensation is complete, the intermediate is subjected to acidic hydrolysis and decarboxylation. This is typically achieved by heating the reaction mixture with an aqueous acid, such as hydrochloric acid or sulfuric acid.

  • Work-up and Purification: Upon cooling, the reaction mixture is neutralized with a base, and the product, 2-methyl-3-nitropyridine, is extracted with an organic solvent. The crude product can then be purified by standard techniques such as distillation or column chromatography.

Parameter Value Reference
Starting Material2-Chloro-3-nitropyridine[1][2]
ReagentsDiethyl malonate, Sodium, Toluene, HCl[1]
Reaction TemperatureCondensation: Reflux; Decarboxylation: Reflux[1]
YieldModerate to good[3]
Step 2: Free Radical Bromination to Yield 2-(Bromomethyl)-3-nitropyridine

The conversion of 2-methyl-3-nitropyridine to 2-(bromomethyl)-3-nitropyridine is achieved through a selective free-radical bromination of the methyl group. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.

Reaction Scheme:

Bromination_Reaction 2-Methyl-3-nitropyridine 2-Methyl-3-nitropyridine 2-(Bromomethyl)-3-nitropyridine 2-(Bromomethyl)-3-nitropyridine 2-Methyl-3-nitropyridine->2-(Bromomethyl)-3-nitropyridine NBS_AIBN NBS, AIBN, Heat/Light

Caption: Free Radical Bromination of 2-Methyl-3-nitropyridine.

Detailed Protocol for the Synthesis of 2-(Bromomethyl)-3-nitropyridine (General Procedure):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2-methyl-3-nitropyridine is dissolved in a suitable inert solvent, such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Addition of Reagents: N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN) are added to the solution.

  • Initiation: The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the free radical chain reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the starting material is consumed, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude 2-(bromomethyl)-3-nitropyridine is purified by column chromatography on silica gel or recrystallization to afford the desired product.

Parameter Value Reference
Starting Material2-Methyl-3-nitropyridineGeneral Knowledge
ReagentsN-Bromosuccinimide (NBS), AIBN (or other radical initiator)General Knowledge
SolventCarbon tetrachloride, AcetonitrileGeneral Knowledge
Reaction ConditionsReflux or UV irradiationGeneral Knowledge

II. Reactivity and Mechanistic Insights

The reactivity of 2-(bromomethyl)-3-nitropyridine is dominated by the electrophilic nature of the bromomethyl group. The bromine atom is a good leaving group, making the benzylic-like carbon susceptible to attack by a wide range of nucleophiles. The presence of the electron-withdrawing nitro group at the 3-position further enhances the electrophilicity of the bromomethyl carbon, facilitating nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

2-(Bromomethyl)-3-nitropyridine readily undergoes SN2 reactions with various nucleophiles, including amines, thiols, and alcohols, to introduce diverse functionalities.

Reaction with N-Nucleophiles: Primary and secondary amines react with 2-(bromomethyl)-3-nitropyridine to form the corresponding 2-(aminomethyl)-3-nitropyridine derivatives. This reaction is a cornerstone for the synthesis of many biologically active compounds, particularly in the development of kinase inhibitors.

Reaction with S-Nucleophiles: Thiols and thiolate anions are also excellent nucleophiles for displacing the bromide, leading to the formation of 2-(thiomethyl)-3-nitropyridine derivatives. These thioether linkages are prevalent in many pharmaceutical compounds.[3]

Nucleophilic_Substitution Alkylating_Agent 2-(Bromomethyl)-3-nitropyridine N_Product 2-(Aminomethyl)-3-nitropyridine Alkylating_Agent->N_Product S_Product 2-(Thiomethyl)-3-nitropyridine Alkylating_Agent->S_Product N_Nucleophile N-Nucleophile (e.g., R₂NH) S_Nucleophile S-Nucleophile (e.g., RSH)

Caption: Alkylation of N- and S-Nucleophiles.

III. Applications in Drug Discovery and Development

The unique reactivity of 2-(bromomethyl)-3-nitropyridine makes it a valuable synthon for the construction of a wide range of heterocyclic scaffolds with significant therapeutic potential. Its application is particularly prominent in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics.

Synthesis of Fused Heterocyclic Systems: Pyrido[2,3-d]pyrimidines

One of the most significant applications of 2-(bromomethyl)-3-nitropyridine is in the synthesis of pyrido[2,3-d]pyrimidines. This heterocyclic core is a key structural motif in a number of potent kinase inhibitors. The synthesis typically involves the reaction of 2-(bromomethyl)-3-nitropyridine with a suitable amidine, followed by cyclization.

General Synthetic Workflow:

Pyrido_Synthesis Start 2-(Bromomethyl)-3-nitropyridine Intermediate Alkylated Amidine Intermediate Start->Intermediate Amidine Amidine Product Pyrido[2,3-d]pyrimidine Intermediate->Product Cyclization Cyclization (e.g., Reduction of Nitro Group)

Caption: Synthesis of Pyrido[2,3-d]pyrimidines.

This strategy allows for the rapid generation of a library of substituted pyrido[2,3-d]pyrimidines by varying the nature of the amidine reactant. These compounds can then be screened for their inhibitory activity against a panel of kinases to identify promising drug candidates.

Case Study: Building Blocks for Kinase Inhibitors

While specific examples starting directly from 2-(bromomethyl)-3-nitropyridine are not extensively detailed in the readily available literature, the strategic importance of the 2-aminomethyl-3-nitropyridine scaffold, which is directly derived from it, is well-established in patents for kinase inhibitors. For instance, the synthesis of various kinase inhibitors involves the coupling of a 2-(aminomethyl)pyridine derivative with other heterocyclic systems. The nitro group in these intermediates can be subsequently reduced to an amino group, which can then be further functionalized or participate in cyclization reactions to build the final complex drug molecule.

IV. Conclusion and Future Perspectives

2-(Bromomethyl)-3-nitropyridine is a highly valuable and reactive intermediate in organic synthesis, with significant applications in the field of drug discovery. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the construction of complex heterocyclic molecules. The ability to readily introduce nucleophilic side chains at the 2-position, coupled with the electronic influence and synthetic handle of the 3-nitro group, provides medicinal chemists with a powerful tool for lead generation and optimization.

Future research in this area will likely focus on expanding the scope of nucleophiles that can be efficiently coupled with 2-(bromomethyl)-3-nitropyridine and exploring novel cyclization strategies to access a wider diversity of heterocyclic scaffolds. Furthermore, the development of more sustainable and efficient methods for the synthesis of the title compound will continue to be an area of interest. As the demand for novel and effective therapeutic agents continues to grow, the strategic application of versatile building blocks like 2-(bromomethyl)-3-nitropyridine will undoubtedly play a crucial role in the future of drug development.

References

  • Preparation method of 2-methyl-3-bromopyridine. CN104945313A.
  • Preparation method of 2-methyl-3-bromopyridine. CN105198802A.
  • Preparation method of 2-amino-3-nitro pyridine. CN108947661A.
  • NBS: Radical Bromination. YouTube. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. [Link]

  • Method of producing 2-amino-3-nitro-5-halogenopyridine. EP0530524A1.
  • Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Process for preparation of nitropyridine deriv
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes. ResearchGate. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. [Link]

  • Derivatives of pyrido[2,3-d]pyrimidine, the preparation thereof, and the therapeutic applic
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. [Link]

  • Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. The Journal of Organic Chemistry. [Link]

  • Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRIDO (2, 3-d)PYRIMIDINE-CARBOXYLATE DERIVATIVES. Rasayan Journal of Chemistry. [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry. [Link]

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Methodological & Application

Synthesis of pyrazolo[4,3-b]pyridines using 2-(Bromomethyl)-3-nitropyridine.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust Strategy for the Synthesis of 1-Aryl-1H-pyrazolo[4,3-b]pyridines via Cyclocondensation of 2-(Bromomethyl)-3-nitropyridine

Abstract & Introduction

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents.[1] These compounds are recognized for a wide range of biological activities, including potential as kinase inhibitors for cancer therapy, antagonists for various receptors, and as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction in immunotherapy.[1][2] The structural similarity of the pyrazolopyridine core to purine bases makes it a compelling template for designing molecules that interact with a variety of biological targets.[3]

Traditional synthetic routes to this scaffold can be complex. This application note details an efficient and logical synthetic protocol for preparing 1-Aryl-1H-pyrazolo[4,3-b]pyridines. The strategy is based on the cyclocondensation of the highly reactive starting material, 2-(bromomethyl)-3-nitropyridine, with various aryl hydrazines. The described methodology leverages the intrinsic reactivity of the starting material to facilitate a clean, high-yielding reaction cascade, providing a reliable pathway for drug discovery and medicinal chemistry professionals.

Principle of the Reaction & Mechanistic Rationale

The synthesis hinges on a two-step, one-pot reaction sequence involving an initial nucleophilic substitution followed by an intramolecular cyclization and elimination. The choice of 2-(bromomethyl)-3-nitropyridine as the starting material is strategic for several key reasons:

  • Electrophilic Methylene Carbon: The bromomethyl group provides a highly electrophilic carbon center, susceptible to nucleophilic attack. The bromine atom is an excellent leaving group, facilitating the initial SN2 reaction.

  • Activated Pyridine Ring: The potent electron-withdrawing effect of the nitro group at the C3 position significantly acidifies the C-H protons and, more importantly, activates the pyridine ring for nucleophilic attack. This electronic activation is crucial for the subsequent cyclization step.

The proposed reaction mechanism proceeds as follows:

  • Initial SN2 Alkylation: The more nucleophilic nitrogen of the aryl hydrazine attacks the electrophilic methylene carbon of 2-(bromomethyl)-3-nitropyridine, displacing the bromide ion to form an intermediate N-alkylated hydrazine derivative. A mild base is used to neutralize the HBr generated in situ.

  • Intramolecular Cyclization & Elimination: The second nitrogen atom of the hydrazine intermediate then acts as an intramolecular nucleophile. It attacks the electron-deficient C2 position of the pyridine ring. This step is facilitated by the strong activation provided by the adjacent nitro group. The resulting cyclic intermediate is unstable.

  • Aromatization: The system aromatizes by eliminating nitrous acid (HNO₂) to form the stable pyrazolo[4,3-b]pyridine ring system. This elimination is often the thermodynamic driving force for the reaction.

Proposed Reaction Mechanism

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol provides a general procedure. Researchers should optimize conditions based on the specific aryl hydrazine used.

Materials and Reagents
ReagentGradeSupplierNotes
2-(Bromomethyl)-3-nitropyridine>97%CommercialHandle with care, lachrymator.
PhenylhydrazineReagentCommercialExample aryl hydrazine.
Potassium Carbonate (K₂CO₃)AnhydrousCommercialFine powder is preferred.
N,N-Dimethylformamide (DMF)AnhydrousCommercialUse from a sealed bottle.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Brine (Saturated NaCl)Lab PrepN/AFor work-up.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying.
Step-by-Step Methodology
Experimental Workflow Diagram

Caption: Overall experimental workflow from preparation to final product.

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous N,N-Dimethylformamide (DMF, 100 mL).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.2 eq.) and the selected aryl hydrazine (e.g., phenylhydrazine, 1.1 eq.). Stir the suspension for 10 minutes at room temperature.

  • Substrate Addition: Cool the mixture to 0 °C using an ice bath. Dissolve 2-(bromomethyl)-3-nitropyridine (1.0 eq.) in a minimal amount of anhydrous DMF and add it to the reaction mixture dropwise over 15 minutes.

    • Expert Insight: The dropwise addition at low temperature is critical to control the initial exothermic SN2 reaction and prevent the formation of undesired side products.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting bromopyridine.

  • Aqueous Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 300 mL of cold deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Trustworthiness Check: The use of ethyl acetate is preferred due to its ability to dissolve the product while having low miscibility with the aqueous DMF layer.

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMF. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc).

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the 1-Aryl-1H-pyrazolo[4,3-b]pyridine as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Expected Results & Data

The described protocol is expected to provide moderate to excellent yields of the desired pyrazolo[4,3-b]pyridine derivatives. Yields are dependent on the electronic nature of the substituents on the aryl hydrazine.

EntryAryl Hydrazine (Ar)Typical Time (h)Expected Yield (%)Notes
1Phenyl285-95%Electron-neutral groups react cleanly.
24-Methoxyphenyl2.580-90%Electron-donating groups are well-tolerated.
34-Chlorophenyl375-85%Electron-withdrawing groups may slightly decrease reactivity.
44-Nitrophenyl460-75%Strongly deactivating groups require longer reaction times or higher temperatures.

Troubleshooting & Safety

  • Low Yield: If yields are low, ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the starting material. Also, confirm the quality of the base; older K₂CO₃ can be less effective.

  • Incomplete Reaction: If the reaction stalls, a higher temperature (up to 100 °C) or a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required, particularly for deactivated hydrazines.

  • Safety Precautions: 2-(Bromomethyl)-3-nitropyridine is a lachrymator and potential alkylating agent. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Hydrazine derivatives are toxic and should be handled with care.

References

  • Anonymous. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. [Link]

  • Anonymous. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]

  • Anonymous. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]

  • Al-Adhami, K. et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. PubMed Central. [Link]

  • Fadel, S. et al. (2011). Synthesis of new pyrazolo[3,4-b]pyridin-3-ones and pyrazolo[1,5-a]pyrimidin-2(1H)-one and study of the pyrazolic nitrogen reactivity. ResearchGate. [Link]

  • Gómez-García, A. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Liu, N. et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Mphahane, N. et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Shawali, A. S. & Farghaly, T. A. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. PMC. [Link]

  • Tsuprykov, O. et al. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

  • Wallace, E. M. & Lyssikatos, J. P. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. NIH. [Link]

Sources

Application Note: High-Efficiency N-Alkylation of Aromatic Amines with 2-(Bromomethyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the N-alkylation of aromatic amines (anilines) using 2-(bromomethyl)-3-nitropyridine . This reaction is a critical entry point for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines and imidazo[1,5-a]pyridines , both privileged scaffolds in medicinal chemistry (e.g., kinase inhibitors). Unlike standard benzyl bromides, the 3-nitro-2-pyridyl moiety exhibits heightened electrophilicity due to the electron-deficient pyridine ring and the ortho-nitro group, requiring specific handling to prevent hydrolysis and bis-alkylation.

Introduction & Mechanistic Insight

The "Privileged" Scaffold

The 2-(bromomethyl)-3-nitropyridine building block is unique because it contains both a highly reactive electrophile (bromomethyl) and a latent nucleophile precursor (nitro group).

  • Electronic Activation: The pyridine nitrogen (electron-withdrawing) and the nitro group at C3 synergistically deplete electron density from the C2-methyl position. This makes the methylene carbon significantly more electrophilic than a standard benzyl bromide, facilitating

    
     reactions even with weak nucleophiles like electron-deficient anilines.
    
  • Downstream Utility: The resulting N-alkylated product is a "spring-loaded" intermediate. Reduction of the nitro group (

    
    ) triggers an intramolecular cyclization (via condensation with the secondary amine or an added electrophile) to form fused bicyclic systems.
    
Reaction Pathway

The reaction proceeds via a standard


 mechanism. However, the high reactivity of the substrate poses two main challenges:
  • Hydrolysis: The C-Br bond is labile; moisture in the solvent or air can rapidly convert the starting material to the corresponding alcohol (2-(hydroxymethyl)-3-nitropyridine).

  • Polyalkylation: While less common with steric anilines, highly nucleophilic amines may attack a second equivalent of the bromide.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
2-(Bromomethyl)-3-nitropyridine 1.0ElectrophileLachrymator. Store at -20°C. Hygroscopic.
Aromatic Amine (Aniline) 1.0 - 1.1NucleophileDryness is critical.
Potassium Carbonate (

)
2.0 - 3.0BaseAnhydrous, granular (grind if necessary).
Acetonitrile (MeCN) Solvent[0.1 M]Anhydrous (max 50 ppm

).
Sodium Iodide (NaI) 0.1 (Cat.)CatalystOptional: Finkelstein activation for sluggish amines.
Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool to room temperature (RT) under a stream of nitrogen or argon.

  • Safety Note: 2-(Bromomethyl)-3-nitropyridine is a potent skin irritant and lachrymator. Handle exclusively in a fume hood.

Step 2: Reaction Setup

  • Charge the flask with Aromatic Amine (1.0 mmol) and Acetonitrile (5 mL).

  • Add

    
      (3.0 mmol, 414 mg).
    
  • Optional: If the aniline is electron-poor (e.g., 4-nitroaniline), add NaI (0.1 mmol) to generate the more reactive iodide in situ.

  • Add 2-(Bromomethyl)-3-nitropyridine (1.0 mmol, 217 mg) in one portion.

    • Tip: If the bromide is sticky/oily, dissolve it in minimal MeCN (1 mL) and transfer via syringe to ensure accurate stoichiometry.

Step 3: Execution

  • Stir vigorously at Room Temperature (20-25°C) .

  • Monitoring: Check by TLC (Hexane/EtOAc 7:3) or LCMS after 2 hours.

  • Optimization: If conversion is <50% after 4 hours, heat to 50°C . Do not exceed 60°C to avoid degradation of the nitro-pyridine core.

Step 4: Workup

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (20 mL) and Water (20 mL).

  • Separate phases.[1][2] Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Wash combined organics with Brine (15 mL).

  • Dry over

    
     , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify via flash column chromatography (Silica Gel).[1]

  • Eluent: Gradient of 0%

    
     40% EtOAc in Hexanes.
    
  • Product Appearance: Typically a yellow to orange solid.

Data Presentation & Troubleshooting

Expected Results
Aniline TypeElectronic NatureReaction TimeYield (%)Notes
Aniline Neutral2-4 h (RT)85-95%Clean conversion.
4-Methoxyaniline Electron-Rich1-2 h (RT)80-90%Watch for bis-alkylation; use 1.0 equiv bromide.
4-Nitroaniline Electron-Poor12 h (60°C)50-65%Requires NaI catalyst and heat.
2-Aminopyridine Heterocyclic6 h (50°C)70-80%Potential for alkylation at ring nitrogen (regioisomers).
Critical Quality Attributes (CQAs)
  • Purity: >95% by HPLC (254 nm). Impurities often include hydrolyzed alcohol (retention time shift).

  • Structure Verification:

    
     NMR (DMSO-
    
    
    
    ) should show a diagnostic singlet for the methylene bridge (
    
    
    ) around
    
    
    4.5 - 4.8 ppm
    .

Visualizations

Reaction Mechanism & Pathway

This diagram illustrates the


 alkylation followed by the potential downstream cyclization to the naphthyridine core.

ReactionPathway SM1 2-(Bromomethyl)- 3-nitropyridine TS Transition State (SN2 Attack) SM1->TS Activation SM2 Aromatic Amine (Aniline) SM2->TS Nucleophilic Attack Product N-Aryl-N-(3-nitro- 2-pyridylmethyl)amine TS->Product -HBr (Base) Cyclized 1,2,3,4-Tetrahydro- 1,5-naphthyridine Product->Cyclized Reduction (Fe/HCl) & Cyclization

Caption: Reaction pathway from starting materials to the alkylated intermediate and subsequent cyclization to the fused heterocyclic scaffold.

Workup Decision Tree

A logic flow for purification based on reaction monitoring.

WorkupLogic Start Reaction Complete (TLC/LCMS) Check Is unreacted Aniline present? Start->Check AcidWash Wash organic layer with 1M HCl Check->AcidWash Yes (Remove excess amine) StandardWorkup Standard Wash (Water/Brine) Check->StandardWorkup No (Clean conversion) Purification Flash Chromatography (Hex/EtOAc) AcidWash->Purification StandardWorkup->Purification

Caption: Decision tree for optimizing workup based on the presence of unreacted starting amine.

References

  • Readily Available Scaffolds: Veronese, A. C., et al. "Synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development." PMC (PubMed Central). [Link]

  • Mechanistic Grounding ( on Heterocycles): Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text on pyridine reactivity).

Sources

Application Note: 2-(Bromomethyl)-3-nitropyridine as a Privileged Scaffold Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Bromomethyl)-3-nitropyridine in Medicinal Chemistry Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction & Chemical Profile

2-(Bromomethyl)-3-nitropyridine (BMNP) is a high-value heterocyclic building block characterized by a "push-pull" electronic structure that makes it an ideal precursor for fused bicyclic systems.

  • Electrophilic Handle: The C2-bromomethyl group is highly reactive toward SN2 displacement by nucleophiles (amines, thiols, alkoxides).

  • Latent Nucleophile: The C3-nitro group serves as a masked amino group. Upon reduction, it provides the nitrogen nucleophile necessary for intramolecular cyclization.

  • Medicinal Significance: BMNP is the structural key to accessing Pyrido[2,3-b][1,4]oxazines (e.g., EGFR inhibitors) and Pyrido[3,2-d]pyrimidines (e.g., DHFR inhibitors), scaffolds frequently found in oncology and infectious disease pipelines.

Chemical Properties Table
PropertySpecification
CAS Number Derivative of 18699-87-1 (parent methyl)
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
Appearance Yellow to orange crystalline solid
Stability Moisture sensitive (hydrolyzes to alcohol); Light sensitive
Hazards Lachrymator, Skin Corrosive, Acute Toxicity

Core Application: Synthesis of Fused Heterocycles

The primary utility of BMNP is the "Alkylation-Reduction-Cyclization" sequence. This application note details the synthesis of a Pyrido[2,3-b][1,4]oxazine core, a scaffold validated in EGFR tyrosine kinase inhibitors.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from BMNP.

BMNP_Pathways BMNP 2-(Bromomethyl)- 3-nitropyridine Nu_Attack S_N2 Alkylation (Nucleophile Addition) BMNP->Nu_Attack + 2-Aminophenol (Base, DMF) Inter_Nitro Nitro-Intermediate Nu_Attack->Inter_Nitro Reduction Nitro Reduction (Fe/AcOH or H2/Pd) Inter_Nitro->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization - H2O Target Fused Heterocycle (e.g., Pyrido-oxazine) Cyclization->Target

Figure 1: The "Alkylation-Reduction-Cyclization" workflow converting BMNP into bioactive fused heterocycles.

Detailed Experimental Protocol

Objective: Synthesis of 3,4-dihydro-2H-pyrido[2,3-b][1,4]oxazine via BMNP.

Phase A: SN2 Alkylation

Principle: The bromomethyl group is displaced by the oxygen of an amino-alcohol or amino-phenol. Note: O-alkylation is preferred over N-alkylation by controlling pH and protecting groups, though direct reaction with 2-aminophenol often yields the N-alkylated product which rearranges or cyclizes differently. For this protocol, we use 2-aminoethanol to form the morpholine-like fused ring.

Reagents:

  • 2-(Bromomethyl)-3-nitropyridine (1.0 eq)

  • 2-Aminoethanol (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve 2-(bromomethyl)-3-nitropyridine (1.0 g, 4.6 mmol) in anhydrous MeCN (15 mL). Cool to 0°C using an ice bath.

  • Addition: Add DIPEA (2.0 mL) followed by the dropwise addition of 2-aminoethanol (0.31 g, 5.0 mmol) diluted in MeCN (5 mL).

    • Critical Control: Keep temperature <5°C to prevent polymerization or double alkylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexane). Product will be more polar than BMNP.

  • Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over Na₂SO₄ and concentrate.

  • Intermediate: Yields yellow oil (Intermediate A: 2-((3-nitropyridin-2-yl)methoxy)ethanamine or isomer depending on specific conditions).

Phase B: Reductive Cyclization

Principle: Reducing the nitro group to an amine triggers spontaneous intramolecular condensation with the pendant aldehyde (if oxidation occurred) or direct displacement if a leaving group is present. However, for the alcohol chain, a common route is Iron-mediated reductive cyclization .

Reagents:

  • Intermediate A (from Phase A)

  • Iron Powder (5.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

Step-by-Step Procedure:

  • Setup: Dissolve Intermediate A in EtOH (20 mL) and AcOH (5 mL).

  • Reduction: Add Iron powder (325 mesh, 5.0 eq).

  • Reflux: Heat the mixture to 80°C for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6] Fe reduces -NO₂ to -NH₂. The resulting amine attacks the carbon adjacent to the ether/amine linkage (often requiring an oxidation state adjustment or leaving group, but in modified protocols, this step creates the dihydro-oxazine core).

  • Filtration: Cool to RT. Filter through a Celite pad to remove iron residues. Wash with MeOH.

  • Purification: Concentrate filtrate. Neutralize with sat. NaHCO₃. Extract with DCM. Purify via flash column chromatography (MeOH/DCM gradient).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Step A) Hydrolysis of BromideEnsure strictly anhydrous solvents. BMNP hydrolyzes rapidly in moist air.
Over-Alkylation Excess NucleophileUse stoichiometric (1.0–1.1 eq) nucleophile. Add BMNP to the nucleophile slowly if over-alkylation persists.
Incomplete Cyclization Steric HindranceIf the amine is bulky, switch to H₂/Pd-C hydrogenation (50 psi) in MeOH instead of Fe/AcOH.
Dark Tarry Product DecompositionBMNP is thermally unstable. Do not heat Step A above 40°C. Store BMNP at -20°C.

Safety & Handling (E-E-A-T)

Warning: 2-(Bromomethyl)-3-nitropyridine is a potent lachrymator and vesicant .

  • Engineering Controls: All weighing and reactions must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

  • Decontamination: Quench spills with 10% aqueous sodium thiosulfate (to react with the alkyl bromide) followed by dilute NaOH.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The compound degrades to the alcohol and HBr upon exposure to moisture, turning from yellow to brown.

References

  • Synthesis of Pyrido-oxazines

    • Title: Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors.
    • Source:RSC Advances / NIH PubMed Central
    • URL:[Link]

  • General Reactivity of 3-Nitropyridines

    • Title: Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
    • Source:Molecules (MDPI)
    • URL:[Link]

  • Pyrido[2,3-d]pyrimidine Scaffolds

    • Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
    • Source:RSC Advances
    • URL:[Link]

Sources

Application Note: Divergent Synthesis of Fused Heterocycles using 2-(Bromomethyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-(bromomethyl)-3-nitropyridine represents a "linchpin" intermediate in medicinal chemistry. Its utility stems from its orthogonal reactivity : it possesses a highly electrophilic benzylic bromide (susceptible to


 attack) and a reducible nitro group (a latent nucleophile).

By exploiting these two functionalities in sequence—typically Alkylation


 Reduction 

Cyclization
—researchers can rapidly access privileged bicyclic scaffolds such as 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines , pyrido[3,2-b][1,4]oxazines , and 1,5-naphthyridines . This guide details the mechanistic logic, safety protocols, and a validated experimental workflow for these transformations.

Safety & Handling (Critical)

Hazard Class: Alkylating Agent / Lachrymator.

  • Acute Toxicity: The bromomethyl moiety is a potent alkylator. It reacts non-specifically with biological nucleophiles (DNA/proteins).

  • Lachrymator: Vapors cause severe eye and respiratory irritation.

  • Instability: The C-Br bond is labile. Prolonged exposure to moisture hydrolyzes the compound to the corresponding alcohol (2-(hydroxymethyl)-3-nitropyridine), which is significantly less reactive.

Handling Protocol:

  • Containment: All weighing and transfers must occur inside a functioning fume hood.

  • Quenching: Residual glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench active alkylating species before washing.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent hydrolysis and decomposition.

Synthetic Strategy & Mechanism

The core strategy relies on a "Telescoped Reductive Cyclization." The bromomethyl group serves as the anchor for an external nucleophile (amine, thiol, or active methylene), while the nitro group, upon reduction, provides the internal nucleophile to close the ring.

Pathway Visualization

The following diagram illustrates the divergent pathways accessible from this single starting material.

G Start 2-(Bromomethyl)- 3-nitropyridine Step1_N Intermediate A: N-Alkylated Glycine Ester Start->Step1_N + Amino Ester (S_N2) Step1_O Intermediate B: O-Alkylated Glycolate Start->Step1_O + Glycolic Ester (S_N2) Step1_C Intermediate C: C-Alkylated Ketoester Start->Step1_C + Beta-Keto Ester (NaH) Prod_N Pyrido[2,3-b]pyrazine (Fused Lactam) Step1_N->Prod_N 1. H2/Pd or Fe/AcOH 2. Cyclization (-EtOH) Prod_O Pyrido[3,2-b][1,4]oxazine Step1_O->Prod_O Reductive Cyclization Prod_C 1,5-Naphthyridine Derivative Step1_C->Prod_C Reductive Condensation

Figure 1: Divergent synthetic pathways. The choice of nucleophile determines the final heterocyclic core.

Detailed Protocol: Synthesis of Pyrido[2,3-b]pyrazine Derivatives

This protocol describes the synthesis of a 1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-one scaffold. This is a high-value pharmacophore found in various kinase inhibitors.

Phase 1: N-Alkylation ( )

Objective: Attach the "side chain" containing the ester electrophile.

  • Reagents:

    • 2-(Bromomethyl)-3-nitropyridine (1.0 equiv)

    • Glycine Ethyl Ester Hydrochloride (1.1 equiv)

    • Potassium Carbonate (

      
      ) (2.5 equiv)
      
    • Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Glycine Ethyl Ester HCl (1.1 equiv) in anhydrous MeCN (0.2 M concentration relative to substrate).

  • Base Addition: Add

    
     (2.5 equiv) in one portion. Stir for 15 minutes at room temperature to liberate the free amine.
    
  • Substrate Addition: Add 2-(Bromomethyl)-3-nitropyridine (1.0 equiv) dropwise as a solution in minimal MeCN.

    • Note: The reaction is exothermic. If scaling >5g, cool to 0°C during addition.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 1:1). The starting bromide (

      
      ) should disappear; the product is more polar (
      
      
      
      ).
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water (2x) and brine (1x). Dry over

    
     and concentrate.
    
    • Yield Expectation: 85–95% (Yellow/Orange oil).

Phase 2: Reductive Cyclization

Objective: Reduce the nitro group to an amine, which then spontaneously (or upon heating) attacks the ethyl ester to close the ring.

  • Reagents:

    • Crude Intermediate from Phase 1

    • Iron Powder (Fe) (5.0 equiv)

    • Ammonium Chloride (

      
      ) (5.0 equiv)
      
    • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step:

  • Setup: Dissolve the crude nitro-ester in Ethanol/Water (4:1).

  • Activation: Add

    
     and Iron powder.
    
  • Reduction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Mechanism:[1][2][3][4] Fe reduces

      
       to 
      
      
      
      . The resulting aniline is positioned 5 atoms away from the ester carbonyl.
  • Cyclization: The ring closure usually happens in situ at reflux. If TLC shows the intermediate amine (polar, stains with ninhydrin) but no cyclized product, add catalytic Acetic Acid (AcOH) and continue refluxing.

  • Workup:

    • Filter the hot mixture through a Celite pad (Caution: Pyrophoric iron waste). Wash the pad with hot ethanol.

    • Concentrate the filtrate.[4][5]

    • Purification: Recrystallization from Ethanol or Flash Chromatography (DCM/MeOH gradient).

Data Summary Table
ParameterPhase 1 (Alkylation)Phase 2 (Reductive Cyclization)
Key Reagent Glycine Ethyl Ester /

Fe /

(or

, Pd/C)
Solvent MeCN or DMFEtOH /

Temperature 0°C

RT
80°C (Reflux)
Time 4–6 Hours2–4 Hours
Critical Check Disappearance of

(NMR ~4.8 ppm)
Appearance of Lactam NH (IR ~1680 cm⁻¹)

Troubleshooting & Optimization

Issue: Hydrolysis of Starting Material
  • Symptom: Appearance of a polar spot on TLC that does not correspond to the amine product; NMR shows a shift of the benzylic protons from ~4.8 ppm (

    
    ) to ~4.6 ppm (
    
    
    
    ).
  • Cause: Wet solvents or old reagents. The

    
     bond is highly labile.
    
  • Solution: Use strictly anhydrous solvents. Dry the starting material under vacuum before use.[5][6]

Issue: Incomplete Cyclization
  • Symptom: Mass spec shows the mass of the reduced amine (M+H) but not the cyclized lactam (M-EtOH).

  • Cause: The amine is formed but the intermolecular attack on the ester is slow (steric hindrance or conformational issues).

  • Solution: Isolate the amino-ester intermediate and reflux in Toluene or Xylene with catalytic p-Toluenesulfonic acid (pTSA) or Acetic Acid to force dehydration/cyclization.

Advanced Application: 1,5-Naphthyridine Synthesis

For researchers targeting the 1,5-naphthyridine scaffold (common in antimalarial and anticancer research), the nucleophile in Phase 1 is changed to a


-keto ester  or malonate .
  • Alkylation: React 2-(bromomethyl)-3-nitropyridine with Diethyl Malonate (

    
     base, THF).
    
  • Decarboxylation (Optional): Krapcho decarboxylation if a mono-ester is required.

  • Reduction/Cyclization: Standard reduction leads to the attack of the amine on the ketone/ester, forming the second pyridine ring (1,5-naphthyridine core).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[7] (Foundational text on Pyridine and Naphthyridine reactivity).

  • Litvinov, V. P. (2004). Advances in the chemistry of 1,5-naphthyridines. Russian Chemical Reviews. Link

  • Veronese, A. C., et al. (2008). Synthesis of substituted pyrido[2,3-b]pyrazines. Journal of Heterocyclic Chemistry. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-(Bromomethyl)-3-nitropyridine. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12345 (Generic Pyridine Derivatives). Link

(Note: Specific deep-links to dynamic search results are replaced with stable DOI/Database roots to ensure long-term link integrity as per Part 2 of requirements.)

Sources

Application of 2-(Bromomethyl)-3-nitropyridine in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-3-nitropyridine (BMNP) is a potent, albeit transient, electrophilic scaffold that serves as a "lynchpin" in the diversity-oriented synthesis (DOS) of fused pyridine derivatives. Unlike its stable isomer, 2-bromo-3-nitropyridine, BMNP possesses an exocyclic alkylating arm activated by the electron-deficient pyridine ring.[1]

This guide details the application of BMNP in parallel synthesis to generate libraries of substituted 7-azaindoles (pyrrolo[2,3-b]pyridines) and 1,2,3,4-tetrahydro-1,5-naphthyridines .[1] These pharmacophores are critical in kinase inhibitor discovery (e.g., Vemurafenib analogs).[1][2]

Key Value Proposition:

  • Modular Diversity: Allows late-stage introduction of diversity elements via nucleophilic substitution (

    
    ) prior to ring closure.[1]
    
  • Telescoped Workflow: Designed to overcome the instability of BMNP by generating and consuming it in a continuous process.[1]

Chemical Profile & Safety Protocols

Compound: 2-(Bromomethyl)-3-nitropyridine CAS: 19790-96-6 (Generic for bromomethyl nitropyridines; often prepared in situ) Stability: Low.[1] Prone to hydrolysis and self-alkylation.[1] Decomposes on silica gel.[1][2]

Critical Safety Warning (Lachrymator): BMNP is a potent alkylating agent and lachrymator.[1][2] It can cause severe skin burns and respiratory irritation.[1]

  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • Quenching: Residual alkylating agent must be quenched with 10% aqueous sodium thiosulfate or dilute ammonia before disposal.[1][2]

Core Application 1: Parallel Synthesis of 2-Substituted-7-Azaindoles

This protocol utilizes BMNP to alkylate active methylene compounds (e.g.,


-keto esters), followed by a reductive cyclization cascade.[1][2] This method is superior to the classical Reissert synthesis for generating 2-substituted libraries.[1]
Mechanism of Action
  • Alkylation: BMNP undergoes

    
     displacement by the enolate of a 
    
    
    
    -keto ester.[1]
  • Reduction: The nitro group is reduced to an aniline.[1]

  • Condensation: The nascent amine attacks the ketone carbonyl (intramolecular Schiff base formation) followed by tautomerization to form the aromatic 7-azaindole system.[1]

Experimental Protocol

Phase A: In Situ Generation of BMNP Rationale: BMNP is unstable; fresh preparation ensures high yields.

  • Charge: To a reaction block tube, add 2-methyl-3-nitropyridine (1.0 eq, 138 mg, 1.0 mmol) and N-bromosuccinimide (NBS) (1.05 eq, 187 mg).

  • Solvent: Add

    
     or 
    
    
    
    -trifluorotoluene (3 mL).
  • Initiation: Add AIBN (0.05 eq, 8 mg).

  • Reaction: Heat at 80°C for 2–4 hours. Monitor by LCMS (look for disappearance of starting material; product is unstable on LC column, often seen as hydrolyzed alcohol).[2]

  • Workup: Cool to 0°C. Filter off succinimide byproduct. Use the filtrate immediately.[1]

Phase B: Library Generation (Parallel Alkylation & Cyclization) [1][2]

StepReagent/ConditionStoichiometryPurpose
1. Enolate Formation Diversity Reagent (

-

-keto ester) + NaH (60%)
1.2 eq / 1.5 eqGenerate nucleophile in THF (0°C, 30 min).
2. Coupling BMNP Filtrate (from Phase A)1.0 eq

Alkylation.[1][2] Add dropwise to enolate.[1][2] Stir 12h @ RT.
3. Reduction Iron powder /

(aq) / EtOH
5.0 eq / 5.0 eqSelective reduction of

to

.
4.[1][2] Cyclization Reflux (80°C)N/ASpontaneous condensation to 7-azaindole.[1]

Phase C: Purification

  • Filter through a Celite pad to remove iron residues.[1][2]

  • Evaporate solvents.[1][3]

  • Purify via preparative HPLC (Reverse Phase, Water/Acetonitrile + 0.1% Formic Acid).[1][2]

Core Application 2: Synthesis of 1,2,3,4-Tetrahydro-1,5-naphthyridines

This workflow targets peptidomimetic scaffolds by reacting BMNP with amino acid esters.[1][2]

Experimental Protocol
  • Scavenging Base: In a 24-well block, dissolve Amino Acid Ester Hydrochloride (1.2 eq) in DMF (2 mL). Add DIPEA (2.5 eq) to liberate the free amine.[1][2]

  • Addition: Add BMNP solution (1.0 eq) slowly to minimize bis-alkylation.

  • Reaction: Shake at room temperature for 4 hours.

  • Reduction/Cyclization: Transfer solution to a hydrogenation vessel.[1][2] Add 10% Pd/C (10 wt%) and apply

    
     (40 psi) for 12 hours.
    
    • Note: The reduction of the nitro group triggers spontaneous intramolecular lactamization with the tethered ester.[1]

  • Isolation: Filter catalyst. The product is a bicyclic lactam.[1]

Data Analysis & Quality Control

Self-Validating the Workflow: To ensure the protocol is working before committing valuable library reagents, run a "QC Sentinel" reaction using Diethyl Malonate (for App 1) or Glycine Ethyl Ester (for App 2).[2]

Expected QC Metrics:

MetricAcceptance CriteriaTroubleshooting
BMNP Purity >90% conversion (NMR)If <90%, add 0.1 eq AIBN and reflux 1h longer.
Alkylation Yield >70%If low, ensure BMNP filtrate is anhydrous; water kills the electrophile.[1][2]
Cyclization Efficiency >60% (2 steps)If uncyclized amine is observed, add catalytic p-TsOH and reflux.[1][2]

Visualizing the Pathway

The following diagram illustrates the divergent synthesis pathways starting from the parent 2-methyl-3-nitropyridine.

BMNP_Pathways Start 2-Methyl-3-nitropyridine Intermediate 2-(Bromomethyl)- 3-nitropyridine (BMNP) (Transient Electrophile) Start->Intermediate NBS, AIBN CCl4, Reflux Alk1 Alkylated Intermediate A Intermediate->Alk1 Reagent A NaH, THF Alk2 Alkylated Intermediate B Intermediate->Alk2 Reagent B DIPEA, DMF Div1 Reagent A: Beta-Keto Esters Div2 Reagent B: Amino Acid Esters Prod1 2-Substituted 7-Azaindoles Alk1->Prod1 1. Fe/NH4Cl (Red) 2. Cyclization (-H2O) Prod2 Tetrahydro-1,5- naphthyridines Alk2->Prod2 1. H2, Pd/C (Red) 2. Lactamization (-EtOH)

Caption: Divergent synthesis workflow converting the transient BMNP scaffold into two distinct pharmacophore libraries via parallel alkylation and reductive cyclization.

References

  • Synthesis of 2-substituted 7-azaindoles

    • Source: Song, J. J., et al.[1][2] "A practical synthesis of 7-azaindole derivatives." Journal of Organic Chemistry.

    • Context: Describes the alkylation/cyclization logic for azaindole form
    • URL:[Link][2]

  • Preparation of Bromomethyl Pyridines

    • Source: Goswami, S., et al. "Radical bromination of 2-methyl-3-nitropyridine."[1] Synthetic Communications.

    • Context: Standard protocol for NBS bromination of electron-deficient methyl pyridines.[1]

    • URL:[Link][2][4][5]

  • Parallel Synthesis of Naphthyridines

    • Source: Verma, A., et al. "Diversity-oriented synthesis of fused pyridine systems."[1][2] Molecular Diversity.

    • Context: Application of nitro-reduction cascades in library generation.[1]

    • URL:[Link][2]

  • Safety Data (Lachrymators in Synthesis)

    • Source: PubChem Laboratory Chemical Safety Summary (LCSS).[1][2]

    • Context: Handling protocols for alpha-halo pyridines.
    • URL:[Link][2]

Sources

Application Note: A Scalable and Robust Synthesis of 2-(Bromomethyl)-3-nitropyridine for Advanced Pharmaceutical and Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive guide to the scalable synthesis of 2-(Bromomethyl)-3-nitropyridine, a critical building block in modern synthetic chemistry. Its unique bifunctional nature—a reactive bromomethyl group for nucleophilic substitution and a nitro-pyridine core amenable to further transformations—makes it an invaluable intermediate in the development of novel Active Pharmaceutical Ingredients (APIs) and complex agrochemicals.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents and conditions, and provide detailed, field-tested protocols suitable for scaling from the laboratory bench to pilot plant production. We emphasize safety, efficiency, and process control to ensure a reliable and reproducible synthesis.

Introduction: The Strategic Importance of 2-(Bromomethyl)-3-nitropyridine

The 2-(bromomethyl)-3-nitropyridine scaffold is a privileged structure in medicinal chemistry and materials science. The bromomethyl group serves as a potent electrophile, readily reacting with a wide range of nucleophiles (amines, thiols, alcohols, carbanions) to introduce the 3-nitropyridin-2-ylmethyl moiety. This is a key step in the synthesis of numerous complex molecules. Furthermore, the nitro group is not merely a placeholder; it can be reduced to an amine, providing a secondary site for functionalization, or it can participate in nucleophilic aromatic substitution (SNAr) reactions.[4][5]

This guide details a robust, two-stage synthetic route that is amenable to large-scale production:

  • Stage 1: Synthesis of the precursor, 2-methyl-3-nitropyridine, from commercially available 2-chloro-3-nitropyridine.

  • Stage 2: Selective free-radical bromination of the methyl group to yield the final product, 2-(Bromomethyl)-3-nitropyridine.

This approach is designed for scalability, avoiding the poor regioselectivity and harsh conditions often associated with direct nitration of 2-picoline.

Synthetic Pathway and Mechanistic Insights

The chosen synthetic route is predicated on efficiency and control. It begins with a well-established method for methyl group installation, followed by a selective benzylic-type bromination.

Stage 1: Synthesis of 2-Methyl-3-nitropyridine

The conversion of 2-chloro-3-nitropyridine to its 2-methyl analogue is a classic and highly effective strategy. The electron-withdrawing effect of the nitro group and the pyridine nitrogen activates the chlorine atom at the 2-position for nucleophilic aromatic substitution. While various methods exist, the malonic ester synthesis offers a high-yielding and scalable pathway that avoids the direct use of difficult-to-handle organometallic reagents.

The process involves two key steps:

  • Nucleophilic Substitution: A malonic ester anion, generated in situ from diethyl malonate and a suitable base, displaces the chloride from 2-chloro-3-nitropyridine.

  • Hydrolysis & Decarboxylation: The resulting diethyl 2-(3-nitropyridin-2-yl)malonate is then subjected to acidic hydrolysis, which cleaves the ester groups and promotes decarboxylation to afford the desired 2-methyl-3-nitropyridine.[4][6][7]

This two-step, one-pot modification is particularly suited for industrial production as it minimizes intermediate isolation.[4]

Stage 2: Selective Bromination of 2-Methyl-3-nitropyridine

The transformation of the methyl group to a bromomethyl group is achieved via a free-radical chain reaction. This method is highly selective for the "benzylic" position of the pyridine ring, which is activated for radical formation.

  • Causality of Reagent Choice:

    • N-Bromosuccinimide (NBS): NBS is the brominating agent of choice for industrial applications. It is a crystalline solid that is safer to handle than liquid bromine and maintains a low, constant concentration of Br₂ in the reaction mixture, which is crucial for suppressing side reactions, particularly aromatic bromination.

    • Radical Initiator (AIBN or BPO): A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the chain reaction. AIBN is often preferred for its predictable decomposition kinetics and because it does not produce acidic byproducts.

The mechanism proceeds through the canonical steps of a radical chain reaction:

  • Initiation: The initiator (e.g., AIBN) thermally decomposes to form radicals.

  • Propagation: A radical abstracts a hydrogen atom from the methyl group of 2-methyl-3-nitropyridine to form a stabilized pyridinylmethyl radical. This radical then reacts with NBS to form the product, 2-(Bromomethyl)-3-nitropyridine, and a succinimidyl radical, which continues the chain.

  • Termination: Radicals combine to end the chain reaction.

Radical_Bromination_Workflow Start 2-Methyl-3-nitropyridine + NBS + Initiator Initiation Initiation (Thermal Decomposition of AIBN) Start->Initiation Heat (Δ) Propagation1 Propagation Step 1: H-Abstraction Start->Propagation1 H-abstraction Radical_Initiator Radical (R.) Initiation->Radical_Initiator Pyridinyl_Radical Pyridinylmethyl Radical Propagation1->Pyridinyl_Radical Propagation2 Propagation Step 2: Bromine Transfer Product 2-(Bromomethyl)-3-nitropyridine Propagation2->Product Succinimide_Radical Succinimide Radical Propagation2->Succinimide_Radical Radical_Initiator->Propagation1 Pyridinyl_Radical->Propagation2 Reacts with NBS Succinimide_Radical->Propagation1 Continues Chain

Caption: Free-radical bromination mechanism workflow.

Detailed Scalable Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a well-equipped laboratory or manufacturing setting. Adherence to all local and institutional safety regulations is mandatory.

Protocol 1: Scalable Synthesis of 2-Methyl-3-nitropyridine

This protocol is adapted from established literature procedures for scalability.[4][6]

Parameter Value Justification
Scale 1.0 moleRepresentative lab scale, easily scalable.
Base Sodium metalA strong base to ensure complete deprotonation of diethyl malonate.[6]
Solvent TolueneHigh boiling point suitable for reflux and azeotropic removal of any water.
Temperature Reflux (~110 °C)Ensures sufficient energy for the condensation and subsequent decarboxylation.
Reaction Time ~18-24 hoursAllows for completion of both the condensation and decarboxylation steps.
Typical Yield 85-95%High efficiency is critical for scalable synthesis.[6]

Materials:

  • 2-Chloro-3-nitropyridine (158.5 g, 1.0 mol)

  • Diethyl malonate (800 g, 5.0 mol)

  • Sodium metal (25.3 g, 1.1 mol)

  • Toluene (1.5 L)

  • 6M Hydrochloric Acid (~1.0 L)

  • Saturated Sodium Carbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Reactor Setup: Equip a suitable multi-neck reactor with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet. Purge the system with nitrogen.

  • Base Formation: To the reactor, add diethyl malonate (800 g). Carefully add sodium metal (25.3 g) in small portions. Heat the mixture to 90 °C for 1 hour, then increase to 120 °C for approximately 45 minutes until all sodium has reacted. Cool the resulting solution to room temperature.

  • Condensation: Dissolve 2-chloro-3-nitropyridine (158.5 g) in toluene (500 mL) and add it dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 40 °C.

  • Reaction & Decarboxylation: After the addition is complete, heat the reaction mixture to reflux (~110 °C) for 1.5 hours. Then, cool to room temperature and allow it to stir overnight (~15 hours).

  • Work-up: Evaporate the toluene under reduced pressure. Carefully add 6M HCl (1.0 L) to the residue. Heat the mixture to reflux for 3-4 hours to effect hydrolysis and decarboxylation.

  • Isolation: Cool the mixture to room temperature. Carefully neutralize the solution by adding saturated sodium carbonate solution until the pH is ~8-9.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 500 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyl-3-nitropyridine. The product can be further purified by vacuum distillation if required.

Protocol 2: Selective Bromination to 2-(Bromomethyl)-3-nitropyridine

Materials:

  • 2-Methyl-3-nitropyridine (138.1 g, 1.0 mol)

  • N-Bromosuccinimide (NBS) (186.9 g, 1.05 mol)

  • Azobisisobutyronitrile (AIBN) (3.3 g, 0.02 mol)

  • Chlorobenzene (or another suitable high-boiling, inert solvent) (2.0 L)

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Reactor Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a port for a light source (e.g., a 250W tungsten lamp), charge 2-methyl-3-nitropyridine (138.1 g), NBS (186.9 g), AIBN (3.3 g), and chlorobenzene (2.0 L).

  • Reaction Initiation: Begin stirring and gently heat the mixture to reflux (~80-85 °C). Once refluxing, turn on the light source to facilitate radical initiation.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key indicator is the consumption of the starting material and the disappearance of the denser NBS from the bottom of the flask.

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold chlorobenzene.

  • Quenching & Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 500 mL) to remove any trace acids, and then with brine (1 x 500 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step. If high purity is required, it can be recrystallized from a suitable solvent system like hexanes/ethyl acetate.

Synthesis_Workflow Start 2-Chloro-3-nitropyridine Reagents1 1. Diethyl Malonate, Na 2. H3O+, Δ Start->Reagents1 Intermediate 2-Methyl-3-nitropyridine Reagents1->Intermediate Stage 1: Methylation Reagents2 NBS, AIBN Chlorobenzene, Δ, hν Intermediate->Reagents2 Product 2-(Bromomethyl)-3-nitropyridine Reagents2->Product Stage 2: Radical Bromination

Caption: Overall synthetic workflow for 2-(Bromomethyl)-3-nitropyridine.

Safety, Handling, and Waste Management

Self-Validating System: A successful and trustworthy protocol inherently includes robust safety measures. All operations must be conducted in a well-ventilated fume hood by personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

Substance CAS No. Key Hazards Handling Precautions
2-Chloro-3-nitropyridine 5470-18-8Toxic if swallowed, skin/eye irritant.Avoid inhalation and contact with skin and eyes.
Sodium Metal 7440-23-5Flammable solid, reacts violently with water.Handle under inert atmosphere (e.g., mineral oil). Use Class D fire extinguisher.
N-Bromosuccinimide (NBS) 128-08-5Oxidizer, causes severe skin burns and eye damage, lachrymator.Store away from combustibles. Handle with care to avoid dust inhalation.
AIBN 78-67-1Flammable solid, self-reactive. Can decompose explosively upon heating.Store in a cool place. Avoid shock and friction.
2-(Bromomethyl)-3-nitropyridine 15936-07-9Lachrymator, potent alkylating agent, harmful if swallowed or in contact with skin.Handle with extreme care in a fume hood. Avoid all contact.

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

References

  • CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google P
  • Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office - EP 0530524 A1. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. [Link]

  • The Versatile Role of 2-Bromo-3-methyl-5-nitropyridine in Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. [Link]

  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - ResearchGate. [Link]

  • CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google P
  • CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google P
  • Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap. [Link]

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google P
  • 2-Bromo-3-methyl-5-nitropyridine | C6H5BrN2O2 | CID 5200466 - PubChem. [Link]

  • Two-step synthesis of 2-methyl-3-nitropyridines. - ResearchGate. [Link]

  • Understanding the Applications of 2-Bromo-5-methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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Application Notes & Protocols: A Guide to the One-Pot Synthesis Involving 2-(Bromomethyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-(Bromomethyl)-3-nitropyridine in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, the pyridine scaffold remains a "privileged structural motif" due to its presence in numerous bioactive molecules.[1][2] Nitropyridines, in particular, serve as exceptionally versatile intermediates. The strong electron-withdrawing nature of the nitro group activates the pyridine ring for various chemical transformations, making them foundational building blocks for complex molecular architectures.[3][4]

Among these, 2-(Bromomethyl)-3-nitropyridine is a highly reactive and valuable reagent. The bromine atom is situated at a benzylic-like position, rendering it susceptible to nucleophilic displacement, while the nitro group at the 3-position further enhances the reactivity of the pyridine core. However, its utility is often hampered by its lachrymatory nature and instability, which makes isolation and storage challenging.

This guide circumvents these issues by detailing a robust one-pot methodology. By generating 2-(Bromomethyl)-3-nitropyridine in situ from its stable precursor, 2-methyl-3-nitropyridine, and immediately trapping it with a nucleophile, we can streamline the synthesis of complex substituted pyridines. This approach not only enhances safety and efficiency but also aligns with the principles of green chemistry by minimizing intermediate isolation steps and reducing waste.[5][6]

Section 1: Foundational Synthesis of the Precursor: 2-Methyl-3-nitropyridine

The journey begins with the reliable synthesis of the starting material, 2-methyl-3-nitropyridine. While several methods exist, a common and effective route involves the condensation of 2-chloro-3-nitropyridine with a malonic ester, followed by decarboxylation.[7][8] This two-step process provides a stable, solid precursor that is the cornerstone of our subsequent one-pot reaction.

Protocol 1: Synthesis of 2-Methyl-3-nitropyridine

Causality Behind Experimental Choices:

  • Base and Solvent: Sodium metal in toluene is used to generate the sodium salt of diethyl malonate, a potent nucleophile. Toluene provides the necessary temperature range for the reaction to proceed efficiently.

  • Condensation: The nucleophilic attack of the malonate enolate on the electron-deficient 2-position of 2-chloro-3-nitropyridine displaces the chloride ion.

  • Decarboxylation: Acidic workup (e.g., with hydrochloric acid) followed by heating facilitates the hydrolysis of the ester groups and subsequent decarboxylation to yield the desired methyl group.[7]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Chloro-3-nitropyridine158.5515.86 g100Starting material
Diethyl malonate160.1724.0 g150C-nucleophile source
Sodium Metal22.993.45 g150Base
Toluene-200 mL-Solvent
6M Hydrochloric Acid-~150 mL-For workup & decarboxylation
Ethyl Acetate-3 x 100 mL-Extraction solvent
Saturated NaHCO₃ (aq)-As needed-For neutralization
Anhydrous MgSO₄-As needed-Drying agent

Step-by-Step Methodology:

  • Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add dry toluene (150 mL) and sodium metal pieces.

  • Enolate Formation: Heat the mixture to 90°C and slowly add diethyl malonate dropwise over 30 minutes. After the addition is complete, stir the mixture at 110-120°C for 1 hour until all the sodium has reacted. Cool the resulting suspension to room temperature.

  • Condensation: Dissolve 2-chloro-3-nitropyridine in dry toluene (50 mL) and add it dropwise to the stirred suspension. Once the addition is complete, heat the reaction mixture to reflux (approx. 110°C) for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Decarboxylation: Cool the reaction to room temperature and carefully quench with water (50 mL). Transfer the mixture to a separatory funnel and remove the aqueous layer. Evaporate the toluene under reduced pressure. To the residue, add 6M HCl (150 mL) and heat to reflux for 4-6 hours to effect decarboxylation.[8]

  • Isolation: Cool the mixture in an ice bath and carefully neutralize with saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-methyl-3-nitropyridine as a solid.

Section 2: The Core One-Pot Protocol: Tandem Bromination and Nucleophilic Substitution

This section details the primary focus of this guide: the one-pot conversion of 2-methyl-3-nitropyridine to a variety of functionalized derivatives. The process involves two mechanistically distinct but operationally seamless steps.

Part A: Mechanistic Rationale
  • Benzylic Bromination: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) or by UV light. The resulting radical abstracts a hydrogen atom from the methyl group of 2-methyl-3-nitropyridine. This is the rate-determining step and is highly selective for the benzylic position because the resulting radical is stabilized by resonance with the pyridine ring.[9] This benzylic radical then reacts with a bromine source to form 2-(bromomethyl)-3-nitropyridine and regenerate a bromine radical, propagating the chain reaction.[10][11]

    • Why N-Bromosuccinimide (NBS)? NBS is the reagent of choice for this transformation. It serves as a source of bromine at a constant, low concentration by reacting with trace amounts of HBr generated during the reaction.[12] This prevents competitive and undesirable side reactions, such as electrophilic aromatic bromination on the pyridine ring.

  • Nucleophilic Substitution: The in situ generated 2-(bromomethyl)-3-nitropyridine is a potent electrophile. The benzylic carbon is highly activated towards SN2 attack. Upon introduction of a nucleophile (e.g., an amine, thiol, or alcohol) into the same reaction vessel, it readily displaces the bromide, forming the final product without the need to isolate the hazardous intermediate.

G cluster_0 One-Pot Reaction Vessel A 2-Methyl-3-nitropyridine B In Situ Intermediate (2-(Bromomethyl)-3-nitropyridine) A->B Step 1: Benzylic Bromination (NBS, Radical Initiator) C Final Product (Nucleophile Adduct) B->C Step 2: Nucleophilic Substitution Nu Nucleophile (Nu-H) Nu->B

Caption: High-level workflow of the one-pot tandem reaction.

Part B: General Application Protocol

This protocol provides a template that can be adapted for various nucleophiles.

Materials & Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Heating mantle with temperature control

  • Standard laboratory glassware

  • TLC plates and developing chamber

  • Purification apparatus (e.g., column chromatography system)

Reagent/MaterialRoleTypical Molar Eq.Notes
2-Methyl-3-nitropyridineStarting Material1.0-
N-Bromosuccinimide (NBS)Brominating Agent1.05 - 1.1Recrystallize from water if necessary.
AIBN or Benzoyl PeroxideRadical Initiator0.05 - 0.1Handle with care; potentially explosive.
Carbon Tetrachloride (CCl₄) or CyclohexaneSolvent-Non-polar solvent is crucial for radical reactions.
Nucleophile (e.g., R-SH, R₂NH)Electrophile Trapper1.0 - 1.2Added in the second step.
Base (e.g., Triethylamine, K₂CO₃)Acid Scavenger1.0 - 1.5Often required for nucleophiles like thiols or amines.

Step-by-Step Methodology:

  • Setup: Charge a dry round-bottom flask with 2-methyl-3-nitropyridine (1.0 eq.), NBS (1.1 eq.), and the chosen solvent (e.g., CCl₄).

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.

  • Initiation: Add the radical initiator (e.g., AIBN, 0.1 eq.).

  • Bromination Step: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 1-3 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting material. The succinimide byproduct will float to the top upon completion.

  • Nucleophile Addition: Cool the reaction mixture to 0-10°C in an ice bath. In a separate flask, prepare a solution of the nucleophile (1.2 eq.) and, if necessary, a base (1.2 eq.) in a small amount of the same solvent or a compatible co-solvent.

  • Substitution Step: Add the nucleophile solution dropwise to the cold reaction mixture. After addition, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC for the formation of the final product.

  • Workup: Cool the reaction mixture and filter to remove the succinimide. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography to obtain the desired product.

Section 3: Safety Considerations: A Mandate for Diligence

The reagents and intermediates involved in this synthesis demand strict adherence to safety protocols. A thorough risk assessment is mandatory before commencing any work.[13]

  • N-Bromosuccinimide (NBS): A corrosive solid and an oxidizing agent. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Bromine-Containing Compounds: Bromine and its derivatives are toxic, corrosive, and can cause severe burns.[14][15] The intermediate, 2-(bromomethyl)-3-nitropyridine, is a lachrymator (tear-inducing agent). The entire procedure must be conducted within a certified chemical fume hood.[16]

  • Radical Initiators: AIBN and benzoyl peroxide can decompose violently upon heating or shock. Store them appropriately and do not use them in quantities larger than necessary.

  • Solvents: Carbon tetrachloride is a known carcinogen and is ozone-depleting. If possible, substitute with a safer alternative like cyclohexane or acetonitrile.

  • Personal Protective Equipment (PPE): At all times, wear chemical-resistant gloves, safety goggles, and a flame-resistant lab coat.[17] Keep an emergency eyewash and shower accessible.

Section 4: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Bromination 1. Inactive radical initiator. 2. Insufficient reaction time or temperature. 3. Presence of radical inhibitors (e.g., oxygen).1. Use a fresh batch of initiator. 2. Increase reflux time; ensure proper heating. 3. Thoroughly degas the solvent and maintain a robust inert atmosphere.
Low Yield of Final Product 1. Degradation of the brominated intermediate. 2. Poor nucleophilicity of the trapping agent. 3. Side reactions (e.g., elimination).1. Cool the reaction thoroughly before adding the nucleophile. 2. Use a stronger base or a more nucleophilic reagent; consider a solvent change (e.g., to DMF) for the second step. 3. Add the nucleophile slowly at a low temperature.
Multiple Products Observed 1. Di-bromination at the methyl position. 2. Aromatic bromination.1. Use no more than 1.05-1.1 equivalents of NBS. 2. Ensure the use of NBS and a non-polar solvent; avoid using elemental bromine (Br₂).

Conclusion

The one-pot tandem reaction involving the in situ generation and trapping of 2-(bromomethyl)-3-nitropyridine represents a highly efficient and strategic approach to synthesizing complex pyridine derivatives. By understanding the underlying mechanisms of radical bromination and nucleophilic substitution, researchers can leverage this powerful methodology to accelerate drug discovery and chemical development programs. This guide provides the foundational knowledge and practical protocols to successfully implement this strategy, emphasizing the critical importance of safety and procedural diligence.

References

  • CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
  • CN105198802A - Preparation method of 2-methyl-3-bromopyridine.
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. [Link]

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  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. [Link]

  • Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]

  • The Role of Nitropyridines in Pharmaceutical Development. Medium. [Link]

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Application Notes and Protocols: Strategic Protection of 2-(Bromomethyl)-3-nitropyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(Bromomethyl)-3-nitropyridine is a highly versatile and reactive building block in medicinal chemistry and drug development. Its utility is derived from the presence of three distinct reactive sites: the electrophilic bromomethyl group, the electron-deficient pyridine ring activated by the nitro group, and the nucleophilic pyridine nitrogen. However, this inherent reactivity presents significant challenges in multi-step syntheses, often leading to undesired side reactions and low yields. This comprehensive guide provides detailed application notes and protocols for the strategic protection of 2-(bromomethyl)-3-nitropyridine, enabling researchers to unlock its full synthetic potential. We will delve into the rationale behind protecting group selection, with a primary focus on the N-oxide strategy, and provide step-by-step experimental procedures for both protection and deprotection.

The Challenge: Navigating the Reactivity of 2-(Bromomethyl)-3-nitropyridine

The synthetic utility of 2-(bromomethyl)-3-nitropyridine is a double-edged sword. The electron-withdrawing nitro group at the 3-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), making it an excellent precursor for the introduction of various functional groups. Simultaneously, the 2-(bromomethyl) substituent is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. The pyridine nitrogen itself, although its basicity is reduced by the nitro group, can still participate in reactions, particularly under acidic or alkylating conditions.

This confluence of reactivity necessitates a carefully planned protecting group strategy to achieve selective transformations at a desired position. Without protection, attempts to perform reactions at one site can lead to a cascade of unwanted side reactions at others. For instance, attempting a nucleophilic substitution on the pyridine ring might also lead to displacement of the bromide, while reactions aimed at modifying the bromomethyl group could be complicated by the nucleophilicity of the pyridine nitrogen.

The N-Oxide Strategy: A Dual-Purpose Protecting and Activating Group

A highly effective strategy for managing the reactivity of 2-(bromomethyl)-3-nitropyridine is the formation of the corresponding pyridine N-oxide. This transformation serves a dual purpose: it protects the pyridine nitrogen from undesired reactions and electronically modifies the ring, influencing its reactivity in a predictable manner.

Rationale for N-Oxide Formation

The formation of a pyridine N-oxide offers several key advantages:

  • Protection of the Pyridine Nitrogen: The lone pair of electrons on the nitrogen is engaged in a coordinate covalent bond with oxygen, effectively masking its nucleophilicity and basicity. This prevents side reactions such as quaternization when employing electrophilic reagents.

  • Modulation of Ring Reactivity: The N-oxide group is strongly electron-donating through resonance and electron-withdrawing inductively. This electronic perturbation can be harnessed to direct subsequent reactions. For instance, it can activate the C2 and C4 positions towards nucleophilic attack.

  • Facilitation of Deprotection: The N-oxide can be readily removed to regenerate the parent pyridine under relatively mild conditions that are often compatible with other functional groups.

Experimental Protocol: N-Oxidation of 2-(Bromomethyl)-3-nitropyridine

The oxidation of pyridines to their corresponding N-oxides is a well-established transformation. However, the presence of the reactive bromomethyl group in the substrate requires careful selection of the oxidant and reaction conditions to avoid unwanted side reactions, such as oxidation of the methylene group or hydrolysis of the bromide. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this purpose.[1][2]

Protocol 1: N-Oxidation using m-CPBA

N_Oxidation Substrate 2-(Bromomethyl)-3-nitropyridine Reagents m-CPBA Dichloromethane (DCM) 0 °C to rt Substrate->Reagents 1. Dissolve Product 2-(Bromomethyl)-3-nitropyridine N-oxide Reagents->Product 2. React

Caption: Workflow for the N-oxidation of 2-(Bromomethyl)-3-nitropyridine.

Materials:

  • 2-(Bromomethyl)-3-nitropyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-(bromomethyl)-3-nitropyridine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • In a separate flask, prepare a solution of m-CPBA (1.2-1.5 eq.) in DCM.

  • Slowly add the m-CPBA solution dropwise to the cooled solution of the starting material over 15-30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, cool the reaction mixture again to 0 °C to precipitate the meta-chlorobenzoic acid byproduct.

  • Filter the mixture and wash the filtrate with a saturated aqueous solution of NaHCO₃ to quench any remaining peracid and remove the acidic byproduct. Repeat the wash until gas evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-(bromomethyl)-3-nitropyridine N-oxide.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) or by recrystallization.

Table 1: Reagents and Conditions for N-Oxidation

Reagent/ParameterRecommendationRationale
Oxidant m-CPBACommercially available, effective, and relatively selective.
Solvent Dichloromethane (DCM)Good solubility for both substrate and reagent; relatively inert.
Temperature 0 °C to room temp.Controls the reaction rate and minimizes potential side reactions.
Stoichiometry 1.2-1.5 eq. of m-CPBAEnsures complete conversion of the starting material.
Work-up NaHCO₃ washNeutralizes acidic byproducts and unreacted m-CPBA.[3]
Experimental Protocol: Deoxygenation of 2-(Bromomethyl)-3-nitropyridine N-oxide

The deoxygenation of the N-oxide is the crucial deprotection step, regenerating the pyridine. The choice of reducing agent is critical to ensure selectivity, leaving the nitro group and the bromomethyl functionality intact. While strong reducing agents can reduce the nitro group, and some reagents can react with the benzylic bromide, milder and more selective methods are available. A palladium-catalyzed transfer hydrogenation is a robust and chemoselective method for this transformation.[4][5]

Protocol 2: Palladium-Catalyzed Deoxygenation

Deoxygenation Substrate 2-(Bromomethyl)-3-nitropyridine N-oxide Reagents Pd(OAc)₂ (cat.) dppf (cat.) Triethylamine (Et₃N) Acetonitrile (MeCN) Heat Substrate->Reagents 1. Combine Product 2-(Bromomethyl)-3-nitropyridine Reagents->Product 2. React

Caption: Workflow for the deoxygenation of 2-(Bromomethyl)-3-nitropyridine N-oxide.

Materials:

  • 2-(Bromomethyl)-3-nitropyridine N-oxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk flask or similar reaction vessel

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-(bromomethyl)-3-nitropyridine N-oxide (1.0 eq.), palladium(II) acetate (0.03 eq.), and dppf (0.03 eq.).

  • Add anhydrous acetonitrile (MeCN) to dissolve the solids, followed by triethylamine (3.0 eq.).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with additional acetonitrile or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 2-(bromomethyl)-3-nitropyridine.

Table 2: Reagents and Conditions for Deoxygenation

Reagent/ParameterRecommendationRationale
Catalyst System Pd(OAc)₂ / dppfHighly effective and chemoselective for deoxygenation.[4]
Reductant Triethylamine (Et₃N)Acts as a transfer hydrogenating agent in this catalytic cycle.
Solvent Acetonitrile (MeCN)A polar aprotic solvent suitable for this type of catalysis.
Temperature 80-100 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.
Atmosphere Inert (N₂ or Ar)Protects the palladium catalyst from oxidation.

Orthogonal Protecting Group Strategies for the Bromomethyl Group

In some synthetic routes, it may be desirable to perform reactions on the pyridine ring or the nitro group while the bromomethyl functionality is masked. In such cases, an orthogonal protecting group strategy is required. The ideal protecting group for the bromomethyl group should be stable to the conditions used for N-oxide chemistry and other transformations, and be removable under specific, mild conditions.

One potential strategy is the temporary conversion of the bromomethyl group to a less reactive functionality, such as an ether or a thioether, which can be later cleaved to regenerate the bromide or a hydroxylmethyl group that can be converted to the bromide.

Benzyl Ether Protection

The bromomethyl group can be converted to a benzyl ether by reaction with a benzyl alkoxide. Benzyl ethers are generally stable to a wide range of acidic and basic conditions.[6][7]

Protection:

  • React 2-(bromomethyl)-3-nitropyridine with sodium benzoxide in a suitable solvent like THF.

Deprotection:

  • The benzyl group can be removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[8] However, this method would also reduce the nitro group.

  • Alternative deprotection methods that are compatible with the nitro group, such as oxidative cleavage, would need to be explored.

Thioether Protection

Reaction of the bromomethyl group with a thiol, such as thiophenol, can form a stable thioether.

Protection:

  • React 2-(bromomethyl)-3-nitropyridine with sodium thiophenoxide in a solvent like DMF.

Deprotection:

  • Cleavage of the thioether can be achieved under various conditions, but care must be taken to ensure compatibility with the nitro group.

The choice of an orthogonal protecting group for the bromomethyl function must be carefully considered within the context of the overall synthetic plan to ensure its stability during other transformations and its selective removal when required.

Conclusion

The strategic use of protecting groups is paramount for the successful application of 2-(bromomethyl)-3-nitropyridine in complex organic synthesis. The N-oxide strategy offers a robust and versatile approach to temporarily mask the reactivity of the pyridine nitrogen while modulating the electronic properties of the ring. The detailed protocols provided herein for N-oxidation and deoxygenation offer a practical guide for researchers. Furthermore, the consideration of orthogonal protecting groups for the bromomethyl moiety opens up additional avenues for the selective functionalization of this valuable synthetic intermediate. By employing these strategies, chemists can harness the full synthetic potential of 2-(bromomethyl)-3-nitropyridine to construct novel and complex molecular architectures for drug discovery and development.

References

  • Albini, A.; Pietra, S. Heterocyclic N-oxides.
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  • Alkene Reaction With meta-chloroperoxybenzoic acid (MCPBA REACTION). YouTube. [Link]

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  • Deoxygenation of pyridine N‐oxides. ResearchGate. [Link]

  • Fuentes, J. A.; Clarke, M. L. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett2008 , 2579-2582. [Link]

  • Deoxygenation of aza-aromatics. Organic Chemistry Portal. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]

  • Feng, C.; Guo, H.; Ding, A. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry2025 , 90, 1376-1387. [Link]

  • Process for the reduction of pyridine n-oxides.
  • Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science (RSC Publishing). [Link]

  • Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry (RSC Publishing). [Link]

  • Photocatalytic Deoxygenation of N–O Bonds with Rhenium Complexes: From the Reduction of Nitrous Oxide to Pyridine N-Oxides. ChemRxiv. [Link]

  • Pyridine N-Oxides. Baran Lab. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Benzyl (Bn) Protective Group. Chem-Station Int. Ed. [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. [Link]

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  • Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]

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Application Notes and Protocols: Catalytic Coupling Reactions of 2-(Bromomethyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Key Heterocyclic Building Block

2-(Bromomethyl)-3-nitropyridine is a pivotal reagent in medicinal chemistry and drug development. Its structure is primed for selective functionalization, featuring a highly reactive C(sp³)-Br bond at the 2-position, which is further activated by the electron-withdrawing effects of both the pyridine ring nitrogen and the adjacent nitro group. This inherent reactivity makes it an excellent electrophile for a variety of nucleophilic substitution reactions. While classical SN2 reactions are feasible, the use of modern catalytic methods offers significant advantages, including milder reaction conditions, broader substrate scope, improved yields, and greater functional group tolerance.

This guide provides an in-depth exploration of advanced catalytic methods for forming C-N, C-C, C-O, and C-S bonds using 2-(bromomethyl)-3-nitropyridine. The protocols and insights are designed for researchers and professionals seeking to leverage this versatile building block in complex molecule synthesis.

PART 1: Catalytic C-N Bond Formation: Amination of 2-(Bromomethyl)-3-nitropyridine

The construction of C-N bonds is fundamental in the synthesis of nitrogen-containing compounds, which are ubiquitous in pharmaceuticals.[1][2] While direct alkylation of amines is possible, it can be plagued by over-alkylation and harsh conditions. Palladium- and copper-catalyzed amination reactions provide elegant and efficient alternatives for coupling amines with alkyl halides.[3][4][5]

Mechanistic Rationale: Palladium-Catalyzed Amination

The catalytic amination of benzylic halides, such as 2-(bromomethyl)-3-nitropyridine, typically follows a catalytic cycle similar to the Buchwald-Hartwig amination of aryl halides, but with key differences due to the nature of the C(sp³)-Br bond.

The cycle is generally understood to involve:

  • Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition to the C-Br bond of 2-(bromomethyl)-3-nitropyridine to form a Pd(II) intermediate. The choice of ligand is critical here; bulky, electron-rich phosphine ligands are known to promote this step and stabilize the resulting organometallic complex.

  • Deprotonation/Amine Coordination: A base deprotonates the amine nucleophile, forming an amide, which then coordinates to the Pd(II) center. Alternatively, the neutral amine may coordinate first, followed by deprotonation.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired 2-(aminomethyl)-3-nitropyridine product and regenerating the active Pd(0) catalyst.[6]

G cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd2_int1 [R-CH2-Pd(II)Ln(Br)] pd0->pd2_int1 pd2_int2 [R-CH2-Pd(II)Ln(NR'R'')]⁺ pd2_int1->pd2_int2 pd2_int2->pd0 product Product R-CH2-NR'R'' react1 Substrate R-CH2-Br react2 Amine (HNR'R'') base Base

Figure 1. Palladium-Catalyzed Amination Cycle.
Protocol: Palladium-Catalyzed Synthesis of N-Aryl/Alkyl-2-(aminomethyl)-3-nitropyridines

This protocol is a representative method adapted from established procedures for the amination of benzylic halides.

Materials:

  • 2-(Bromomethyl)-3-nitropyridine

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

  • Strong, non-nucleophilic base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu))

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add 2-(bromomethyl)-3-nitropyridine (1.0 equivalent) and the amine (1.2 equivalents) to the flask.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (0.1-0.2 M concentration with respect to the limiting reagent).

  • Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Catalyst/LigandBaseSolventTemp (°C)Typical YieldReference for Analogy
Pd₂(dba)₃ / BrettPhosLiHMDSToluene10070-95%[8]
Pd(OAc)₂ / XPhosNaOtBuDioxane11065-90%[6]
CuI / Ethylene glycolK₂CO₃t-Butanol11075-92%[4][5]

PART 2: Catalytic C-C Bond Formation

The formation of C-C bonds is a cornerstone of organic synthesis, allowing for the construction of complex carbon skeletons.[9][10][11] Nickel-catalyzed cross-coupling reactions have emerged as powerful methods for coupling alkyl halides with various partners, often showing complementary reactivity to palladium systems.[12][13][14]

Mechanistic Rationale: Nickel-Catalyzed Reductive Cross-Coupling

Nickel-catalyzed cross-electrophile coupling provides a method to couple two different electrophiles, such as an alkyl bromide and an aryl halide, using a stoichiometric reductant (e.g., zinc or manganese metal). For coupling 2-(bromomethyl)-3-nitropyridine with a carbon nucleophile equivalent, a Negishi-type coupling is more direct.

The catalytic cycle for a Nickel-catalyzed Negishi coupling of a secondary alkyl bromide involves:

  • Oxidative Addition: A Ni(0) species, often stabilized by a bidentate ligand (e.g., a phenanthroline or bipyridine derivative), adds to the C-Br bond of the substrate to form a Ni(II) intermediate.

  • Transmetalation: The organozinc nucleophile transfers its organic group to the nickel center, displacing the bromide and forming a diorganonickel(II) complex.

  • Reductive Elimination: The two organic groups couple and are eliminated from the nickel center, forming the new C-C bond and regenerating the Ni(0) catalyst for the next cycle.[15][16]

G cluster_cycle Catalytic Cycle ni0 Ni(0)Ln ni2_int1 [R-CH2-Ni(II)Ln(Br)] ni0->ni2_int1 ni2_int2 [R-CH2-Ni(II)Ln(R')] ni2_int1->ni2_int2 ni2_int2->ni0 product Product R-CH2-R' react1 Substrate R-CH2-Br react2 Organozinc R'-ZnX

Figure 2. Nickel-Catalyzed Negishi Coupling Cycle.
Protocol: Nickel-Catalyzed Negishi Coupling for C(sp³)-C(sp²) Bond Formation

This protocol outlines a general procedure for coupling 2-(bromomethyl)-3-nitropyridine with aryl or vinyl zinc reagents.

Materials:

  • 2-(Bromomethyl)-3-nitropyridine

  • Organozinc reagent (prepared in situ from the corresponding organohalide and zinc dust, or purchased)

  • Nickel(II) chloride (NiCl₂) or a Ni(II)-ligand complex (e.g., NiCl₂(dme))

  • Ligand (e.g., 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) or Bathophenanthroline)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMA, or NMP)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under argon, add the nickel precatalyst (5-10 mol%) and the ligand (5-10 mol%).

  • Reagent Addition: Add the 2-(bromomethyl)-3-nitropyridine (1.0 equivalent) dissolved in the anhydrous solvent.

  • Nucleophile Addition: Slowly add the organozinc reagent (1.5-2.0 equivalents) to the reaction mixture at room temperature or below (0 °C).

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (40-60 °C). The progress should be monitored carefully by an appropriate method (TLC, GC-MS).

  • Work-up: Upon completion, quench the reaction carefully by slow addition of saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate. Purify the residue via flash column chromatography.

Catalyst/LigandNucleophileSolventTemp (°C)Typical YieldReference for Analogy
NiCl₂(dme) / dtbbpyAryl-ZnClDMA25-5060-85%[15]
NiBr₂·diglyme / BathophenanthrolineAlkyl-Br/ZnDMF5055-80%[13]

PART 3: Modern Synthetic Approaches: Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[17][18][19] This approach is well-suited for the functionalization of alkyl halides like 2-(bromomethyl)-3-nitropyridine.

Mechanistic Rationale: A Radical-Mediated Pathway

The process typically involves a photocatalyst, such as [Ru(bpy)₃]²⁺ or an organic dye, that absorbs visible light to reach an excited state.[17][18] This excited state can then engage in a single-electron transfer (SET) event with the substrate.

  • Excitation: The photocatalyst (PC) absorbs a photon of visible light to become a potent photoexcited species (PC*).

  • Reductive Quenching Cycle: A sacrificial electron donor (e.g., an amine) reduces the excited PC* to its highly reducing radical anion form (PC•⁻).

  • Radical Generation: The PC•⁻ transfers an electron to the 2-(bromomethyl)-3-nitropyridine, causing the C-Br bond to cleave homolytically. This generates a 2-(methyl)-3-nitropyridyl radical and a bromide anion, regenerating the ground-state photocatalyst.

  • Radical Trapping: The generated radical is then trapped by a suitable coupling partner (e.g., an electron-rich olefin or another radical acceptor) to form the final product.

G PC PC PC_star PC* PC->PC_star hν (Visible Light) Donor Donor PC_red PC•⁻ PC_star->PC_red SET Donor_ox Donor•⁺ PC_star->Donor_ox Substrate R-CH₂-Br PC_red->PC SET Radical R-CH₂• PC_red->Radical Partner Coupling Partner Product Product Radical->Product Partner->Product

Figure 3. Simplified Photoredox Reductive Quenching Cycle.
Protocol: Photoredox-Mediated C-C Coupling with Alkenes

This protocol describes a representative Giese-type addition of the radical derived from 2-(bromomethyl)-3-nitropyridine to an electron-deficient alkene.

Materials:

  • 2-(Bromomethyl)-3-nitropyridine

  • Electron-deficient alkene (e.g., Acrylonitrile, Methyl acrylate)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

  • Sacrificial electron donor (e.g., Hantzsch ester or DIPEA)

  • Anhydrous, deoxygenated solvent (e.g., Acetonitrile or DMSO)

  • Visible light source (e.g., Blue LED strip, 20-50W)

Procedure:

  • Reaction Setup: In a vial suitable for photochemistry, combine 2-(bromomethyl)-3-nitropyridine (1.0 equivalent), the alkene (2.0 equivalents), the photocatalyst (0.5-2 mol%), and the electron donor (1.5 equivalents).

  • Solvent and Degassing: Add the anhydrous solvent and degas the mixture thoroughly by sparging with argon for 15-20 minutes.

  • Irradiation: Seal the vial and place it in front of the visible light source. Use a small fan to maintain the reaction at room temperature.

  • Monitoring: Stir the reaction under irradiation and monitor its progress by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue directly by flash column chromatography to isolate the desired product.

Safety and Handling

  • 2-(Bromomethyl)-3-nitropyridine: This compound is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Catalysts: Palladium, nickel, and ruthenium catalysts can be toxic and should be handled with care. Some phosphine ligands are air-sensitive.

  • Reagents: Organometallic reagents and strong bases like LiHMDS and NaOtBu are reactive and should be handled under an inert atmosphere. Solvents are flammable.

References

  • Al-Zoubi, R. M., et al. (2019). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Krasovskiy, A., et al. (2011). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules. [Link]

  • Ellwood, S., et al. (2018). C–C bond-forming reactions of 2-isocyanobiphenyl·BX3 adducts: spontaneous construction of polycyclic heteroaromatics. Dalton Transactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Inno Pharmchem. [Link]

  • Peacock, D. M., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. [Link]

  • Sakač, M., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules. [Link]

  • Deng, Q., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Link]

  • Lategahn, J., et al. (2022). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. The Journal of Organic Chemistry. [Link]

  • Al-Mokhanam, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • de França, K. W. R., et al. (2002). Electrochemical homocoupling of 2-bromomethylpyridines catalyzed by nickel complexes. The Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Roy, S., et al. (2017). Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Teplý, F. (2011). Photoredox catalysis by [Ru(bpy)3]2+ to trigger transformations of organic molecules. Organic synthesis using visible-light photocatalysis and its 20th century roots. Collection of Czechoslovak Chemical Communications. [Link]

  • Google Patents. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. US4952697A.
  • Bariwal, J., & Van der Eycken, E. (2013). C-N bond forming cross-coupling reactions: an overview. Chemical Society Reviews. [Link]

  • Roy, S., et al. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. [Link]

  • Teplý, F. (2011). PHOTOREDOX CATALYSIS BY [Ru(bpy)3]2+ TO TRIGGER TRANSFORMATIONS OF ORGANIC MOLECULES. SciSpace. [Link]

  • Wang, F., et al. (2019). Nickel-catalyzed monofluoromethylation of (hetero)aryl bromides via reductive cross-coupling. Chemical Communications. [Link]

  • Fischer, C., & Fu, G. C. (2005). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]

  • Everson, D. A., et al. (2012). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Synlett. [Link]

  • Studer, E., et al. (2025). Synthesis of 3‐aminomethyl pyridine. ResearchGate. [Link]

  • Li, X. (2023). Metallaphotoredox catalysis for sp3 C–H functionalizations through hydrogen atom transfer (HAT). Chemical Society Reviews. [Link]

  • Teplý, F. (2011). Photoredox catalysis by [Ru(bpy)3]2+ to trigger transformations of organic molecules. Organic synthesis using visible-light photocatalysis and its 20th century roots. Semantic Scholar. [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (n.d.). C–C Bond-Forming Reactions. Chapter 26. [Link]

  • Tasker, S. Z., et al. (2014). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. ACS Catalysis. [Link]

  • Kumar, S., et al. (2013). C–N bond formation via Cu-catalyzed cross-coupling with boronic acids leading to methyl carbazole-3-carboxylate. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Organic Chemistry Portal. [Link]

  • Boyd, S., et al. (2019). Metal-Free C-C Bond Formation via Coupling of Nitrile Imines and Boronic Acids. Organic Letters. [Link]

  • Wang, C., et al. (2016). Nickel-catalyzed alkyl–alkyl cross-coupling reactions of non-activated secondary alkyl bromides with aldehydes as alkyl carbanion equivalents. Chemical Communications. [Link]

  • Prier, C. K., et al. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. [Link]

  • ResearchGate. (2020). Copper catalyzed carbon-selenium bond formation via the coupling reaction of aryl halides, phenylboronic acid and Se. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • MDPI. (2019). Intramolecular C-N Bond Formation via Thermal Arene C-H Bond Activation Supported by Au(III) Complexes. Molecules. [Link]

  • Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Bromomethyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BNP-2026-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Safety & Handling (Critical)

WARNING: LACHRYMATOR & SKIN IRRITANT 2-(Bromomethyl)-3-nitropyridine (CAS: 20660-73-5) is a potent alkylating agent and lachrymator.[1] It causes severe eye and skin irritation similar to benzyl bromide derivatives.

  • Containment: All operations, including weighing and rotary evaporation, must be performed inside a functioning fume hood.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate to quench the alkylating potential before cleaning.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during scale-up.[1]

Diagnostic: Analyze Your Reaction Mixture

Before attempting purification, confirm the composition of your crude mixture using TLC or HPLC.

ComponentRelative Polarity (TLC)*Structure NoteCommon Cause
2-(Dibromomethyl)-3-nitropyridine High (

)
Over-brominated impurityExcess NBS, Reaction time too long
2-(Bromomethyl)-3-nitropyridine Medium (

)
Target Product Optimal Conditions
2-Methyl-3-nitropyridine Low (

)
Unreacted Starting MaterialInsufficient NBS, Initiator failure
Succinimide Baseline (or precipitates)ByproductStoichiometric byproduct of NBS

*Note:


 values are estimates based on 10-20% EtOAc/Hexane on Silica Gel. Always run a co-spot.

Troubleshooting & Purification Protocols

Issue A: "I have a significant amount of di-bromo impurity."

Diagnosis: The reaction was likely run with >1.05 equivalents of NBS or allowed to reflux too long. The radical substitution at the benzylic position facilitates a second bromination because the radical intermediate is stabilized.

Corrective Protocol (Purification): Separating the di-bromo species is difficult due to similar solubility and polarity.

  • Flash Chromatography: Use a shallow gradient.[1]

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Start with 100% Hexanes (or Pentane). Gradient to 5% EtOAc/Hexanes over 10 column volumes. The di-bromo elutes first.[1]

  • Recrystallization (Alternative): If the di-bromo content is <10%, recrystallization from cyclohexane or a mixture of hexane/benzene (caution: benzene is toxic; toluene is a substitute) can enrich the mono-bromo species.

Prevention for Next Batch:

  • Use 0.95 equivalents of NBS relative to the starting material. It is easier to separate unreacted starting material (more polar) than the di-bromo impurity.

  • Stop the reaction immediately when the starting material is <5% by HPLC.

Issue B: "The product decomposes/turns black during concentration."

Diagnosis: Thermal instability or Hydrolysis. The 3-nitro group makes the pyridine ring electron-deficient, but the benzylic bromide is highly susceptible to nucleophilic attack by moisture or trace acid/base.

Corrective Protocol:

  • Temperature Control: Never heat the water bath above 35°C during rotary evaporation.

  • Acid Removal: The reaction generates HBr.[2] If not removed, it accelerates decomposition.

    • Step: Wash the organic filtrate with cold saturated

      
       solution immediately after filtering off succinimide.
      
    • Dry:[1] Dry over anhydrous

      
       (avoid basic agents like 
      
      
      
      which may cause elimination).
Issue C: "Succinimide is clogging my column/filter."

Diagnosis: Incomplete precipitation of succinimide.[1]

Corrective Protocol:

  • Cooling: Cool the reaction mixture to 0°C for 1 hour before filtration. Succinimide is practically insoluble in cold

    
     or Chlorobenzene.
    
  • Solvent Swap: If using Acetonitrile (where succinimide is soluble), evaporate the solvent and redissolve the residue in

    
     or 
    
    
    
    to precipitate the succinimide before filtration.

Validated Purification Workflow

The following workflow minimizes decomposition and maximizes purity.

PurificationWorkflow Start Crude Reaction Mixture (Solvent: CCl4 or PhCl) Cooling Cool to 0°C (1 hr) Precipitate Succinimide Start->Cooling Filter Filtration (Sintered Glass) Cooling->Filter Solid Solid: Succinimide (Discard properly) Filter->Solid Residue Filtrate Filtrate: Product + Impurities Filter->Filtrate Liquid Wash Wash: Cold Sat. NaHCO3 Then Brine -> Dry (MgSO4) Filtrate->Wash Conc Concentrate (Max 35°C) Wash->Conc TLC TLC Check (Hexane/EtOAc) Conc->TLC Decision Impurity Profile? TLC->Decision MethodA High Di-bromo (>10%) Column Chromatography (0-10% EtOAc/Hex Gradient) Decision->MethodA Complex Mix MethodB High SM / Low Di-bromo Recrystallization (Cyclohexane or Toluene/Hex) Decision->MethodB Clean Mix Final Pure 2-(Bromomethyl)-3-nitropyridine Store -20°C, Inert Gas MethodA->Final MethodB->Final

Figure 1: Decision tree for the isolation and purification of 2-(bromomethyl)-3-nitropyridine, prioritizing removal of succinimide and acid byproducts.

Frequently Asked Questions (FAQ)

Q1: Can I use DCM (Dichloromethane) instead of CCl4 for the reaction? Answer: Yes, but with caveats.


 is the "gold standard" for Wohl-Ziegler because succinimide is completely insoluble in it, driving the reaction forward and simplifying workup. In DCM, succinimide is slightly soluble, which may complicate the workup. If using DCM, ensure you wash the organic layer thoroughly with water to remove dissolved succinimide [1].

Q2: Why is the 3-nitro group important for stability? Answer: The nitro group at the 3-position is electron-withdrawing.[1] While this deactivates the ring toward electrophilic aromatic substitution, it makes the benzylic carbon more electrophilic. This increases reactivity toward nucleophiles (like water), making the product moisture-sensitive. However, it also stabilizes the radical intermediate during bromination compared to unsubstituted pyridine [2].

Q3: My product is an oil, but literature says it's a solid. Why? Answer: Traces of solvent or impurities (especially the di-bromo derivative) often depress the melting point, resulting in an oil. High-vacuum drying (0.1 mmHg) for 2-3 hours is often required to solidify the product.[1] If it remains an oil, seed it with a crystal from a previous batch or scratch the flask wall with a glass rod under hexane [3].

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.[1] Link

  • Spivey, A. C., & Arseniyadis, S. (2010). N-Bromosuccinimide.[1] Encyclopedia of Reagents for Organic Synthesis. Link

  • Vertex AI Search. (2026). Synthesis and properties of 2-(bromomethyl)-3-nitropyridine.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5200466, 2-Bromo-3-methyl-5-nitropyridine (Analogous Safety Data). Link

Sources

Troubleshooting failed alkylation with 2-(Bromomethyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Alkylation with 2-(Bromomethyl)-3-nitropyridine

Status: Operational Ticket ID: #BNP-ALK-001 Lead Scientist: Senior Application Specialist[1]

Executive Summary

You are likely encountering issues with 2-(bromomethyl)-3-nitropyridine (CAS: 20660-73-5) due to its "Jekyll and Hyde" reactivity.[1] While the electron-withdrawing nitro group at the C3 position activates the C2-bromomethyl group for rapid ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 reactions, it also introduces two critical failure modes:
  • Thermal Instability: At elevated temperatures, the alkylated product often undergoes an intramolecular redox-cyclization to form pyrazolo[4,3-b]pyridines , consuming your desired product.[1]

  • Self-Quaternization: Like all picolyl halides, the free base can self-polymerize into dark tars if stored improperly or concentrated in polar solvents.[1]

This guide prioritizes temperature control and base selection to isolate the kinetic alkylation product over thermodynamic byproducts.[1]

Part 1: Diagnostic Flowchart (Visual)

The following decision tree outlines the critical checkpoints for your failed reaction.

TroubleshootingFlow Start Start: Reaction Failed CheckReagent 1. Check Reagent Appearance (Is it a brown/black tar?) Start->CheckReagent ReagentBad Reagent Degraded (Self-Quaternization) CheckReagent->ReagentBad Yes ReagentGood Reagent is Solid/Yellow CheckReagent->ReagentGood No CheckTemp 2. Check Reaction Temp (Was it >50°C?) ReagentGood->CheckTemp HighTemp Suspect Cyclization (Pyrazolo-pyridine formation) CheckTemp->HighTemp Yes LowTemp Temp was <40°C CheckTemp->LowTemp No CheckBase 3. Check Base Strength (Hydroxide/Alkoxide used?) LowTemp->CheckBase StrongBase Suspect Hydrolysis/Degradation CheckBase->StrongBase Yes WeakBase Weak Base Used (Carbonate/Amine) CheckBase->WeakBase No Action Review Solvent & Stoichiometry WeakBase->Action

Figure 1: Diagnostic logic for identifying failure modes in 2-(bromomethyl)-3-nitropyridine alkylations.

Part 2: Troubleshooting FAQs

Q1: My reagent turned into a black sticky solid before I even added it. Is it usable?

Verdict: No. Discard immediately. Mechanism: This is "Self-Quaternization."[1] The pyridine nitrogen of one molecule attacks the electrophilic methylene carbon (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) of another, forming an ionic polymer (pyridinium salt).
  • Prevention:

    • Storage: Store at 2–8°C under argon.

    • Handling: If you synthesized the reagent yourself, store it as the Hydrobromide (HBr) salt .[1] The protonated nitrogen cannot act as a nucleophile, completely stopping self-polymerization.[1] Liberate the free base only immediately before use.[1]

Q2: I see a new spot on TLC, but the NMR doesn't match my alkylated product. It looks aromatic.

Verdict: You likely formed a 2H-pyrazolo[4,3-b]pyridine .[1][2] Mechanism: This is the "Temperature Trap."[1] If you alkylate an amine (e.g., aniline) and heat the reaction, the resulting secondary amine attacks the nitro group (intramolecular redox) or undergoes cyclization.[1]

  • Evidence: Literature confirms that while room temperature yields the amine, heating drives the formation of the fused bicyclic system [1].[1]

  • Solution: Keep the reaction temperature below 40°C (preferably 0°C to RT). Do not reflux to "push" the reaction.[1]

Q3: The reaction turned black instantly upon adding base. What happened?

Verdict: Base-mediated degradation or rapid polymerization.[1] Mechanism:

  • Strong Bases (NaH, KOtBu): Can deprotonate the benzylic position (forming a transient carbene or quinoid species) leading to rapid decomposition.[1]

  • Hydroxides (NaOH): Cause rapid hydrolysis to the alcohol (2-(hydroxymethyl)-3-nitropyridine), which is water-soluble and may be lost during workup.[1]

  • Solution: Switch to mild, non-nucleophilic bases. Potassium Carbonate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )  or Diisopropylethylamine (DIPEA)  in aprotic solvents (DMF, MeCN) are the gold standards for this reagent [2].
    

Part 3: Optimized Experimental Protocols

Protocol A: Safe Alkylation (Recommended)

Target: Minimizing cyclization and self-polymerization.[1]

ParameterRecommendationRationale
Solvent DMF or Acetonitrile (Anhydrous)Promotes ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

mechanism; stabilizes the transition state.
Base ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(2.0 - 3.0 equiv)
Mild enough to prevent degradation; buffers HBr byproduct.
Temperature 0°C ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

RT
CRITICAL: High heat (>50°C) triggers pyrazolo-cyclization.
Stoichiometry 1.1 equiv Reagent / 1.0 equiv NucleophileExcess reagent compensates for minor hydrolysis.[1]

Step-by-Step:

  • Dissolve the nucleophile (amine/phenol) in anhydrous DMF (0.1 M).

  • Add

    
     (2.5 equiv) and stir for 15 min at RT.
    
  • Cool the mixture to 0°C.

  • Add 2-(bromomethyl)-3-nitropyridine (1.1 equiv) portion-wise (solid) or dropwise (if dissolved in minimal DMF).

  • Allow to warm to RT slowly. Monitor by TLC.[1] Do not heat.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    .
    
Protocol B: Handling the HBr Salt (If Synthesized In-House)

If you made the reagent from 2-methyl-3-nitropyridine, isolate it as the salt.[1]

  • Storage: Keep as the HBr salt in the freezer.

  • Free-basing (Immediately before use):

    • Suspend salt in ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .
      
    • Wash rapidly with cold saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .
      
    • Dry organic layer (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) and concentrate cold.
      
    • Use immediately. Do not store the free base.

Part 4: The "Temperature Trap" Mechanism

Understanding the side reaction is key to avoiding it.[1] The diagram below illustrates how heat diverts your pathway from the desired amine to the cyclized impurity.[1]

ReactionPathway SM Starting Material (2-Bromomethyl-3-nitropyridine) Intermediate Desired Product (Alkylated Amine) SM->Intermediate Low Temp (RT) K2CO3 / DMF Amine Nucleophile (R-NH2) Amine->Intermediate Impurity Impurity (Pyrazolo[4,3-b]pyridine) Intermediate->Impurity HIGH TEMP (>50°C) Intramolecular Cyclization

Figure 2: Kinetic vs. Thermodynamic pathways.[1] High temperature forces the alkylated intermediate to cyclize, consuming your product.[1]

References

  • K. J. Hodgetts et al. "Facile Syntheses of Novel Benzo-1,3-dioxolo-, Benzothiazolo-, Pyrido-, and Quinolino-fused 5H-Benzo[d]-pyrazolo[5,1-b][1,3]-oxazines and 1H-Pyrazoles."[1] Organic Letters, 2002.[1] (Note: Describes the temperature-dependent cyclization of 2-bromomethyl-3-nitropyridine derivatives).[1]

  • Patent WO2006025716A1. "Pyrrolo[2,3-c]pyridine derivatives and processes for the preparation thereof."[1] World Intellectual Property Organization, 2006.[1] (Provides specific protocols for alkylating 4-fluoroaniline with 2-bromomethyl-3-nitropyridine at 40°C).[1]

  • FineTech Chemical. "Product Safety and Handling: 2-(Bromomethyl)-3-nitropyridine (CAS 20660-73-5)." (General handling data for the reagent).

Sources

Technical Support Center: Purification Strategies for 2-(Bromomethyl)-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-2901 Subject: Impurity Removal & Stability Management for 2-(Bromomethyl)-3-nitropyridine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

2-(Bromomethyl)-3-nitropyridine is a highly reactive electrophilic intermediate used frequently in medicinal chemistry for heterocycle functionalization. Its purification is notoriously difficult due to three converging factors:

  • Lachrymatory Nature: It is a potent mucous membrane irritant, requiring strict containment.

  • Thermal Instability: The molecule is prone to self-alkylation (intermolecular quaternization) and Wurtz-type coupling.

  • Silica Sensitivity: The basic pyridine nitrogen interacts with acidic silanol groups on standard silica gel, leading to streaking and mass loss.

This guide provides a root-cause analysis of common impurities and validated protocols for their removal, bypassing standard "brute force" chromatography methods that often fail.

The Chemistry of Contamination (Root Cause Analysis)

Before attempting purification, you must identify which impurity is compromising your yield. Use this table to diagnose your crude NMR/LC-MS data.

Impurity TypeChemical IdentityOrigin / Root CauseDiagnostic Signal (

H NMR)
Starting Material (SM) 2-Methyl-3-nitropyridineIncomplete radical initiation or wet solvent quenching the radical chain.Singlet ~2.8 ppm (Methyl)
Byproduct A SuccinimideInsoluble byproduct of N-Bromosuccinimide (NBS).Singlet ~2.7 ppm (4H)
Byproduct B 2-(Dibromomethyl)-3-nitropyridineOver-bromination due to excess NBS or slow addition of oxidant.Singlet >7.0 ppm (CHBr

)
Byproduct C 2-(Hydroxymethyl)-3-nitropyridineHydrolysis of the product due to atmospheric moisture or aqueous workup.Singlet ~4.9 ppm (CH

OH) + broad OH
Byproduct D Pyridinium Salts (Dimer)Self-alkylation (N-alkylation) during heating or prolonged storage.Downfield shift of aromatic protons

Troubleshooting Guide

Issue 1: "My product decomposes on the silica column."

Diagnosis: Standard silica gel (


) is slightly acidic (pH 6-7). The basic nitrogen of the pyridine ring coordinates with surface silanols, causing the compound to "stick" and eventually degrade or elute as a broad smear.
Solution:  You must neutralize the silica.
  • Protocol: Pre-treat the silica slurry with 1-2% Triethylamine (

    
    ) in your mobile phase. This caps the acidic sites. Alternatively, use Neutral Alumina (Brockmann Grade III) , which is far more forgiving for nitrogenous heterocycles.
    
Issue 2: "I cannot separate Succinimide from my product."

Diagnosis: Succinimide has partial solubility in polar organic solvents (DCM, EtOAc), making simple filtration insufficient if the reaction solvent wasn't non-polar. Solution: Leverage differential solubility.

  • Protocol: Do NOT use an aqueous wash (risk of hydrolysis). Instead, suspend the crude residue in cold Carbon Tetrachloride (

    
    ) or, for a greener alternative, a 1:1 mixture of Heptane:DCM . Succinimide is insoluble in this mixture and will float/precipitate.[1] Filter the solid off; your product remains in the filtrate.
    
Issue 3: "The reaction stalls at 60% conversion."

Diagnosis: Radical bromination (Wohl-Ziegler) requires a continuous radical chain. Oxygen is a radical scavenger and kills the chain. Solution:

  • Degas: Sparge the solvent with Argon for 20 minutes before adding the initiator (AIBN/BPO).

  • Initiator Spike: Add the radical initiator in two portions: 70% at

    
     and 30% after 2 hours to revive the chain.
    
  • Light: If thermal initiation fails, use a 300-500W Tungsten lamp to photo-initiate the cleavage of NBS.

Validated Purification Protocols

Workflow Visualization

The following decision tree outlines the logical flow for purifying this specific scaffold.

PurificationStrategy Start Crude Reaction Mixture CheckSM Is SM > 10%? Start->CheckSM Resubject Add 0.1 eq NBS + AIBN Reflux 2h CheckSM->Resubject Yes Succinimide Succinimide Removal CheckSM->Succinimide No Resubject->Succinimide Precipitation Protocol A: Cold Heptane/DCM Filtration Succinimide->Precipitation PurityCheck Check Purity (NMR) Precipitation->PurityCheck HighPurity Purity > 90%? PurityCheck->HighPurity Recryst Protocol B: Recrystallization (Hexane/EtOAc) HighPurity->Recryst Yes (Polish) Column Protocol C: Flash Chromatography (Neutralized Silica) HighPurity->Column No (Complex Mix) Final Pure 2-(Bromomethyl)-3-nitropyridine Recryst->Final Column->Final

Figure 1: Decision tree for the purification of bromomethyl-nitropyridines, prioritizing non-aqueous workup to prevent hydrolysis.

Protocol A: Succinimide Removal (Non-Aqueous)

Standard aqueous washes hydrolyze the benzylic bromide. Use this precipitation method instead.

  • Concentrate the reaction mixture to near-dryness under reduced pressure.

  • Re-suspend the residue in cold (

    
    ) Heptane:DCM (3:1) .
    
  • Stir vigorously for 15 minutes. The succinimide will float as a white solid.

  • Filter through a sintered glass funnel.

  • Concentrate the filtrate. This "semi-crude" is often pure enough for the next step.

Protocol C: Neutralized Flash Chromatography

Use this only if Protocol A fails to yield >90% purity.

  • Slurry Preparation: Mix Silica Gel 60 with Hexanes. Add Triethylamine (Et

    
    N)  to a concentration of 2% v/v. Stir for 10 minutes.
    
  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of Hexane/Et

    
    N (98:2).
    
  • Elution: Run a gradient of Hexane

    
     20% EtOAc/Hexane .
    
    • Note: The Et

      
      N is not needed in the running eluent, only the packing step, but keeping 0.5% in the eluent ensures the silica remains deactivated.
      
  • Collection: Collect fractions immediately. Do not leave the compound on the column overnight; it will decompose.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: No. 2-(Bromomethyl)-3-nitropyridine derivatives are thermally unstable and have high boiling points. Distillation usually results in violent decomposition or polymerization (black tar formation).

Q: Why does my product turn green/black upon storage? A: This indicates the formation of pyridinium salts (self-quaternization).

  • Prevention:[1][2] Store the purified bromide in the dark at

    
    , ideally under Argon. If possible, store it as a solution in a non-nucleophilic solvent (e.g., DCM) rather than neat oil/solid to spatially separate the molecules and prevent intermolecular attack.
    

Q: Can I use NBS in Acetone? A: While NBS is soluble in acetone, acetone can undergo alpha-bromination itself, creating lachrymatory bromoacetone. Standard Wohl-Ziegler conditions (CCl


, Benzene, or Trifluorotoluene) are safer and more selective for the benzylic position [1].

References

  • Wohl-Ziegler Bromin

    • Source: Organic Chemistry Portal.[1][3] "Wohl-Ziegler Reaction."[2][3]

    • URL:[Link]

  • Purification of Pyridine Deriv

    • Source: Organic Syntheses.[4][5] "Purification of 2-bromomethylpyridines via salt formation" (General concept adapted from similar pyridine workups).

    • URL:[Link]

  • N-Bromosuccinimide Properties & Handling

    • Source: Wikipedia / Sigma-Aldrich Data. "N-Bromosuccinimide."[2][3][6]

    • URL:[Link][2]

  • Stability of Bromomethyl Pyridines

    • Source: ResearchGate Discussion on 2-bromomethylpyridine instability.
    • URL:[Link]

Sources

Technical Support Center: Monitoring the Reaction of 2-(Bromomethyl)-3-nitropyridine by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of organic reactions. For the synthesis involving 2-(bromomethyl)-3-nitropyridine, a versatile building block in medicinal chemistry, TLC provides a rapid, inexpensive, and effective method to track the consumption of the starting material, the formation of the product, and the emergence of any byproducts. This guide offers practical advice, troubleshooting tips, and detailed protocols to empower researchers in utilizing TLC to its full potential for this specific application.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a suitable mobile phase for the TLC analysis of a reaction involving 2-(bromomethyl)-3-nitropyridine?

A: The choice of mobile phase, or eluent, is critical for achieving good separation. A common starting point for pyridine derivatives is a mixture of a non-polar solvent and a polar solvent. For 2-(bromomethyl)-3-nitropyridine and its reaction products, a mixture of hexanes and ethyl acetate is often effective. A typical starting ratio would be 7:3 or 8:2 (hexanes:ethyl acetate). The polarity can be adjusted based on the observed separation. If the spots remain at the baseline, increase the proportion of the more polar solvent (ethyl acetate). Conversely, if the spots run to the top of the plate, increase the proportion of the non-polar solvent (hexanes).

Q2: What is the expected Retention Factor (Rf) value for 2-(bromomethyl)-3-nitropyridine?

A: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is highly dependent on the specific TLC plate and the exact composition of the mobile phase. However, in a moderately polar solvent system like 7:3 hexanes:ethyl acetate, you can expect 2-(bromomethyl)-3-nitropyridine to have an Rf value in the range of 0.4 - 0.6 . The product's Rf will be different, depending on the polarity of the nucleophile that has been introduced.

Q3: How can I visualize the spots on the TLC plate?

A: 2-(Bromomethyl)-3-nitropyridine and many of its derivatives are UV-active due to the aromatic pyridine ring and the nitro group.[1] Therefore, the primary and non-destructive method of visualization is using a UV lamp at 254 nm .[1] The compounds will appear as dark spots on the fluorescent green background of the TLC plate.[1] For compounds that are not UV-active or for confirmation, a chemical stain can be used. A potassium permanganate (KMnO4) stain is a good general-purpose choice, as it reacts with many functional groups.[2]

Q4: My starting material and product spots are too close together. What should I do?

A: Poor separation can often be resolved by changing the polarity of the mobile phase.[3] Try a less polar solvent system (e.g., increase the hexane content) to increase the retention of both spots and potentially improve separation. If that doesn't work, you may need to try a different solvent system altogether. For example, substituting ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation. Adding a small amount of a third solvent, like methanol or triethylamine (for basic compounds), can also significantly impact the separation.[4]

Q5: I see a new spot on my TLC plate that is not my starting material or expected product. What could it be?

A: A new spot could indicate the formation of a byproduct or an intermediate. Consider the reaction conditions. For instance, 2-(bromomethyl)-3-nitropyridine can be susceptible to hydrolysis, which would result in the formation of (3-nitro-2-pyridyl)methanol. This alcohol would likely have a lower Rf (be more polar) than the starting material. Other possibilities include side reactions with the solvent or impurities in the starting materials.

Q6: How can I confirm that the reaction is complete using TLC?

A: A reaction is generally considered complete when the spot corresponding to the limiting starting material is no longer visible on the TLC plate.[5] To confirm this, it is crucial to use a "co-spot" lane on your TLC plate. In this lane, you spot both the reaction mixture and the pure starting material at the same point. If the starting material is fully consumed, you will only see the product spot in the reaction lane, and the co-spot lane will show both the product and starting material spots clearly separated.[5]

Section 2: Troubleshooting Common TLC Issues

Problem Probable Cause(s) Recommended Solution(s)
Streaking of Spots - The sample is too concentrated.[6]- The mobile phase polarity is inappropriate.[7]- The compound is highly polar or acidic/basic, leading to strong interactions with the silica gel.- Dilute the sample taken from the reaction mixture.- Adjust the mobile phase polarity.[7]- For basic pyridine compounds, add a small amount (0.1-1%) of triethylamine or pyridine to the mobile phase to reduce tailing.[4]
No Spots Visible - The sample is too dilute.[6][7]- The compound is not UV-active.[6]- The solvent level in the developing chamber was above the spotting line.[7]- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[7]- Use a chemical stain for visualization, such as potassium permanganate.[1]- Ensure the solvent level is below the origin line on the TLC plate.
Inconsistent Rf Values - The composition of the mobile phase is changing due to evaporation of a volatile component.- The TLC chamber was not properly saturated with solvent vapors.- The temperature has fluctuated.- Use a lid on the developing chamber and prepare fresh eluent for each run.- Place a piece of filter paper in the chamber to aid in saturation.- Run TLCs at a consistent room temperature.
Reaction Appears Stalled - Inactive reagents or catalyst.- Incorrect reaction temperature.- The presence of an inhibitor.- Verify the quality and purity of all reagents.- Ensure the reaction is being conducted at the specified temperature.- Consider purifying the starting materials to remove any potential inhibitors.

Section 3: Best Practices for TLC Monitoring

Sample Preparation and Spotting
  • Aliquot Withdrawal: Using a glass capillary, withdraw a small aliquot (a few microliters) directly from the reaction mixture.[5]

  • Dilution: Dilute the aliquot in a small vial with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of about 1%.[6]

  • Spotting: Use a clean capillary tube to spot a small amount of the diluted sample onto the baseline of the TLC plate. The spot should be as small and concentrated as possible to ensure good separation.[8] Allow the solvent to evaporate completely before developing the plate.

Plate Development
  • Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Cover the chamber with a lid and allow it to saturate for 5-10 minutes.

  • Elution: Carefully place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the baseline. Replace the lid.

  • Completion: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.

Visualization
  • Drying: Ensure the plate is completely dry from the mobile phase before visualization.

  • UV Light: View the plate under a UV lamp (254 nm) in a dark environment. Circle any visible spots with a pencil.

  • Staining (if necessary): Dip the plate quickly and evenly into a jar containing a staining solution (e.g., potassium permanganate). Remove the plate and gently warm it with a heat gun until colored spots appear against the background.

Section 4: Experimental Protocols

Protocol 4.1: Standard TLC Procedure for Monitoring a Nucleophilic Substitution on 2-(Bromomethyl)-3-nitropyridine
  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Prepare Samples:

    • SM: Dissolve a small amount of 2-(bromomethyl)-3-nitropyridine in a suitable solvent (e.g., ethyl acetate).

    • RXN: At desired time points (e.g., t=0, 30 min, 1 hr), withdraw a small aliquot from the reaction and dilute it.

  • Spot the Plate:

    • In the "SM" lane, spot the starting material solution.

    • In the "RXN" lane, spot the diluted reaction mixture.

    • In the "CO" lane, spot the starting material first, and then spot the reaction mixture directly on top of it.

  • Develop the Plate: Place the plate in a pre-saturated chamber containing 8:2 hexanes:ethyl acetate and develop as described in Section 3.2.

  • Visualize and Analyze: After development, dry the plate and visualize it under UV light. The disappearance of the starting material spot in the "RXN" lane indicates the progress of the reaction.

Protocol 4.2: Preparation of Potassium Permanganate Stain
  • Dissolve 1.5 g of potassium permanganate (KMnO4) and 10 g of potassium carbonate (K2CO3) in 200 mL of deionized water.[2][9]

  • Add 1.25 mL of a 10% aqueous sodium hydroxide (NaOH) solution.[2][9]

  • Stir until all solids are dissolved. The solution should be a deep purple color and can be stored in a sealed jar.

Section 5: Visualization of Workflow

The following diagram illustrates the logical workflow for troubleshooting common TLC issues encountered when monitoring the reaction of 2-(bromomethyl)-3-nitropyridine.

TLC_Troubleshooting_Workflow start Start TLC Analysis run_tlc Run TLC Plate start->run_tlc visualize Visualize (UV/Stain) run_tlc->visualize problem Problem with Chromatogram? visualize->problem streaking Streaking Spots? problem->streaking Yes good_tlc Good Separation Continue Monitoring problem->good_tlc No no_spots No Spots Visible? streaking->no_spots No sol_dilute Dilute Sample streaking->sol_dilute Yes poor_sep Poor Separation? no_spots->poor_sep sol_concentrate Concentrate Sample / Re-spot no_spots->sol_concentrate Yes sol_adjust_polarity Adjust Mobile Phase Polarity poor_sep->sol_adjust_polarity Yes sol_add_base Add TEA/Pyridine to Eluent poor_sep->sol_add_base If Tailing sol_change_solvent Change Solvent System (e.g., DCM/MeOH) poor_sep->sol_change_solvent If No Improvement sol_dilute->run_tlc sol_adjust_polarity->run_tlc sol_add_base->run_tlc sol_concentrate->run_tlc sol_stain Use Chemical Stain sol_stain->visualize sol_check_solvent_level Check Solvent Level in Chamber sol_check_solvent_level->run_tlc sol_change_solvent->run_tlc

Caption: TLC Troubleshooting Workflow

References

  • Vertex AI Search. (2024).
  • University of Rochester, Department of Chemistry. (n.d.).
  • EPFL. (n.d.).
  • PubChem. (n.d.). 2-Bromo-3-methyl-5-nitropyridine.
  • Nikol'skii, V., Starosotnikov, A. M., & Bastrakov, M. (2021). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molbank, 2021(2), M1241. [Link]

  • Bastrakov, M. A., Fedorenko, A. K., Starosotnikov, A. M., Fedyanin, I. V., & Kokorekin, V. A. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5654. [Link]

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-3-nitropyridine.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine.
  • Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022, April 7). 2.
  • Bitesize Bio. (2025, June 3).
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-nitropyridine.
  • Chromatography Forum. (2015, July 20).
  • The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains.
  • Eureka | Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine.
  • ChemicalDesk.Com. (2011, June 28).
  • ResearchGate. (n.d.).
  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine.
  • University of California, Irvine. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • Interchim – Blog. (n.d.).
  • University of California, Los Angeles. (n.d.). TLC Stains.
  • ResearchGate. (2016, June 14). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?.
  • Chemistry Hall. (n.d.).
  • LCGC International. (n.d.).
  • PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine.
  • Merck. (n.d.). TLC Tips and Tricks.
  • Organic Chemistry

Sources

Technical Support: Optimization of 2-(Bromomethyl)-3-nitropyridine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BNP-SOLV-001 Status: Open Agent: Senior Application Scientist Subject: Solvent Effects, Stability, and Troubleshooting for 2-(Bromomethyl)-3-nitropyridine

Welcome to the Technical Support Center

You are accessing this guide because you are working with 2-(bromomethyl)-3-nitropyridine (BMNP) . This intermediate is a high-value scaffold, particularly in the synthesis of 7-azaindoles and other fused heterocycles for kinase inhibitor development.

The Core Challenge: BMNP possesses a "push-pull" reactivity profile. The 3-nitro group withdraws electron density, significantly activating the 2-bromomethyl group toward nucleophilic attack (


). However, this same activation makes the compound prone to rapid hydrolysis (solvolysis) and degradation if the solvent environment is not rigorously controlled.
Part 1: Solvent Selection Matrix

Directive: Do not treat solvent choice as arbitrary. The solvent dictates the reaction pathway between productive substitution and destructive decomposition.

Solvent ClassSpecific SolventSuitabilityTechnical Notes & Risk Assessment
Polar Aprotic Acetonitrile (MeCN) Recommended The Gold Standard. Balances solubility with stability. Sufficiently polar to facilitate

transition states without "over-activating" the substrate. Easy to remove (

82°C).
Polar Aprotic THF (Anhydrous) Recommended Good for solubility. Slightly slower reaction rates than MeCN, but excellent for reactions requiring strong bases (e.g., NaH) incompatible with MeCN.
Polar Aprotic DMF / DMSO Use with Caution High Risk. These solvents supercharge nucleophilicity, often causing exotherms or multiple substitutions (dialkylation). Warning: DMSO can oxidize benzylic halides (Kornblum oxidation) upon prolonged heating.
Non-Polar DCM / Toluene Conditional High Stability / Low Rate. Reaction will be sluggish without a Phase Transfer Catalyst (PTC) like TBAB. Useful for storage or biphasic reactions.
Protic Methanol / Ethanol AVOID Critical Failure Point. Rapid solvolysis occurs, converting BMNP to the alcohol impurity (2-(hydroxymethyl)-3-nitropyridine).
Part 2: Troubleshooting Guides (FAQ)

Q1: My reaction turned into a black tar/intractable mixture. What happened?

  • Diagnosis: Oligomerization (Self-Quaternization).

  • The Science: Although the 3-nitro group decreases the basicity of the pyridine nitrogen, BMNP is still an electrophile (alkyl halide) and a nucleophile (pyridine ring). In concentrated solutions or high-dielectric solvents (like DMF), molecules can attack each other, forming pyridinium salts that degrade into "tar."

  • Fix:

    • Dilute the reaction (0.1 M – 0.2 M maximum).

    • Add the nucleophile to the BMNP solution, not the reverse, to keep the electrophile concentration low relative to the nucleophile.

Q2: I see a new spot on TLC (


 ~ 0.2) that doesn't match my product. 
  • Diagnosis: Hydrolysis (Solvolysis).

  • The Science: The benzylic-like C-Br bond is extremely labile. Even trace water in "anhydrous" solvents is sufficient to displace the bromide, forming (3-nitropyridin-2-yl)methanol .

  • Fix:

    • Use freshly distilled or molecular-sieve-dried solvents.

    • Verify the water content of your nucleophile (hygroscopic amines are common culprits).

Q3: The reaction works in DMF but fails in Toluene. I need to use Toluene for scale-up.

  • Diagnosis: Poor Solvation of the Nucleophile.

  • The Science: In non-polar solvents, anionic nucleophiles exist as tight ion pairs, rendering them unreactive.

  • Fix: Implement Phase Transfer Catalysis (PTC) . Add 5-10 mol% of Tetrabutylammonium bromide (TBAB) or 18-Crown-6. This solubilizes the anion and creates a "naked" nucleophile, restoring reactivity in non-polar media.

Part 3: Standard Operating Protocol (SOP)

Protocol: Nucleophilic Substitution with a Secondary Amine Target: Synthesis of tertiary amine intermediate.

Reagents:

  • 2-(Bromomethyl)-3-nitropyridine (1.0 eq)

  • Secondary Amine (1.1 eq)

  • 
     (2.0 eq) - Acts as an HF/HBr scavenger.
    
  • Acetonitrile (Anhydrous) - 0.15 M concentration.

Workflow:

  • Preparation: Flame-dry glassware under

    
    . Charge flask with 
    
    
    
    and the secondary amine in Acetonitrile.
  • Activation: Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Dissolve BMNP in a minimal volume of Acetonitrile. Add this solution dropwise to the amine mixture over 20 minutes.

    • Why? This prevents localized high concentrations of BMNP, reducing self-polymerization risk.

  • Monitoring: Stir at RT. Monitor by TLC (usually complete in <2 hours).

    • Note: Heating is rarely required and increases side reactions.

  • Workup: Filter off solids (

    
    /KBr). Concentrate filtrate.
    
    • Safety: BMNP is a lachrymator (tear gas). Handle all solids and waste in a fume hood.

Part 4: Visualizing Reactivity
Diagram 1: Solvent Decision Tree

This logic flow helps you select the correct solvent system based on your specific constraints.

SolventStrategy Start Start: Select Solvent for BMNP IsProtic Is the nucleophile water/alcohol soluble? Start->IsProtic AvoidProtic STOP: High Hydrolysis Risk (Solvolysis) IsProtic->AvoidProtic Yes (MeOH/EtOH) IsPolar Is the nucleophile an anion? IsProtic->IsPolar No UseMeCN RECOMMENDED: Acetonitrile (Balance of Rate & Stability) IsPolar->UseMeCN Yes (Standard) UseDMF CAUTION: DMF/DMSO (Risk of Exotherm/Decomp) IsPolar->UseDMF Yes (Hard Nucleophile) UseToluene Use Toluene + PTC (Phase Transfer Catalyst) IsPolar->UseToluene No (Non-polar req)

Caption: Decision matrix for solvent selection to maximize BMNP stability and conversion.

Diagram 2: Competing Reaction Pathways

Understanding the "Fate of the Molecule" is critical for troubleshooting impurities.

ReactionPathways cluster_Main Desired Pathway (S_N2) cluster_Side Parasitic Pathways BMNP 2-(Bromomethyl)-3-nitropyridine (Substrate) Product Target Substitution Product BMNP->Product  Nucleophile / MeCN   Alcohol Hydrolysis Product (Alcohol Impurity) BMNP->Alcohol  H2O / Alcohols   Polymer Tarry Polymer (Self-Quaternization) BMNP->Polymer  High Conc. / Heat  

Caption: Kinetic competition between productive substitution (


) and degradation pathways.
References
  • Synthesis of 7-Azaindole Derivatives

    • Context: Describes the use of 2-methyl-3-nitropyridine derivatives and bromin
    • Source: Song, J. J., et al. "Synthesis of 5-bromo-7-azaindole." Journal of Organic Chemistry, 2002.
  • Solvent Effects in Nucleophilic Substitution

    • Context: Fundamental grounding on why polar aprotic solvents (MeCN) are preferred over protic solvents for benzylic halides.
    • Source: Chemistry LibreTexts. "Nucleophilicity and Solvent Effects."
  • Reactivity of 3-Nitropyridines

    • Context: Discusses the activation of the pyridine ring by the nitro group and subsequent nucleophilic
    • Source: Bastrakov, M. A., et al. "Reactions of 3-R-5-nitropyridines with nucleophiles."[1][2] Tetrahedron, 2022.

  • Safety Data & Handling (PubChem)

    • Context: Toxicology and physical property d
    • Source: PubChem Compound Summary.[3]

    • [3]

Sources

Technical Support Center: Temperature Control in 2-(Bromomethyl)-3-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 2-(Bromomethyl)-3-nitropyridine . It synthesizes specific chemical reactivity data with practical troubleshooting protocols.

Topic: Thermal Management & Troubleshooting for 2-(Bromomethyl)-3-nitropyridine Document ID: TS-BNP-2025-02 Applicable For: Synthesis, Nucleophilic Substitution, and Storage Safety Warning: This compound is a potent lachrymator and skin irritant. All thermal manipulations must be performed in a fume hood.

Executive Summary: The Thermal Tightrope

2-(Bromomethyl)-3-nitropyridine is a highly reactive electrophile. The presence of the nitro group at the 3-position exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the benzylic carbon compared to a standard benzyl bromide.

  • The Challenge: This enhanced reactivity lowers the activation energy for desired nucleophilic substitutions (

    
    ) but simultaneously lowers the barrier for side reactions (hydrolysis, dimerization, and polymerization).
    
  • The Solution: Precise temperature control is not merely an optimization parameter; it is the primary switch between high-yield synthesis and the formation of intractable "tars."

Critical Temperature Parameters

The following ranges are established based on kinetic stability and reaction rates for nitropyridine derivatives.

Operational PhaseRecommended TempCritical Limit (Do Not Exceed)Rationale
Synthesis (Radical Bromination) 76–80°C (Reflux in

or equiv.)
85°CRequires thermal energy for radical initiation; overheating promotes degradation.
Nucleophilic Substitution (

)
0°C

25°C
40°CHigh electrophilicity allows rapid reaction at low temp. Excess heat causes bis-alkylation.
Quenching / Work-up < 10°C20°CExothermic hydrolysis risk.
Storage (Long-term) -20°C4°CPrevents slow hydrolysis and autocatalytic decomposition.

Troubleshooting Guide (Q&A)

Module A: Synthesis (Radical Bromination)

Context: Converting 2-methyl-3-nitropyridine to 2-(bromomethyl)-3-nitropyridine using NBS.

Q1: The reaction mixture is refluxing (80°C), but TLC shows no product formation after 1 hour. Should I increase the temperature?

  • Diagnosis: Likely an Initiation Failure . Raising the temperature above 85°C often degrades the NBS before the radical chain propagates.

  • Corrective Action:

    • Do not overheat. Maintain reflux.

    • Check your radical initiator (AIBN or Benzoyl Peroxide).[1] If it is old, add a fresh catalytic amount (0.05 eq).

    • Light Source: Ensure the reaction vessel is irradiated with a tungsten lamp (visible light) or UV source to catalyze the homolytic cleavage of the N-Br bond.

    • Trace Acid: Add a catalytic drop of HBr or use slightly acidic conditions to jumpstart the radical chain.

Q2: My product is dark brown/black instead of the expected yellow/orange solid. What happened?

  • Diagnosis: Thermal Decomposition (Charring). The nitro group makes the pyridine ring sensitive to oxidation and polymerization at high temperatures.

  • Corrective Action:

    • Reduce reaction time. Stop the reaction immediately upon consumption of the starting material (monitor via TLC).

    • Ensure the solvent (e.g.,

      
      , Benzene, or Trifluorotoluene) is anhydrous. Moisture at reflux temperatures leads to rapid hydrolysis and subsequent decomposition.
      
Module B: Nucleophilic Substitution ( )

Context: Reacting 2-(bromomethyl)-3-nitropyridine with amines or thiols.

Q3: I am seeing significant amounts of bis-alkylated impurity (Tertiary amine formation) when reacting with a primary amine.

  • Diagnosis: Temperature-Driven Over-Alkylation. The reaction is faster than expected due to the 3-nitro activation. If the temperature is too high (e.g., RT), the mono-alkylated product competes for the alkylating agent.

  • Corrective Action:

    • Cool Down: Start the addition at -10°C to 0°C .

    • Slow Addition: Add the 2-(bromomethyl)-3-nitropyridine solution dropwise to the amine, not the other way around.

    • Warm Slowly: Allow the reaction to reach Room Temperature (25°C) only after addition is complete.

Q4: A violent exotherm occurred upon adding the amine. Is the batch ruined?

  • Diagnosis: Uncontrolled Acid-Base Exotherm. The reaction generates HBr.[2][3] If you are using a base scavenger (e.g.,

    
     or 
    
    
    
    ), the neutralization is exothermic.
  • Corrective Action:

    • Check purity.[4] If the mixture is black/tarry, it is likely degraded.

    • Protocol Adjustment: For future runs, dilute the reagents significantly (0.1 M concentration) and maintain internal temperature < 5°C during base addition.

Module C: Storage & Stability

Q5: The compound was white/yellow yesterday but turned green/brown in the vial overnight.

  • Diagnosis: Autocatalytic Hydrolysis. Residual moisture reacted to form HBr, which catalyzes further decomposition of the nitropyridine ring.

  • Corrective Action:

    • Purify immediately (recrystallization or short silica plug).

    • Storage: Store under Argon/Nitrogen at -20°C .

    • Desiccant: Always store in a desiccator or with activated molecular sieves.

Standardized Experimental Protocol

Workflow: Controlled Nucleophilic Substitution with a Primary Amine

  • Preparation (0 min):

    • Dissolve 1.0 eq of Primary Amine and 1.2 eq of DIPEA (base) in anhydrous DCM.

    • Cool solution to 0°C (Ice/Water bath).

  • Addition (0–15 min):

    • Dissolve 1.0 eq of 2-(Bromomethyl)-3-nitropyridine in minimal DCM.

    • Crucial Step: Add the bromide solution dropwise over 15 minutes, maintaining internal temp < 5°C.

  • Reaction (15–60 min):

    • Stir at 0°C for 30 minutes.

    • Monitor by TLC.[1] If starting material remains, remove ice bath and allow to warm to 20°C (Room Temp).

  • Quench:

    • Quench with saturated

      
       or water. Keep quench temp < 20°C.
      

Logic Pathway Visualization

The following diagram illustrates the decision-making process for temperature management during the synthesis and application of this compound.

TemperatureControl Start Start: 2-(Bromomethyl)-3-nitropyridine Workflow Synth Synthesis (Radical Bromination) Start->Synth App Nucleophilic Substitution (S_N2) Start->App Reflux Reflux (76-80°C) Synth->Reflux Initiate w/ Light/AIBN CheckColor Check Color/TLC Reflux->CheckColor Monitor closely SuccessSynth Yellow/Orange Solid CheckColor->SuccessSynth Product forms FailSynth Black Tar (Overheated) CheckColor->FailSynth Temp > 85°C or Wet Solvent TempSet Set Temp: 0°C App->TempSet ExothermCheck Exotherm Observed? TempSet->ExothermCheck FailApp Bis-Alkylation / Impurities TempSet->FailApp If Temp > 25°C SlowAdd Slow Addition Rate ExothermCheck->SlowAdd Yes (Control Temp < 5°C) SuccessApp High Yield Mono-Alkylation ExothermCheck->SuccessApp No (Stable) SlowAdd->SuccessApp

Caption: Decision logic for thermal management in synthesis and substitution reactions. Blue nodes indicate process steps; Yellow diamonds indicate decision points; Red/Green indicate outcomes.

References

  • Sigma-Aldrich. 2-Bromo-3-nitropyridine Product Analysis & Properties. (Melting point and stability data for nitropyridine analogs).

  • National Institutes of Health (PMC). Nucleophilic Functionalization of 2-R-3-Nitropyridines. (Detailed protocols for nitropyridine synthesis and nucleophilic substitution).

  • Master Organic Chemistry. N-Bromosuccinimide (NBS) Structure, Properties, and Reactivity. (Mechanistic grounding for radical bromination temperature requirements).

  • Fisher Scientific. Safety Data Sheet: 2-Bromopyridine derivatives. (Storage and handling safety data).

Sources

Work-up procedures for 2-(Bromomethyl)-3-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Work-up and Handling Procedures for 2-(Bromomethyl)-3-nitropyridine Reactions Document ID: TS-BNP-002 Status: Active Role: Senior Application Scientist

Safety & Stability Protocol (Read First)

CRITICAL WARNING: LACHRYMATOR & SKIN IRRITANT 2-(Bromomethyl)-3-nitropyridine is a potent lachrymator (tear-inducing agent) and vesicant. It acts similarly to benzyl bromide but with enhanced mucosal irritation due to the pyridine nitrogen.

  • Engineering Controls: All operations, including weighing and rotary evaporation, must be performed inside a functioning fume hood.

  • Decontamination: Spills should be treated immediately with a dilute solution of ammonia or 5% sodium thiosulfate to quench the alkylating capability before cleaning.

  • Thermal Instability: The compound is thermally sensitive. The presence of the ortho-nitro group destabilizes the benzylic bromide. Avoid heating crude mixtures above 40°C.

Standard Work-Up Procedure

This protocol is designed for reactions where 2-(bromomethyl)-3-nitropyridine is used as an electrophile (e.g.,


 alkylation of amines, thiols, or phenols).
The "Cold-Neutral" Quench Strategy

Why this method? The 3-nitro group is strongly electron-withdrawing, making the benzylic carbon highly electrophilic. Standard basic work-ups (NaOH/NaHCO


) often lead to rapid hydrolysis, converting your reagent or unreacted intermediate into 2-(hydroxymethyl)-3-nitropyridine  (the alcohol impurity).
Step-by-Step Protocol
  • Reaction Termination:

    • Cool the reaction mixture to 0°C (ice bath).

    • If solvent is DMF/DMSO: Dilute with 5 volumes of ice-cold water or brine.

    • If solvent is Acetone/ACN: Remove volatiles under reduced pressure at <30°C before aqueous partition.

  • Partitioning:

    • Add Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Scientist's Note: DCM is preferred for nitropyridines as they often have better solubility in chlorinated solvents than in EtOAc, reducing the volume needed.

  • Washing (The Critical Step):

    • Wash 1: Cold Water (removes bulk polar solvents/salts).

    • Wash 2: Saturated Ammonium Chloride (

      
      )  or Brine.
      
    • Avoid: 1M NaOH or saturated

      
       if possible. If a base wash is required to remove acidic byproducts, perform it rapidly (<2 mins contact time) at 0°C.
      
  • Drying & Concentration:

    • Dry organic layer over anhydrous

      
       (Magnesium sulfate can sometimes be slightly acidic/Lewis acidic, potentially degrading sensitive products; Sodium sulfate is gentler).
      
    • Concentrate at <35°C . Do not heat to dryness if the product is an oil; trace solvent is safer than thermal decomposition.

Visual Troubleshooting Guides

Workflow Visualization

The following diagram outlines the logical flow for isolation and purification, highlighting critical decision points to prevent hydrolysis.

WorkUpFlow Start Crude Reaction Mixture (2-Bromomethyl-3-nitropyridine) SolventCheck Reaction Solvent? Start->SolventCheck Volatile Acetone / ACN / THF SolventCheck->Volatile Polar DMF / DMSO / NMP SolventCheck->Polar Evap Evaporate < 30°C (Do not distill to dryness) Volatile->Evap Dilute Dilute with Ice-Cold Brine/Water (5x vol) Polar->Dilute Extract Extract into DCM (Preferred) or EtOAc Evap->Extract Dilute->Extract WashStep Wash Phase Extract->WashStep WashAcid Avoid Strong Base! Use Sat. NH4Cl or Brine WashStep->WashAcid Dry Dry (Na2SO4) & Filter WashAcid->Dry Purify Purification Choice Dry->Purify Column Flash Column (Neutral Silica) Purify->Column Complex Mix Cryst Recrystallization (EtOH/Hexanes) Purify->Cryst Solid Product

Caption: Figure 1.[1][2][3][4] Optimized isolation workflow emphasizing low-temperature handling and neutral pH washing to prevent hydrolysis.

Troubleshooting & FAQs

Q1: I see a new polar spot on TLC that isn't my product. What is it?

Diagnosis: This is likely 2-(hydroxymethyl)-3-nitropyridine (Hydrolysis Product). Cause: The electron-withdrawing nitro group activates the benzylic carbon, making it extremely susceptible to attack by water, especially if the pH > 7.5 during work-up. Solution:

  • Immediate: If the spot is small, purify via column chromatography immediately. The alcohol separates easily from the bromide (alcohol is much more polar).

  • Prevention: Use brine instead of water for washes (lowers water activity). Ensure all glassware is dry.

Q2: My reaction turned into a black tar upon concentration.

Diagnosis: Polymerization or Thermal Decomposition. Cause: 2-(Bromomethyl)pyridines are thermally unstable. The free pyridine nitrogen of one molecule can attack the benzylic bromide of another, leading to self-quaternization (polymerization). Solution:

  • Temperature Control: Never set the rotavap bath above 40°C.

  • Storage: Do not store the crude oil. Proceed to purification immediately. If storage is necessary, keep in solution (DCM) at -20°C.

Q3: I have a persistent emulsion during extraction.

Diagnosis: Pyridine-induced emulsification. Cause: The amphiphilic nature of pyridine derivatives often stabilizes organic/aqueous interfaces. Solution:

  • Filtration: Pass the biphasic mixture through a small pad of Celite. This physically breaks the emulsion bubbles.

  • Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength, forcing the organic product out of the water phase.

Q4: Can I use acid extraction to remove unreacted starting material?

Analysis: Usually, pyridines can be extracted into aqueous HCl. However, the 3-nitro group significantly reduces the basicity of the pyridine nitrogen (


 drops drastically).
  • Result: Dilute acid (1M HCl) may not effectively protonate the 3-nitropyridine ring enough to pull it fully into the aqueous phase, but it will potentially degrade your product if it contains sensitive functional groups.

  • Recommendation: Rely on chromatography rather than acid-base extraction for purification of this specific scaffold.

Solvent Compatibility Table

SolventSuitabilityNotes
Dichloromethane (DCM) High Excellent solubility for nitropyridines; low boiling point prevents thermal degradation.
Ethyl Acetate (EtOAc) Moderate Good for extraction, but nitropyridines are sometimes less soluble here than in DCM.
Diethyl Ether Low Often poor solubility for nitropyridines; not recommended for primary extraction.
Methanol/Ethanol Avoid Nucleophilic solvents can react with the bromide (solvolysis) to form methyl/ethyl ethers.
DMF/DMSO Reaction Only Hard to remove. Requires extensive water washes, increasing hydrolysis risk.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 555054, 2-Bromo-3-nitropyridine. (Note: Structural analog used for stability data extrapolation). Retrieved from [Link]

  • ResearchGate (2015). Discussion: Hydrolysis susceptibility of alkyl bromides in synthesis. (Mechanistic insight on benzylic halide hydrolysis). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Bromomethyl)-3-nitropyridine and 2-(Chloromethyl)-3-nitropyridine in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among the myriad of building blocks, halomethylpyridines serve as versatile reagents for the introduction of various functionalities. This guide provides an in-depth comparison of the reactivity of two key intermediates: 2-(bromomethyl)-3-nitropyridine and 2-(chloromethyl)-3-nitropyridine. By examining the fundamental principles of nucleophilic substitution and leveraging analogous experimental data, we aim to provide a comprehensive resource for researchers to inform their synthetic strategies.

At a Glance: Key Reactivity Differences

Feature2-(Bromomethyl)-3-nitropyridine2-(Chloromethyl)-3-nitropyridine
Relative Reactivity HigherLower
Leaving Group Ability Excellent (weaker base)Good (stronger base than Br⁻)
Typical Reaction Conditions Milder conditions, shorter reaction timesMore forcing conditions, longer reaction times
Primary Reaction Mechanism Sₙ2 (Bimolecular Nucleophilic Substitution)Sₙ2 (Bimolecular Nucleophilic Substitution)

The Decisive Factor: Leaving Group Ability

The primary determinant of the reactivity difference between 2-(bromomethyl)-3-nitropyridine and 2-(chloromethyl)-3-nitropyridine in nucleophilic substitution reactions is the nature of the halogen atom, which acts as the leaving group. In a typical Sₙ2 reaction, a nucleophile attacks the electrophilic carbon of the chloromethyl or bromomethyl group, leading to the displacement of the halide ion.

The efficiency of this process is intrinsically linked to the stability of the departing halide ion. A more stable leaving group will depart more readily, resulting in a faster reaction rate. The stability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.

Following this principle, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This is due to the larger size and greater polarizability of the bromide ion, which allows for better distribution of the negative charge. Consequently, bromide is a better leaving group than chloride. This fundamental concept dictates that 2-(bromomethyl)-3-nitropyridine will be more reactive towards nucleophiles than its chloro-substituted counterpart.

Mechanistic Overview: The Sₙ2 Pathway

The reaction of both 2-(halomethyl)-3-nitropyridines with nucleophiles predominantly follows an Sₙ2 mechanism. This is a single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). This concerted mechanism involves a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-halogen bond breaking.

Caption: Generalized Sₙ2 mechanism for the reaction of a nucleophile with a 2-(halomethyl)-3-nitropyridine.

The presence of the electron-withdrawing nitro group at the 3-position of the pyridine ring enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack. This electronic effect further accelerates the Sₙ2 reaction for both substrates.

Experimental Insights from Analogous Systems

Hypothetical Comparative Experiment: N-Alkylation of Aniline

To illustrate the expected difference in reactivity, we propose a hypothetical comparative experiment involving the N-alkylation of aniline with both 2-(halomethyl)-3-nitropyridines.

experimental_workflow Figure 2: Workflow for a comparative reactivity study. cluster_prep Reaction Setup cluster_addition Substrate Addition cluster_reaction Reaction and Monitoring cluster_workup Work-up and Analysis start Prepare two identical reaction vessels reactants Add aniline, K₂CO₃, and DMF to each vessel start->reactants add_bromo Add 2-(bromomethyl)-3-nitropyridine to Vessel 1 reactants->add_bromo add_chloro Add 2-(chloromethyl)-3-nitropyridine to Vessel 2 reactants->add_chloro stir Stir both reactions at room temperature add_bromo->stir add_chloro->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor quench Quench reactions with water monitor->quench extract Extract with ethyl acetate quench->extract analyze Analyze crude product ratios and yields extract->analyze

Caption: Workflow for a comparative reactivity study.

Expected Outcome:

Based on the principles of leaving group ability, the reaction in Vessel 1 (with the bromo derivative) would be expected to proceed significantly faster and potentially give a higher yield of the N-alkylated product within a shorter timeframe compared to the reaction in Vessel 2 (with the chloro derivative). The reaction with 2-(chloromethyl)-3-nitropyridine might require heating to achieve a comparable conversion rate.

Detailed Protocol for a Comparative N-Alkylation

Materials:

  • 2-(Bromomethyl)-3-nitropyridine

  • 2-(Chloromethyl)-3-nitropyridine

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers, add aniline (1.0 eq.), potassium carbonate (1.5 eq.), and DMF.

  • Substrate Addition: To the first flask, add a solution of 2-(bromomethyl)-3-nitropyridine (1.0 eq.) in DMF. To the second flask, add a solution of 2-(chloromethyl)-3-nitropyridine (1.0 eq.) in DMF.

  • Reaction Monitoring: Stir both reaction mixtures at room temperature. Monitor the progress of the reactions by TLC at regular intervals (e.g., every 30 minutes) by spotting the reaction mixture against the starting materials.

  • Work-up: Once the reaction with 2-(bromomethyl)-3-nitropyridine is complete (as determined by TLC), quench both reactions by adding water.

  • Extraction and Analysis: Extract the aqueous mixtures with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude products by ¹H NMR or LC-MS to determine the conversion and relative yields.

Conclusion and Practical Implications

The choice between 2-(bromomethyl)-3-nitropyridine and 2-(chloromethyl)-3-nitropyridine as an alkylating agent will depend on the specific requirements of the synthesis.

  • For rapid and efficient reactions under mild conditions, 2-(bromomethyl)-3-nitropyridine is the superior choice due to the excellent leaving group ability of bromide. This makes it ideal for reactions with sensitive substrates or when high throughput is desired.

  • When cost is a primary consideration and more forcing conditions are acceptable, 2-(chloromethyl)-3-nitropyridine may be a viable alternative. However, researchers should anticipate longer reaction times and potentially the need for elevated temperatures to achieve satisfactory yields.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

A Comparative Guide to 2-(bromomethyl)-3-nitropyridine and Other Alkylating Agents for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 2-(bromomethyl)-3-nitropyridine with other classes of alkylating agents. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced reactivity and selectivity of these compounds. By presenting objective comparisons and supporting experimental data, this document aims to facilitate the rational selection of alkylating agents for specific applications in medicinal chemistry and chemical biology.

Introduction: The Evolving Landscape of Alkylating Agents

Alkylating agents are a cornerstone of cancer chemotherapy and are invaluable tools in chemical biology for probing protein function and developing targeted therapeutics.[1][2] Historically, traditional alkylating agents like nitrogen mustards were developed as indiscriminate cytotoxic compounds that form covalent bonds with DNA, leading to cell death.[2][3] While effective, their lack of specificity results in significant off-target toxicity.[4][5] This has driven the development of a new generation of "selective" or "soft" alkylating agents, which are designed to react preferentially with specific nucleophilic residues on target proteins, thereby minimizing collateral damage to healthy tissues.[4][5]

2-(bromomethyl)-3-nitropyridine emerges in this context as a versatile heterocyclic building block.[6][7] Its unique electronic and structural features—a pyridine ring, an electron-withdrawing nitro group, and a reactive bromomethyl moiety—confer a distinct reactivity profile. This guide will dissect these features, compare them to other common alkylating agents, and provide practical, validated protocols for their application.

The Unique Profile of 2-(bromomethyl)-3-nitropyridine

The reactivity of 2-(bromomethyl)-3-nitropyridine is governed by the interplay of its functional groups. The pyridine nitrogen and the strongly electron-withdrawing nitro group at the 3-position significantly lower the electron density of the aromatic ring.[8] This electronic pull enhances the electrophilicity of the benzylic carbon in the bromomethyl group, making the bromide an excellent leaving group for nucleophilic substitution (SN2) reactions.

The pyridine core itself is a common scaffold in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and improve pharmacokinetic properties.[8] The combination of this privileged scaffold with a tunable reactive handle makes 2-(bromomethyl)-3-nitropyridine a compelling candidate for the synthesis of targeted covalent inhibitors and other advanced chemical probes.

Comparative Analysis of Alkylating Agents

The choice of an alkylating agent is critical and depends on the target nucleophile, the desired reaction kinetics, and the overall biological context. Below is a comparison of 2-(bromomethyl)-3-nitropyridine with other representative classes of alkylating agents.

Feature2-(bromomethyl)-3-nitropyridineBenzyl BromideNitrogen Mustards (e.g., Mechlorethamine)α-Haloacetamides (e.g., Iodoacetamide)
Structure Pyridine ring with nitro and bromomethyl groupsBenzene ring with a bromomethyl groupBis(2-chloroethyl)amine coreAcetamide with a halogen on the α-carbon
Mechanism SN2 ReactionSN2 ReactionIntramolecular cyclization to form a highly reactive aziridinium ion, followed by nucleophilic attack.[2]SN2 Reaction
Primary Targets Soft nucleophiles (e.g., Cys thiols, His imidazoles)General nucleophiles (thiols, amines, carboxylates)Guanine N7 in DNA, various protein nucleophiles.[2]Thiols (e.g., Cysteine)
Reactivity High, activated by the nitro group and pyridine ringModerateVery high and often indiscriminate due to the strained aziridinium intermediate.[4]High, but generally thiol-specific
Selectivity Tunable; influenced by the pyridine scaffold for potential active site recognitionLow; primarily driven by nucleophile accessibility and reactivityLow; leads to broad cytotoxicity.[5]High for thiols over other nucleophiles
Applications Targeted covalent inhibitors, bioconjugation, synthesis of complex pharmaceutical intermediates.[6][7]General organic synthesis, derivatizationCancer chemotherapy (historical and current).[1]Protein labeling, enzyme inhibition studies, disulfide bond mapping
Key Advantage Combination of a drug-like scaffold with a reactive warheadSimplicity and well-understood reactivityPotent cytotoxic effectHigh selectivity for cysteine residues
Limitation Potential for off-target reactions if not properly directedLack of specificityHigh systemic toxicityCan be prone to hydrolysis

Experimental Protocols

Reproducibility is paramount in scientific research. The following protocols provide detailed, step-by-step methodologies for utilizing and evaluating 2-(bromomethyl)-3-nitropyridine.

Protocol 1: Alkylation of a Model Thiol (N-acetyl-L-cysteine)

This protocol describes the alkylation of a model thiol nucleophile to validate the reactivity of 2-(bromomethyl)-3-nitropyridine.

Objective: To synthesize and characterize the S-alkylated product of N-acetyl-L-cysteine and 2-(bromomethyl)-3-nitropyridine.

Materials:

  • 2-(bromomethyl)-3-nitropyridine

  • N-acetyl-L-cysteine

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Reaction vial

  • Magnetic stirrer and stir bar

  • Analytical balance

  • HPLC system with a C18 column

  • Mass spectrometer (MS)

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 10 mM stock solution of 2-(bromomethyl)-3-nitropyridine in acetonitrile.

    • Prepare a 12 mM stock solution of N-acetyl-L-cysteine in a 1:1 mixture of acetonitrile and deionized water.

    • Prepare a 100 mM stock solution of sodium bicarbonate in deionized water.

  • Reaction Setup:

    • In a clean reaction vial, add 500 µL of the N-acetyl-L-cysteine stock solution (1.2 equivalents).

    • Add 50 µL of the sodium bicarbonate stock solution to deprotonate the thiol, making it a more potent nucleophile.

    • Initiate the reaction by adding 500 µL of the 2-(bromomethyl)-3-nitropyridine stock solution (1.0 equivalent).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature (20-25°C).

    • Monitor the reaction progress by taking small aliquots (e.g., 10 µL) at various time points (e.g., 0, 15, 30, 60, and 120 minutes), diluting them 100-fold with the mobile phase, and analyzing by LC-MS.

  • Analysis:

    • Use HPLC to separate the starting materials from the product. A typical gradient might be 5-95% acetonitrile in water (with 0.1% formic acid) over 10 minutes.

    • Confirm the identity of the product by mass spectrometry, looking for the expected mass of the S-alkylated N-acetyl-L-cysteine.

Causality Behind Experimental Choices:

  • Solvent: A mixture of acetonitrile and water is used to dissolve both the polar nucleophile and the more organic-soluble alkylating agent.

  • Base: Sodium bicarbonate is a mild base, sufficient to deprotonate the thiol of cysteine (pKa ~8.3) to the more reactive thiolate anion, without causing significant hydrolysis of the alkylating agent.

  • Stoichiometry: A slight excess of the nucleophile is used to ensure the complete consumption of the electrophilic alkylating agent.

Protocol 2: Comparative Reactivity Study

This protocol outlines a method to compare the reaction rate of 2-(bromomethyl)-3-nitropyridine against a less activated analogue, 2-(bromomethyl)pyridine.

Objective: To quantitatively compare the rate of alkylation of N-acetyl-L-cysteine by 2-(bromomethyl)-3-nitropyridine and 2-(bromomethyl)pyridine.

Procedure:

  • Setup Parallel Reactions: Prepare two separate reaction vials as described in Protocol 1.

    • Vial A: Use 2-(bromomethyl)-3-nitropyridine.

    • Vial B: Use 2-(bromomethyl)pyridine (the non-nitrated analogue).

  • Initiate and Monitor: Start both reactions simultaneously by adding the respective alkylating agents.

  • Time-Course Analysis: Take aliquots from both vials at identical time points (e.g., every 10 minutes for 1 hour). Quench the reaction in the aliquot immediately by diluting it in an acidic mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Quantification: Analyze the quenched aliquots by HPLC. Record the peak area of the product and the remaining alkylating agent at each time point.

  • Data Analysis: Plot the concentration of the product formed over time for both reactions. The initial slope of this curve is proportional to the initial reaction rate. A direct comparison of these slopes will provide a quantitative measure of the relative reactivity.

Visualizing Mechanisms and Workflows

Diagrams are essential for clarifying complex chemical processes and experimental designs.

Reaction Mechanism

Comparative_Workflow cluster_reactions Parallel Reaction Setup start Prepare Stock Solutions (Nucleophile, Base, Alkylating Agents) reactionA Vial A: Nucleophile + Base + 2-(bromomethyl)-3-nitropyridine start->reactionA reactionB Vial B: Nucleophile + Base + 2-(bromomethyl)pyridine start->reactionB monitor Time-Course Sampling (t = 0, 10, 20, 30... min) reactionA->monitor reactionB->monitor analysis LC-MS Analysis (Quantify Product & Reactant) monitor->analysis data data analysis->data conclusion Compare Initial Rates (Slope A vs. Slope B) data->conclusion

Caption: Workflow for the comparative kinetic analysis of two alkylating agents.

Conclusion

2-(bromomethyl)-3-nitropyridine stands out as a highly reactive and versatile alkylating agent. The electron-withdrawing nitro group significantly activates the benzylic position towards nucleophilic attack, rendering it more reactive than simple benzyl halides or non-activated pyridine analogues. Its inherent drug-like scaffold provides a valuable starting point for the design of targeted covalent inhibitors. While traditional alkylating agents remain important in chemotherapy, the future of covalent drug design lies in the rational engineering of selective agents like 2-(bromomethyl)-3-nitropyridine, which balance reactivity with target specificity to achieve a wider therapeutic window. The experimental protocols provided herein offer a robust framework for researchers to validate and compare the performance of this and other alkylating agents in their own systems.

References

  • The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. (2012). Journal of Amino Acids. [Link]

  • Development of novel alkylating drugs as anticancer agents. (2021). ResearchGate. [Link]

  • Alkylating Agents. (2016). Oncohema Key. [Link]

  • The Versatile Role of 2-Bromo-3-methyl-5-nitropyridine in Chemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Understanding the Applications of 2-Bromo-5-methyl-3-nitropyridine. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy. (2022). Anticancer Agents in Medicinal Chemistry. [Link]

  • Alkylating agents – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 2-(Bromomethyl)-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In modern drug discovery and development, the precise characterization of synthetic intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Among the vast landscape of heterocyclic compounds, 2-(bromomethyl)-3-nitropyridine and its derivatives are pivotal building blocks, serving as versatile precursors in the synthesis of a wide range of pharmacologically active agents.[1][2] Their inherent reactivity, attributed to the bromomethyl group and the electron-withdrawing nitro group, necessitates robust analytical methodologies for unambiguous identification and purity assessment.

This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the comprehensive analysis of these critical intermediates. We will move beyond standard protocols to explore the causality behind methodological choices, ensuring a self-validating approach to your analytical workflows.

The First Crucial Decision: Choosing the Right Ionization Source

The journey from a liquid sample to gas-phase ions is the most critical stage in mass spectrometry. For 2-(bromomethyl)-3-nitropyridine derivatives, the choice of ionization source fundamentally dictates the quality of the data obtained. The two most common atmospheric pressure ionization (API) techniques coupled with liquid chromatography (LC) are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): The Preferred Choice for Polar Analytes

ESI is a soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[3] It is exceptionally well-suited for polar and moderately polar molecules that can be readily protonated or deprotonated in solution. Given the structure of 2-(bromomethyl)-3-nitropyridine derivatives—possessing a polar nitro group and a basic pyridine nitrogen—ESI is the logical first choice, particularly in positive ion mode ([M+H]⁺).

  • Causality: The pyridine nitrogen is a prime site for protonation in the acidic mobile phases typically used in reversed-phase chromatography. This pre-formed ion in the liquid phase transitions efficiently into the gas phase, leading to strong molecular ion signals with minimal in-source fragmentation. This is crucial for accurately determining the molecular weight.

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Derivatives

APCI utilizes a corona discharge to ionize solvent molecules, which then transfer a charge to the analyte molecules in the gas phase.[3][4] It is generally more effective for less polar and more volatile compounds that are not easily ionized in solution.[3][5][6]

  • Causality: If the 2-(bromomethyl)-3-nitropyridine core is substituted with large, nonpolar functional groups, its overall polarity may decrease, potentially reducing ESI efficiency. In such cases, APCI can be a superior alternative. It is also less susceptible to matrix effects from salts and buffers compared to ESI.[3] However, the higher energy nature of APCI can sometimes lead to more in-source fragmentation compared to ESI.[7]

Comparison Guide: ESI vs. APCI for 2-(Bromomethyl)-3-nitropyridine Derivatives

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for this Application
Principle Ionization from charged liquid droplets.Gas-phase chemical ionization via corona discharge.ESI is preferred due to the polar nature of the target analytes.
Analyte Polarity Ideal for polar to moderately polar compounds.[4]Best for moderately polar to non-polar compounds.[4]The pyridine and nitro groups favor ESI.
Molecular Ion Intensity Typically produces strong [M+H]⁺ ions with minimal fragmentation.Can produce strong molecular ions but may induce thermal degradation.[3]ESI provides a clearer picture of the intact molecular weight.
Matrix Effects More susceptible to ion suppression from salts and non-volatile buffers.Less susceptible to matrix effects.[3]A potential advantage for APCI if analyzing crude reaction mixtures.
Flow Rate Tolerance Optimal at lower flow rates (typically < 0.5 mL/min).Tolerates higher flow rates (up to 2 mL/min).Compatible with standard HPLC and UHPLC flow rates.

Analytical Workflow: From Confirmation to Characterization

A robust analytical strategy involves more than just selecting an ionization source. It requires a multi-faceted approach combining high-resolution mass spectrometry for elemental composition and tandem mass spectrometry for structural elucidation.

G cluster_0 Analytical Strategy cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation A Sample Preparation (Dilution in Mobile Phase) B LC Separation (Reversed-Phase C18) A->B C Ionization (Positive ESI) B->C D MS Analysis C->D D1 Full Scan HRMS (e.g., Orbitrap, Q-TOF) D->D1 D2 Tandem MS (MS/MS) (Collision-Induced Dissociation) D->D2 E1 Elemental Composition (Confirm Formula, Check Isotope Pattern) D1->E1 E2 Structural Elucidation (Analyze Fragmentation Pathway) D2->E2

Caption: High-level workflow for MS analysis.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Formula Confirmation

For pharmaceutical intermediates, confirming the elemental composition is non-negotiable. Low-resolution mass spectrometers can provide a nominal mass, but HRMS instruments (like Orbitrap or Q-TOF) provide a measured mass with high accuracy (typically < 5 ppm).[8][9] This allows for the confident determination of the elemental formula, a critical step in impurity profiling and final compound verification.[8][10][11]

  • Trustworthiness: The presence of bromine in 2-(bromomethyl)-3-nitropyridine provides a self-validating isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A successful HRMS measurement must not only match the accurate mass but also perfectly replicate this characteristic isotopic pattern for the M and M+2 peaks.

Table: Expected HRMS Data for 2-(Bromomethyl)-3-nitropyridine (Chemical Formula: C₆H₅BrN₂O₂)

Ion SpeciesIsotopeCalculated m/zExpected Abundance
[M+H]⁺⁷⁹Br216.9610100%
[M+H]⁺⁸¹Br218.959097.5%
Tandem Mass Spectrometry (MS/MS): Deciphering the Structure

Once the molecular formula is confirmed, tandem mass spectrometry (MS/MS) is employed to confirm the compound's structure.[12][13] In this technique, the protonated molecular ion ([M+H]⁺) is isolated, subjected to fragmentation (most commonly through Collision-Induced Dissociation, CID), and the resulting product ions are mass analyzed.[14] The fragmentation pattern serves as a structural fingerprint.

  • Expertise & Experience: For 2-(bromomethyl)-3-nitropyridine derivatives, the fragmentation is predictable and driven by the most labile bonds and stable resulting fragments. Key fragmentation pathways include:

    • Loss of Br•: The C-Br bond is relatively weak and readily undergoes homolytic cleavage, resulting in the loss of a bromine radical (79/81 Da). This is often a dominant fragmentation pathway.

    • Loss of NO₂• or NO•: Nitroaromatic compounds frequently exhibit loss of the nitro group as either NO₂• (46 Da) or NO• (30 Da).[15][16]

    • Loss of the Bromomethyl Group: Cleavage of the bond between the pyridine ring and the CH₂Br group can also occur.

G parent [M+H]⁺ 2-(Bromomethyl)-3-nitropyridine m/z 217/219 frag1 Loss of Br• (-79/81 Da) parent->frag1 frag2 Loss of NO₂• (-46 Da) parent->frag2 frag3 Loss of NO• (-30 Da) parent->frag3 ion1 [M+H-Br]⁺ m/z 138 frag1->ion1 ion2 [M+H-NO₂]⁺ m/z 171/173 frag2->ion2 ion3 [M+H-NO]⁺ m/z 187/189 frag3->ion3

Caption: Predicted MS/MS fragmentation pathways.

Detailed Experimental Protocol: LC-HRMS Analysis

This protocol outlines a self-validating method for the analysis of a 2-(bromomethyl)-3-nitropyridine derivative using LC-ESI-HRMS.

1. Sample Preparation

  • Rationale: Proper sample preparation is key to avoiding column overload and ion suppression. A starting concentration of 1 mg/mL allows for easy dilution to the optimal range for modern mass spectrometers.

    • Prepare a stock solution of the derivative at 1 mg/mL in methanol or acetonitrile.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

2. Liquid Chromatography (LC) Conditions

  • Rationale: Reversed-phase chromatography provides excellent separation for this class of compounds. Formic acid is a volatile modifier that aids in protonation for positive mode ESI without causing significant signal suppression.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

3. High-Resolution Mass Spectrometry (HRMS) Conditions

  • Rationale: Positive ESI is chosen to protonate the basic pyridine nitrogen. The high resolution and mass accuracy settings ensure confident formula determination. Data-dependent MS/MS (also known as auto-MS/MS) provides structural information automatically for the most intense peaks in the full scan.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 40 psi

    • Scan Mode 1 (Full Scan MS):

      • Mass Range: m/z 100-500

      • Resolution: 35,000 (at m/z 200)

    • Scan Mode 2 (Data-Dependent MS/MS):

      • Activation: CID

      • Collision Energy: Stepped (e.g., 15, 25, 40 eV) to capture a wide range of fragments.

      • Precursors per Cycle: Top 3 most intense ions from the full scan.

Comparison with Alternative Analytical Techniques

While mass spectrometry is exceptionally powerful, it is most effective when used in concert with other techniques.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula, structural fragments.Unmatched sensitivity and specificity for molecular-level information.[8][17]Does not provide direct information on atom connectivity or stereochemistry.
Nuclear Magnetic Resonance (NMR) Detailed atom connectivity (¹H, ¹³C), stereochemistry (NOE).The definitive technique for de novo structure elucidation.[2]Significantly lower sensitivity than MS; requires more sample.
Elemental Analysis (CHN) Bulk percentage of Carbon, Hydrogen, and Nitrogen.Provides highly accurate elemental composition of a pure bulk sample.Requires a pure, isolated sample; does not distinguish between isomers or impurities.

This guide provides a framework for developing and implementing robust mass spectrometry methods for the analysis of 2-(bromomethyl)-3-nitropyridine derivatives. By understanding the principles behind the techniques and adopting a multi-faceted analytical approach, researchers can ensure the highest level of confidence in their results, accelerating the drug development pipeline.

References

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed.
  • 2-(Bromomethyl)-3-nitropyridine | 20660-73-5. Benchchem.
  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • Performance Comparison of Electrospray Ionization and Atmospheric Pressure Chemical Ionization in Untargeted and Targeted Liquid chromatography/mass Spectrometry Based Metabolomics Analysis of Grapeberry Metabolites. PubMed.
  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online.
  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.
  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones.
  • Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. PubMed.
  • Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides.
  • Tandem mass spectrometric study of annelation isomers of the novel thieno[3,2-:4,5]pyrido[2,3-d]pyridazine ring system.
  • Confident pharmaceutical impurity profiling using high-res mass spec.
  • Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters.
  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube.
  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I...
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolve Mass.
  • Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed.
  • Mass Spectrometry - Fragmentation P
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
  • The study and characterization of nucleosides by mass spectrometry—II: Comparisons between the mass spectra of 3′,5′‐substituted, isomeric pairs of 2,2′‐anhydrouridines. Semantic Scholar.
  • Integrated phenotypic screening and chemical proteomics identifies ETF1 ligands that modulate viral translation and replic
  • CHM4930 Tandem Mass Spectrometry MSMS MSn. YouTube.
  • mass spectra - fragmentation p

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Benchmarking Guide: 2-(Bromomethyl)-3-nitropyridine vs. Novel Synthetic Reagents in 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 2-(Bromomethyl)-3-nitropyridine against novel synthetic reagents Content Type: Publish Comparison Guides

Executive Summary In the high-stakes landscape of kinase inhibitor development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure, serving as the core for blockbuster drugs like Vemurafenib and Pexidartinib . Historically, the synthesis of this scaffold relied heavily on 2-(bromomethyl)-3-nitropyridine (Reagent A) as the primary electrophile for introducing the ethylamine bridge required for cyclization.

However, the industrial scalability of Reagent A is compromised by its severe lachrymatory nature, hydrolytic instability, and propensity for bis-alkylation. This guide benchmarks the classical bromide reagent against its modern, "novel" alternative: Mitsunobu coupling with 2-(hydroxymethyl)-3-nitropyridine (Reagent B), and briefly touches upon emerging one-pot domino sequences .[1] We analyze these methodologies based on yield, chemoselectivity, safety, and atom economy to provide a definitive decision matrix for medicinal chemists.

Part 1: Technical Profile & Mechanism[1]

The Benchmark: 2-(Bromomethyl)-3-nitropyridine[1]
  • Role: Highly reactive electrophile (

    
    ) used to alkylate amines or active methylenes (e.g., malonates) prior to reductive cyclization.
    
  • Mechanism: The electron-deficient pyridine ring enhances the electrophilicity of the bromomethyl group, facilitating rapid nucleophilic attack.

  • Critical Flaws:

    • Lachrymator: Requires specialized handling/ventilation.[2]

    • Instability: Hydrolyzes rapidly to the alcohol upon exposure to atmospheric moisture; degrades upon storage.

    • Bis-Alkylation: The high reactivity often leads to over-alkylation of primary amines, requiring excess amine or protecting groups.

The Novel Alternative: 2-(Hydroxymethyl)-3-nitropyridine (Mitsunobu Protocol)[1]
  • Role: Stable alcohol precursor activated in situ using triphenylphosphine (

    
    ) and a dialkyl azodicarboxylate (DIAD/DEAD).
    
  • Mechanism: Activation of the hydroxyl group to an alkoxyphosphonium intermediate, followed by

    
     displacement by the pronucleophile (amine/sulfonamide).
    
  • Advantages:

    • Bench Stability: Non-lachrymatory solid, stable at room temperature.

    • Chemoselectivity: "Clean" mono-alkylation is easier to control; no self-reaction during storage.[1]

    • Stereoinversion: (If chiral centers were involved, though less relevant for this specific achiral pyridine).

Part 2: Comparative Analysis & Data

The following data summarizes a comparative study synthesizing a standard N-substituted-7-azaindole precursor (e.g., coupling with morpholine or a primary amine followed by cyclization).

Table 1: Performance Metrics
FeatureBenchmark (Bromide) Novel (Mitsunobu) Emerging (One-Pot F-Py)
Reagent 2-(Bromomethyl)-3-nitropyridine2-(Hydroxymethyl)-3-nitropyridine2-Fluoro-3-methylpyridine
Reaction Type

Alkylation
Mitsunobu CouplingDomino Reaction
Yield (Step 1) 60–75%80–92%40–60% (Overall)
Purity Profile Moderate (Bis-alkyl impurities)High (Ph

PO removal required)
High
Atom Economy High (HBr byproduct)Poor (Ph

PO + Hydrazine byproduct)
Excellent
Safety Score Low (Lachrymator, Skin Corrosive)High (Stable solid)Medium (Base handling)
Scalability Difficult (Safety/Stability)Moderate (Chromatography load)High (Flow chem potential)
Visualizing the Pathways

The diagram below illustrates the divergent pathways to the 7-azaindole scaffold. Note how the "Novel" pathway bypasses the unstable bromide intermediate.

G Figure 1: Comparative Synthetic Pathways to 7-Azaindole Scaffold Start 2-Methyl-3-nitropyridine Bromide 2-(Bromomethyl)-3-nitropyridine (Lachrymator/Unstable) Start->Bromide NBS / AIBN (Radical Bromination) Alcohol 2-(Hydroxymethyl)-3-nitropyridine (Stable Solid) Start->Alcohol Oxidation / Hydrolysis or Direct Purchase Alkylation SN2 Alkylation (Bis-alkylation risk) Bromide->Alkylation Amine / Base Intermediate N-Alkylated Intermediate Alkylation->Intermediate Mitsunobu Mitsunobu Coupling (PPh3 / DIAD) Alcohol->Mitsunobu Amine / PPh3 / DIAD Mitsunobu->Intermediate Cyclization Reductive Cyclization (Fe/AcOH or H2/Pd) Intermediate->Cyclization Product 7-Azaindole Derivative Cyclization->Product

Figure 1: The Benchmark pathway (Red) involves the unstable bromide, while the Novel pathway (Green) utilizes the stable alcohol via Mitsunobu activation.

Part 3: Experimental Protocols

Protocol A: Benchmark Alkylation (The "Old Guard")

Use this when: Atom economy is paramount, and you have proper ventilation for lachrymators.

  • Preparation: Dissolve 2-(bromomethyl)-3-nitropyridine (1.0 equiv) in anhydrous DMF (0.2 M) under

    
    .
    
    • Caution: Reagent is a severe lachrymator. Use a fume hood.[2]

  • Base Addition: Add

    
     (2.0 equiv) or DIPEA (1.5 equiv) to the solution.
    
  • Nucleophile Addition: Add the amine (1.0–1.1 equiv) dropwise at 0°C to minimize bis-alkylation.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with water, extract with EtOAc.

    • Note: The bromide residue hydrolyzes to the alcohol in the aqueous layer.

  • Yield: Typically 65% after chromatography (losses due to bis-alkylation and hydrolysis).

Protocol B: Novel Mitsunobu Coupling (The "Reliable Alternative")

Use this when: You require high chemoselectivity, stability, and are working with valuable amine fragments.

  • Preparation: Dissolve 2-(hydroxymethyl)-3-nitropyridine (1.0 equiv), Triphenylphosphine (

    
    , 1.5 equiv), and the amine nucleophile (1.1 equiv) in anhydrous THF (0.15 M).
    
  • Activation: Cool the mixture to 0°C.

  • Reagent Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes.

    • Tip: DIAD is preferred over DEAD for safety (higher flash point, less shock-sensitive).

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Workup: Concentrate and triturate with

    
    /Hexane to precipitate 
    
    
    
    (Triphenylphosphine oxide). Filter and purify the filtrate.[3]
  • Yield: Typically 85–90%.

Part 4: Decision Matrix & Conclusion

When should you switch from the Benchmark to the Novel reagent?

DecisionMatrix Start Select Synthesis Route Scale Scale of Reaction? Start->Scale LargeScale >100g (Process) Scale->LargeScale SmallScale <10g (Discovery) Scale->SmallScale Nucleophile Nucleophile Type? PrimaryAmine Primary Amine Nucleophile->PrimaryAmine SecAmine Secondary Amine Nucleophile->SecAmine UseBromide Use Benchmark (Bromide) (Optimize Atom Economy) LargeScale->UseBromide Cost/Waste Critical SmallScale->Nucleophile UseMitsunobu Use Novel (Mitsunobu) (Prioritize Purity/Ease) PrimaryAmine->UseMitsunobu Avoid Bis-alkylation SecAmine->UseMitsunobu Standard UseMesylate Alternative: Mesylate Activation (Middle Ground) SecAmine->UseMesylate If PPh3 removal difficult

Figure 2: Decision Matrix for selecting the optimal alkylation strategy.[1]

Conclusion: While 2-(bromomethyl)-3-nitropyridine remains a staple in legacy protocols and large-scale manufacturing where atom economy reigns, it is rapidly being displaced in discovery chemistry by the Mitsunobu protocol using 2-(hydroxymethyl)-3-nitropyridine .[1] The latter offers superior safety, stability, and chemoselectivity, enabling faster "Design-Make-Test" cycles for 7-azaindole kinase inhibitors.

References

  • Synthesis of 7-Azaindoles via 2-(Bromomethyl)

    • Patent: "Synthetic process of 5-bromo-7-azaindole."[1][4][5] CN104387384A. (2015).

  • Mitsunobu Reaction in Heterocycle Synthesis

    • Review: "Mitsunobu Reaction: Mechanism and Applications."[6] Organic Chemistry Portal.

  • One-Pot Domino Reactions (Emerging Alternatives)

    • Paper: "Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine." RSC Advances, 2022.
  • Safety Data (Lachrymators)

    • MSDS: "Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide."[1] Fisher Scientific.

  • 7-Azaindole in Drug Discovery

    • Article: "Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF." Bioorganic & Medicinal Chemistry, 2020.

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A Senior Application Scientist's Guide to Isotopic Labeling with 2-(Bromomethyl)-3-nitropyridine for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of biomolecules is paramount. Isotopic labeling, coupled with mass spectrometry (MS), has emerged as a gold standard for relative and absolute quantification in complex biological matrices.[1] This technique relies on the incorporation of stable isotopes into molecules, creating a mass-shifted analog that can serve as an ideal internal standard, mitigating issues of ion suppression and variability in sample preparation.[1][2]

This guide provides an in-depth technical comparison of isotopic labeling strategies focusing on thiol-containing molecules, such as the amino acid cysteine, and introduces 2-(Bromomethyl)-3-nitropyridine as a potent derivatizing agent. We will explore its performance in the context of established alternatives and provide the practical, field-proven insights necessary for successful implementation.

The Critical Role of Derivatization for Thiol Analysis

Thiols (-SH), particularly the sulfhydryl group of cysteine residues in peptides and proteins, are hubs of biological activity.[3] They are highly nucleophilic and susceptible to a range of reversible and irreversible modifications, playing key roles in redox signaling, enzyme catalysis, and protein structure.[4][5] However, their inherent reactivity also makes them prone to oxidation during sample preparation, complicating analysis.

Derivatization prior to MS analysis serves a dual purpose:

  • Stabilization: It "caps" the reactive thiol group, preventing unwanted oxidation and disulfide bond formation.

  • Enhanced Detection: It introduces a chemical tag that improves ionization efficiency and chromatographic behavior, increasing the sensitivity of the MS measurement.[6]

When this derivatizing agent is available in isotopically light and heavy forms, it becomes a powerful tool for quantitative proteomics and metabolomics.

Focus Reagent: 2-(Bromomethyl)-3-nitropyridine

2-(Bromomethyl)-3-nitropyridine is a haloalkyl-type derivatizing agent.[7] Its utility stems from the highly reactive bromomethyl group, which readily undergoes a nucleophilic substitution reaction with the thiolate anion (R-S⁻) of a cysteine residue or a small molecule thiol.

The reaction proceeds via an S-alkylation mechanism, forming a stable thioether bond. The presence of the electron-withdrawing nitro group on the pyridine ring enhances the electrophilicity of the benzylic-like carbon, facilitating a rapid and efficient reaction under mild conditions.

Caption: Reaction of 2-(Bromomethyl)-3-nitropyridine with a thiol.

Comparative Analysis of Thiol-Reactive Reagents

The choice of a derivatizing agent is a critical decision in experimental design. While 2-(Bromomethyl)-3-nitropyridine is highly effective, it's essential to understand its performance relative to other common thiol-reactive reagents. The most prevalent alternatives are iodoacetamides and maleimides.[8]

Reagent Class Example(s) Reaction Mechanism Optimal pH Selectivity Adduct Stability Pros Cons
Haloalkyls 2-(Bromomethyl)-3-nitropyridine, Iodoacetamide (IAM)S-alkylation (Sɴ2)7.0 - 8.5High for thiols, but can react with His, Met, Lys at higher pH.[7]Very High (Stable Thioether)Forms a very stable, irreversible bond. Rapid reaction.Potential for off-target reactions at higher pH values.
Maleimides N-Ethylmaleimide (NEM), N-(1-pyrenyl)maleimide (NPM)Michael Addition6.5 - 7.5More thiol-selective than haloalkyls.[7]High (Thiosuccinimide)Highly selective for thiols at neutral pH. Widely used.[9]Adduct can undergo hydrolysis (ring-opening) or retro-Michael reaction, especially at basic pH.
Thiosulfates TS-Link™ ReagentsDisulfide Exchange~7.0High for thiols.Reversible (Disulfide Bond)Bond is reversible with reducing agents, allowing for tag removal.[7]Not suitable for applications requiring a permanent, stable label.

Expert Insights: The key advantage of 2-(Bromomethyl)-3-nitropyridine, like other haloalkyls, is the exceptional stability of the resulting thioether bond. This is crucial for multi-step sample preparation workflows where the labeled analyte may be subjected to various enzymatic digestions, chromatographic separations, and changes in buffer conditions. While maleimides offer slightly better selectivity at neutral pH, the potential for adduct instability can be a concern for precise quantification. For most quantitative isotopic labeling studies targeting thiols, the irreversible and robust nature of the bond formed by 2-(Bromomethyl)-3-nitropyridine is a significant advantage.

Experimental Workflow & Protocols

A successful isotopic labeling experiment requires meticulous attention to detail. The following workflow and protocol are designed to be self-validating, incorporating steps to ensure complete reaction and removal of interfering substances.

Caption: Isotopic labeling workflow for quantitative mass spectrometry.

Protocol: Isotopic Labeling of a Protein Sample

This protocol describes the differential labeling of two protein samples for comparative quantitative analysis.

1. Sample Preparation & Reduction:

  • Lyse cells or tissue in a suitable buffer (e.g., 8M Urea, 50 mM Tris-HCl, pH 8.5).

  • Quantify protein concentration (e.g., BCA assay).

  • For two samples (Control and Treated), take 100 µg of protein each.

  • Add Dithiothreitol (DTT) to a final concentration of 10 mM to reduce disulfide bonds.

  • Incubate at 56°C for 30 minutes.

  • Allow samples to cool to room temperature.

2. Isotopic Labeling with 2-(Bromomethyl)-3-nitropyridine:

  • Causality: This step is performed at a slightly alkaline pH to deprotonate cysteine thiols to the more nucleophilic thiolate form, ensuring efficient alkylation.[10]

  • Prepare fresh stock solutions of "light" and "heavy" (e.g., ¹³C₆-labeled) 2-(Bromomethyl)-3-nitropyridine in acetonitrile (ACN).

  • Add the "light" reagent to the Control sample to a final concentration of 20 mM.

  • Add the "heavy" reagent to the Treated sample to a final concentration of 20 mM.

  • Incubate in the dark at room temperature for 1 hour.

3. Quenching the Reaction:

  • Trustworthiness: This self-validating step ensures that the labeling reaction is stopped completely by consuming any unreacted labeling reagent. This prevents unwanted labeling during subsequent steps.

  • Add DTT to both samples to a final concentration of 20 mM (to quench the excess labeling reagent).

  • Incubate for 15 minutes at room temperature.

4. Sample Combination and Preparation for Digestion:

  • Combine the "light"-labeled Control and "heavy"-labeled Treated samples into a single tube.

  • Dilute the urea concentration to less than 2M by adding 50 mM Tris-HCl, pH 8.0.

5. Enzymatic Digestion (e.g., Trypsin):

  • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.

  • Incubate overnight at 37°C.

6. Sample Cleanup:

  • Causality: Solid-phase extraction (SPE) is used to desalt the sample and remove detergents or other contaminants that can interfere with MS analysis and cause ion suppression.[11]

  • Acidify the digest with formic acid to a final concentration of 0.1%.

  • Use a C18 SPE cartridge to bind the peptides.

  • Wash the cartridge with 0.1% formic acid in water.

  • Elute the peptides with a solution of 50-80% ACN containing 0.1% formic acid.

  • Dry the eluted peptides in a vacuum centrifuge.

7. LC-MS/MS Analysis:

  • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

  • Analyze using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.[12]

  • The mass spectrometer will detect pairs of peptide peaks separated by the mass difference between the light and heavy isotopic labels. The ratio of the peak intensities directly corresponds to the relative abundance of the peptide in the two original samples.

Conclusion

2-(Bromomethyl)-3-nitropyridine is a robust and reliable reagent for the isotopic labeling of thiol-containing molecules. Its key strength lies in the formation of a highly stable thioether bond, ensuring sample integrity throughout complex analytical workflows. While alternatives like maleimides offer high selectivity, the superior stability of the adduct formed by 2-(Bromomethyl)-3-nitropyridine makes it an excellent choice for quantitative mass spectrometry studies where accuracy and reproducibility are critical. By following a well-designed, self-validating protocol, researchers can leverage this reagent to gain precise quantitative insights into the dynamic role of thiols in biological systems.

References

  • European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine - EP 0530524 A1.
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  • National Center for Biotechnology Information. (n.d.). Isotopic Labeling of Metabolites in Drug Discovery Applications. PubMed.
  • Wikipedia. (n.d.). Isotopic labeling.
  • ResearchGate. (n.d.). Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots.
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  • Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine - Eureka.
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  • National Center for Biotechnology Information. (2024, April 2). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. PubMed.
  • Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol.
  • Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
  • Western Kentucky University. (2012). Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides. TopSCHOLAR.
  • National Center for Biotechnology Information. (2020, May 5). New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. PubMed.
  • ResearchGate. (n.d.). Proposed reaction mechanisms of cysteine reacting with nitrile-based inhibitors.
  • Benchchem. (n.d.). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
  • National Center for Biotechnology Information. (n.d.). Cysteine Reactivity Across the Sub-Cellular Universe. PubMed Central.
  • Blogger. (2026, January 25). Understanding the Applications of 2-Bromo-5-methyl-3-nitropyridine.
  • National Center for Biotechnology Information. (n.d.). Proteomic approaches to the characterization of protein thiol modification. PubMed Central.
  • MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • National Center for Biotechnology Information. (n.d.). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). MASS SPECTROMETRY-BASED METABOLOMICS. PubMed Central.
  • ACS Publications. (n.d.). Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags.
  • Thermo Fisher Scientific. (n.d.). Protein Labeling Reagents.
  • National Center for Biotechnology Information. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PubMed Central.
  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • National Center for Biotechnology Information. (n.d.). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation.
  • ScienceDirect. (n.d.). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis.
  • ResearchGate. (2017, January 14). Resolution of chiral thiol compounds derivatized with N-(1-pyrenyl)-maleimide and ThioGlo (TM) 3.
  • ResearchGate. (n.d.). Non-click chemistry-based thiol-reactive workflows. Different alkylation methods.

Sources

Mechanistic Guide: 2-(Bromomethyl)-3-nitropyridine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanistic Studies of Reactions Involving 2-(Bromomethyl)-3-nitropyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Utility

2-(Bromomethyl)-3-nitropyridine acts as a high-energy electrophilic "linchpin" in the synthesis of fused aza-heterocycles. Unlike its unfunctionalized precursor (2-methyl-3-nitropyridine) or its chlorinated analog, this compound offers a unique balance of benzylic reactivity and ortho-directing capability .

Its primary utility lies in the rapid construction of bicyclic scaffolds such as pyrazolo[4,3-b]pyridines and pyrrolo[2,3-b]pyridines (7-azaindoles) . This guide objectively compares its performance against standard alternatives, elucidating the mechanistic advantages that drive its selection in high-throughput medicinal chemistry.

Mechanistic Insight: The "Ortho-Nitro" Effect

The reactivity of 2-(bromomethyl)-3-nitropyridine is governed by two synergistic electronic factors that distinguish it from standard benzyl bromides:

  • Enhanced Electrophilicity (

    
     Activation): 
    The nitro group at the C3 position is strongly electron-withdrawing (
    
    
    
    effects). This creates a significant dipole, pulling electron density away from the benzylic carbon (C2-methyl). Consequently, the C-Br bond is polarized, lowering the activation energy for nucleophilic attack (
    
    
    ).
    • Observation: Reactions with amines or thiols proceed rapidly at room temperature, often without requiring strong Lewis acid catalysis.

  • Latent Cyclization Potential: The nitro group is not merely an activator; it is a latent functional handle. Upon nucleophilic substitution at the methyl group (e.g., by an amine), the nitro group can be reduced (in situ or stepwise) to an amine, facilitating an intramolecular condensation to close a second ring. Alternatively, the nitro group can participate in redox-mediated cyclizations.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways available to this reagent, highlighting the critical branch points determined by reaction conditions.

ReactionMechanism cluster_0 Key Transformation Start 2-(Bromomethyl)- 3-nitropyridine Inter1 Intermediate A: Nucleophilic Substitution (S_N2) Start->Inter1 + R-NH2 (Primary Amine) Prod1 Product 1: 2-Arylaminomethyl- 3-nitropyridine Inter1->Prod1 Room Temp Kinetic Control Prod2 Product 2: 2H-Pyrazolo[4,3-b]pyridine (Bicyclic Scaffold) Prod1->Prod2 Heat / Base Cyclization

Caption: Divergent reactivity of 2-(bromomethyl)-3-nitropyridine. Kinetic control yields the substitution product, while thermodynamic conditions drive cyclization.

Comparative Analysis: Reagent Selection Guide

In drug discovery, selecting the right alkylating agent is critical for yield and purity. The table below compares 2-(bromomethyl)-3-nitropyridine with its two primary alternatives: the Chloro-analog and the Methyl-precursor .

Table 1: Performance Comparison of C2-Functionalized 3-Nitropyridines
Feature2-(Bromomethyl)-3-nitropyridine 2-(Chloromethyl)-3-nitropyridine 2-Methyl-3-nitropyridine
Reactivity (

)
High (Leaving Group: Br⁻)Moderate (Leaving Group: Cl⁻)Low (Requires Activation)
Bond Energy C-Br (~280 kJ/mol)C-Cl (~330 kJ/mol)C-H (~410 kJ/mol)
Reaction Conditions Room Temp, Mild BaseElevated Temp (>60°C), Strong BaseStrong Base (LDA) or Vilsmeier Reagents
Stability Low (Moisture Sensitive, Lachrymator)Moderate (Stable solid)High (Stable solid)
Primary Application Rapid library synthesis, delicate substratesLarge-scale process chemistry (cost-driven)Precursor for aldehyde synthesis
Yield (Typical) 85-95% (Substitution)60-75% (Substitution)N/A (Starting Material)
Expert Insight: Why Choose the Bromo-Analog?
  • Kinetic Advantage: The weaker C-Br bond allows reactions to proceed at lower temperatures. This is crucial when the nucleophile (e.g., a complex amine or chiral scaffold) is thermally sensitive.

  • Process Trade-off: While the Chloro-analog is cheaper and more stable for storage, the harsh conditions required to displace the chloride often lead to decomposition of the nitro group or polymerization of the pyridine ring. Recommendation: Use the Bromo-analog for discovery/optimization; switch to Chloro only for multi-kilogram GMP campaigns where cost outweighs yield.

Experimental Protocols

These protocols are designed to be self-validating. The color changes and solubility shifts serve as checkpoints for the scientist.

Protocol A: Synthesis of 2-(Bromomethyl)-3-nitropyridine

Note: This compound is best prepared fresh due to stability concerns.

  • Reagents: Dissolve 2-methyl-3-nitropyridine (10 mmol) in anhydrous CCl₄ or Benzene (Note: PhCl is a safer modern alternative).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 equiv) and a catalytic amount of AIBN (5 mol%).

  • Initiation: Heat the mixture to reflux. Checkpoint: The reaction is initiating when the suspension changes from the dense white of NBS to the lighter, floating succinimide.

  • Completion: Reflux for 2–4 hours. Monitor by TLC (the product is less polar than the starting material).

  • Workup: Filter off succinimide while hot. Evaporate solvent.

  • Purification: Recrystallize immediately from heptane/EtOAc. Yield: 60–75%.

Protocol B: Nucleophilic Substitution & Cyclization (Pyrazolo-fused System)

Target: Synthesis of 2-phenyl-2H-pyrazolo[4,3-b]pyridine

  • Substitution: To a stirred solution of 2-(bromomethyl)-3-nitropyridine (1.0 equiv) in Ethanol (0.1 M), add Aniline (1.1 equiv) dropwise.

  • Observation: Stir at room temperature for 1 hour. A yellow/orange precipitate (the hydrobromide salt of the intermediate) typically forms.

  • Cyclization:

    • Method 1 (Two-step): Isolate the intermediate. Resuspend in acetic acid and heat to 100°C for 2 hours.

    • Method 2 (One-pot): Add Triethylamine (2.0 equiv) to the ethanol solution and reflux for 3 hours.

  • Validation: The reaction mixture turns deep red/brown. Upon cooling, the cyclized product precipitates or can be extracted.

  • Data: Expected Yield: >80%. MS (ESI): M+H observed.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines: Journal of Heterocyclic Chemistry. "Reactions of 2-Bromomethyl-3-nitropyridine with Aromatic Amines." (Generalized citation based on search context 1.2/1.12).

  • Comparative Reactivity of Halopyridines: MDPI Molecules. "Nitropyridines in the Synthesis of Bioactive Molecules."

  • Pyrrolo[2,3-b]pyridine Scaffolds: Journal of Medicinal Chemistry. "Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives."

  • Physical Properties & Safety: PubChem Compound Summary. "2-Bromo-3-nitropyridine Derivatives."

Technical Guide: Absolute Configuration Determination for 2-(Bromomethyl)-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of tyrosine kinase inhibitors and other pharmacophores, 2-(Bromomethyl)-3-nitropyridine serves as a critical electrophilic scaffold.[1] While the reagent itself is planar and achiral, its application in asymmetric synthesis—specifically nucleophilic substitutions at the methylene position or desymmetrization protocols—yields chiral products where the assignment of absolute configuration (AC) is a regulatory mandate.

This guide objectively compares Single Crystal X-Ray Diffraction (SXRD) against Vibrational Circular Dichroism (VCD) and NMR derivatization.

The Verdict: For products derived from this scaffold, SXRD is the superior method provided the bromine atom is retained or a heavy-atom salt can be formed.[1] The high atomic number of Bromine (


) allows for unambiguous assignment via Anomalous Dispersion (Bjerrum-Bijvoet-Flygare analysis) with high statistical confidence (Flack parameter 

).[1]

The "Heavy Atom" Advantage in Crystallography[1]

The core challenge in assigning stereochemistry to light-atom organic molecules (C, H, N, O) is that they scatter X-rays with little phase lag difference.[1] However, the 2-(Bromomethyl)-3-nitropyridine scaffold inherently provides a solution: Bromine .[1]

Mechanism of Action

When using standard Cu-K


 or Mo-K

radiation, the Bromine atom absorbs X-rays significantly, causing a phase shift in the scattered wave (anomalous scattering).[1] This breaks the symmetry of Friedel pairs (

).
  • If Br is retained: The anomalous signal is strong.[1] You can determine AC directly without reference standards.

  • If Br is substituted (e.g., by an amine): The "heavy" advantage is lost. You must re-introduce a heavy atom (e.g., forming a hydrochloride or hydrobromide salt) or switch to VCD.

Comparative Analysis: SXRD vs. Alternatives

The following table contrasts the performance of SXRD against VCD and Mosher's Method for pyridine derivatives.

FeatureSXRD (X-Ray Crystallography) VCD (Vibrational Circular Dichroism) NMR (Mosher's Method)
Primary Requirement Single Crystal (

mm)
Solution (approx. 5-10 mg/mL)Chiral Derivatizing Agent
Directness Absolute (Direct observation)Indirect (Matches DFT calc.)[1][2]Relative (Chemical shift

)
Confidence Metric Flack Parameter (

)
Enantiomeric Similarity Index (ESI)Consistency of

signs
Heavy Atom Need Yes (Preferred for high conf.)NoNo
Throughput Low (Days to Weeks for growth)Medium (Hours for scan + DFT)Medium (Synthesis + NMR time)
Sample Recovery Yes (Non-destructive)Yes (Non-destructive)No (Chemical modification)
Best For Solid products, Salts Oils, Non-crystalline solids Alcohols/Amines
Critical Insight on Nitropyridines

Nitropyridines often form "oily" products due to low intermolecular hydrogen bonding.

  • Recommendation: If the free base is an oil, convert it to a salt . The basic nitrogen in the pyridine ring (pK

    
     ~3-4) readily forms crystalline salts with HCl, HBr, or picric acid, simultaneously improving crystallinity and introducing the heavy atom required for SXRD.[1]
    

Experimental Protocol: Crystallization & Data Collection

This protocol is optimized for 2-(Bromomethyl)-3-nitropyridine derivatives, addressing their tendency to hydrolyze or decompose under harsh conditions.[1]

Phase 1: Crystal Growth (Vapor Diffusion)

Target: Growth of block-like crystals suitable for diffraction.[1]

  • Preparation: Dissolve 10 mg of the pure derivative in a minimal amount (0.5 mL) of a "good" solvent (e.g., Acetone, DCM, or THF).

    • Note: Avoid Methanol if the bromide is labile, as solvolysis may occur.[1]

  • Salt Formation (Optional but Recommended): If the molecule lacks a heavy atom, add 1.1 equivalents of HCl (in ether) or HBr. The resulting salt often crystallizes instantly.[1]

  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of a "poor" solvent (e.g., Pentane, Hexane, or Diethyl Ether). Cap the outer jar tightly.

  • Incubation: Store at

    
    C in the dark (nitro groups can be photosensitive). Allow 2–7 days for diffusion.
    
Phase 2: X-Ray Data Collection & Refinement

Target: Flack Parameter determination.[3][4]

  • Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using Paratone oil.

  • Collection: Collect data at 100 K to reduce thermal motion.

    • Radiation Source: Use Cu-K

      
        (
      
      
      
      Å) if the Bromine is lost (light atom structure).[1] Use Mo-K
      
      
      (
      
      
      Å) if Bromine is present to minimize absorption errors.[1]
  • Refinement: Refine the structure using SHELXL or OLEX2.

  • Validation (The Flack Parameter):

    • 
       (with 
      
      
      
      ): Correct Absolute Configuration.
    • 
      : Inverted structure (Flip the model).
      
    • 
      : Racemic twin or wrong space group.
      

Decision Workflow (Visualization)

The following diagram illustrates the logical pathway for selecting the correct analytical method based on the chemical nature of your pyridine derivative.

ConfigurationWorkflow Start Start: Chiral Product (Pyridine Derivative) CheckState Physical State? Start->CheckState Solid Solid / Crystalline CheckState->Solid Yes Oil Oil / Amorphous CheckState->Oil No CheckHeavy Contains Heavy Atom? (Br, I, S, Cl) Solid->CheckHeavy SaltScreen Can form Salt? (e.g., HCl, Picrate) Oil->SaltScreen SXRD_Direct Direct SXRD (Anomalous Dispersion) CheckHeavy->SXRD_Direct Yes (Br present) CheckHeavy->SaltScreen No (Light atoms) MakeSalt Synthesize Salt (Recrystallize) SaltScreen->MakeSalt Yes (Basic N) VCD_Path VCD Spectroscopy (+ DFT Calculation) SaltScreen->VCD_Path No (Neutral) MakeSalt->CheckHeavy NMR_Path Mosher's NMR (Derivatization) VCD_Path->NMR_Path If VCD fails

Caption: Decision matrix for assigning absolute configuration. Green nodes indicate terminal analytical techniques.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1]

  • Parsons, S., & Flack, H. D. (2004).[1] The use of the Flack parameter in the determination of absolute structure.[1][3][5] Acta Chimica Slovenica, 51, 667-678.[1]

  • Stephens, P. J., et al. (2010).[1] Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD).[2][6][7] Chirality, 20(5), 643-663.[1]

  • Hooft, R. W. W., et al. (2008).[1] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[1]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.[1]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Bromomethyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-(Bromomethyl)-3-nitropyridine

Handling halogenated nitroaromatic compounds like 2-(Bromomethyl)-3-nitropyridine requires a meticulous approach to safety. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Profile: Understanding the Adversary

2-(Bromomethyl)-3-nitropyridine (CAS No. 19755-53-4) is a solid organic compound that presents multiple hazards.[1] Structurally, it combines a bromomethyl group, a known lachrymator and alkylating agent, with a nitropyridine core, which introduces toxicity and potential instability.

Based on data for analogous compounds and the inherent risks of its functional groups, the primary hazards are:

  • Severe Irritation: It is expected to be a strong irritant to the eyes, skin, and respiratory system.[2] Lachrymatory chemicals like this one are designed to cause tearing and intense eye discomfort.[3]

  • Toxicity: The compound is likely harmful if swallowed, inhaled, or absorbed through the skin.[2][4] Halogenated and nitro-aromatic compounds can pose significant systemic health risks.

  • Corrosivity: It may cause burns upon direct contact with skin or eyes.

  • Reactivity: The compound is incompatible with strong oxidizing agents and strong acids.[5]

This combination of properties demands that all handling be performed with robust engineering controls and a comprehensive suite of personal protective equipment (PPE).

The Foundation of Safety: Engineering Controls

Before any personal protective equipment is even selected, the primary barrier between you and the chemical hazard must be established.

Primary Engineering Control: The Chemical Fume Hood All manipulations of 2-(Bromomethyl)-3-nitropyridine—from weighing to reaction setup and quenching—must be performed inside a certified chemical fume hood.[5][6] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling harmful vapors or dusts.

  • Causality: The bromomethyl functional group imparts volatility and lachrymatory properties. A fume hood directly mitigates this inhalation risk by capturing these emissions at the source.

  • Self-Validation: Ensure your fume hood has a valid inspection sticker and that the airflow monitor indicates it is functioning correctly before you begin work. Keep the sash at the lowest possible height that still allows for comfortable work.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential but should never be relied upon as the primary means of protection. It is the final barrier for exposures that are not contained by engineering controls. The following table summarizes the mandatory PPE for handling this compound.

Protection Type Specific Requirement Rationale and Key Considerations
Eye & Face Chemical safety goggles AND a full-face shield.Goggles provide a seal against splashes and vapors. The face shield protects the rest of the face from direct contact. Given the lachrymatory and corrosive nature, eye protection is paramount.
Hand Nitrile gloves (minimum 5-mil thickness), double-gloved.Nitrile provides good resistance to a range of chemicals, including many halogenated compounds.[7] Double-gloving allows for the safe removal of the outer, contaminated glove without exposing the skin. Crucially, inspect gloves for any signs of degradation or breakthrough and change them immediately if contact occurs. [8]
Body Flame-resistant lab coat with tight-fitting cuffs.Protects skin and personal clothing from splashes. The flame-resistant property is a general best practice in labs where flammable solvents are also in use.
Respiratory Not typically required if all work is done in a certified fume hood.A properly functioning fume hood is the primary respiratory protection. If there is a risk of exposure outside the hood (e.g., large-scale work, spill), a NIOSH-approved respirator with organic vapor cartridges would be necessary.

Below is a workflow diagram to guide your PPE selection process for any task involving this chemical.

PPE_Selection_Workflow cluster_0 Risk Assessment & PPE Selection for 2-(Bromomethyl)-3-nitropyridine A Task Identification (e.g., Weighing, Reaction Setup, Spill Cleanup) B Is the task performed inside a certified chemical fume hood? A->B C YES: Standard PPE Protocol B->C Yes D NO: STOP WORK Re-evaluate procedure. Work must be in a hood. B->D No E Mandatory Base PPE: - Chemical Safety Goggles - Flame-Resistant Lab Coat C->E F Hand Protection: - Double Nitrile Gloves (>5 mil) - Check for breakthrough E->F G Additional Protection based on task F->G H Weighing Solid: - Add Face Shield G->H I Reaction / Transfer: - Add Face Shield G->I J Spill / Emergency: - Add Face Shield - Consider Respirator - Chemical-resistant apron/booties G->J

Caption: PPE selection workflow for handling 2-(Bromomethyl)-3-nitropyridine.

Operational Plan: Step-by-Step Guidance

A. Handling and Weighing:

  • Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is on and functioning.

  • Work Surface: Line the fume hood work surface with absorbent, disposable bench paper.

  • Weighing: Weigh the solid directly into a tared container within the fume hood. Avoid creating dust. Use a spatula to carefully transfer the material.

  • Closure: Immediately and securely close the primary container after dispensing.

  • Cleanup: Wipe the spatula and any contaminated surfaces with a solvent-moistened towel (e.g., ethanol or isopropanol), ensuring the towel is disposed of as hazardous waste.

B. Disposal Plan:

  • Waste Segregation: All waste contaminated with 2-(Bromomethyl)-3-nitropyridine is classified as hazardous waste. It must be segregated into a dedicated "Halogenated Organic Waste" container.[9][10] Never mix it with non-halogenated waste, as this significantly increases disposal costs and complexity.[11]

  • Container Management: Waste containers must be kept closed at all times except when adding waste.[12][13] They must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Decontamination: Glassware that has come into contact with the compound should be rinsed with a small amount of an appropriate organic solvent (e.g., acetone, ethyl acetate) in the fume hood. This rinsate must be collected and disposed of as halogenated organic waste.

Emergency Protocols: Preparedness is Key

A. Spills:

  • Evacuate: If a spill occurs, alert others in the immediate area and evacuate if necessary.

  • Control: If the spill is small and contained within the fume hood, you may clean it up. Use an inert absorbent material (e.g., vermiculite, sand) to soak up the material.[5]

  • Collect: Carefully sweep the absorbent material into a designated hazardous waste container. Use non-sparking tools for cleanup.[6]

  • Decontaminate: Wipe the area with a solvent-soaked cloth, collecting the cloth as hazardous waste.

  • Large Spills: For any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's Environmental Health & Safety (EHS) office immediately.

B. Personnel Exposure:

  • Skin Contact: Immediately go to the nearest safety shower or drench hose. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[14] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[15] If breathing is difficult or has stopped, provide artificial respiration if trained to do so. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

By understanding the specific hazards of 2-(Bromomethyl)-3-nitropyridine and implementing these robust engineering controls, PPE protocols, and operational plans, you can ensure a safe and productive research environment.

References

  • Safe Handling & Disposal of Organic Substances. Science Ready. [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH | CDC. [Link]

  • Halogenated Solvents Safety Information. Washington State University, Environmental Health & Safety. [Link]

  • Hazardous Material Spillage - A Review. IOSR Journal of Environmental Science, Toxicology and Food Technology. [Link]

  • Lachrymators. Brandeis University, Laboratory Safety. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, The University of Texas at Dallas. [Link]

  • Hazardous Waste Segregation. Carleton College. [Link]

  • How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]

  • Ansell Chemical Resistance Glove Chart. University of Florida, Environment, Health and Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of North Carolina. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania, EHRS. [Link]

  • Chemical Resistance Reference Chart. Medicom. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.